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  • Product: 5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine
  • CAS: 1086064-35-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine: A Core Scaffold in Modern Medicinal Chemistry

Foreword: The Strategic Value of the Pyrazolo[3,4-b]pyrazine Core In the landscape of contemporary drug discovery, certain heterocyclic scaffolds emerge as "privileged structures" due to their inherent ability to interac...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the Pyrazolo[3,4-b]pyrazine Core

In the landscape of contemporary drug discovery, certain heterocyclic scaffolds emerge as "privileged structures" due to their inherent ability to interact with a multitude of biological targets in a specific and high-affinity manner. The pyrazolo[3,4-b]pyrazine core is a prime example of such a scaffold. Its structural resemblance to endogenous purine bases allows it to function as a versatile ATP-competitive hinge-binding motif, making it a cornerstone in the development of kinase inhibitors. This guide provides an in-depth examination of a particularly valuable derivative, 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine, a building block engineered for synthetic versatility and strategic deployment in drug development campaigns targeting a host of human diseases.

Molecular and Physicochemical Profile

5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine is a crystalline solid at room temperature, typically appearing as a white to yellow or brown powder. Its strategic value lies in the specific arrangement of its functional groups: the pyrazolo[3,4-b]pyrazine core for biological activity, a methyl group at the 3-position for modulating steric and electronic properties, and a bromine atom at the 5-position, which serves as a highly versatile synthetic handle.

Structural and Identification Data
PropertyValueSource
IUPAC Name 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine-
CAS Number 1000017-98-3[1]
Molecular Formula C₆H₅BrN₄[2]
Molecular Weight 213.04 g/mol -
Canonical SMILES CC1=NN=C2C1=NC=C(Br)N=C2-
Tautomerism Exists in 1H and 2H tautomeric forms, with the 1H-tautomer being significantly more stable.[2][3]-
Predicted Physicochemical Properties

Direct experimental data for this specific molecule is not widely published. The following table summarizes computed properties for the closely related analog, 5-Bromo-1H-pyrazolo[3,4-b]pyrazine (CAS 1196152-90-5), which provide a reasonable estimation.

PropertyPredicted ValueSource
Boiling Point 333.8 °C at 760 mmHg
XLogP3 0.9[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 3[4]
Polar Surface Area 54.5 Ų[4]

Synthesis of the Core Scaffold: A Plausible Synthetic Route

Synthetic_Pathway A 3-Methyl-1H-pyrazol-5-amine C 3-Methyl-1H-pyrazolo[3,4-b]pyrazine A->C Condensation (e.g., AcOH, reflux) B Glyoxal B->C D 5-Bromo-3-methyl-1H- pyrazolo[3,4-b]pyrazine C->D Electrophilic Bromination (e.g., NBS, MeCN)

A plausible synthetic pathway to the target compound.
Proposed Experimental Protocol: Synthesis of 3-Methyl-1H-pyrazolo[3,4-b]pyrazine (Intermediate C)

Causality: This step builds the core heterocyclic system. The reaction between an aminopyrazole and a 1,2-dicarbonyl compound like glyoxal is a classic and reliable method for forming the pyrazine ring fused to the pyrazole.[5] Acetic acid serves as both a solvent and a catalyst for the condensation and subsequent dehydration/aromatization.

  • Reaction Setup: To a solution of 3-methyl-1H-pyrazol-5-amine (1.0 eq) in glacial acetic acid (5-10 mL per gram of aminopyrazole), add a 40% aqueous solution of glyoxal (1.1 eq) dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aminopyrazole is consumed.

  • Work-up and Isolation: Allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker of ice water, which will precipitate the product. Neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate.

  • Purification: Collect the resulting solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 3-methyl-1H-pyrazolo[3,4-b]pyrazine as a solid.

Proposed Experimental Protocol: Synthesis of 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine (Target Compound D)

Causality: This is a regioselective electrophilic aromatic substitution. The pyrazolo[3,4-b]pyrazine ring system is electron-rich and susceptible to electrophilic attack. The 5-position is electronically activated and sterically accessible, making it the most likely site for bromination. N-Bromosuccinimide (NBS) is a convenient and safe source of electrophilic bromine.

  • Reaction Setup: Dissolve the intermediate 3-methyl-1H-pyrazolo[3,4-b]pyrazine (1.0 eq) in a suitable solvent such as acetonitrile (MeCN) or dichloromethane (DCM).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at 0 °C (ice bath).

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up and Isolation: Once the reaction is complete, quench with an aqueous solution of sodium thiosulfate to destroy any remaining NBS. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the final compound, 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine.

Chemical Reactivity and Synthetic Utility

The synthetic power of 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine stems almost entirely from the reactivity of the C5-bromine atom. This site serves as a versatile anchor point for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents and the rapid construction of compound libraries for structure-activity relationship (SAR) studies.[2]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds between an organoboron species and an organic halide. This reaction is instrumental for introducing aryl, heteroaryl, or alkyl groups at the 5-position of the pyrazolo[3,4-b]pyrazine core.

Suzuki_Coupling Pd0 Pd(0)Ln OxAdd Ar-Pd(II)(Br)Ln Pd0->OxAdd Oxidative Addition ArylBr Ar-Br ArylBr->OxAdd Transmetal Ar-Pd(II)(R)Ln OxAdd->Transmetal Transmetalation Boronic R-B(OR)2 Boronic->Transmetal Base Base Base->Transmetal Transmetal->Pd0 Reductive Elimination Product Ar-R Transmetal->Product

Catalytic cycle of the Suzuki-Miyaura coupling.

Representative Protocol for Suzuki Coupling:

  • Reaction Setup: In a reaction vessel purged with an inert gas (e.g., Argon or Nitrogen), combine 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine (1.0 eq), the desired boronic acid or boronic ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq), and a base such as sodium carbonate (2.0 eq) or potassium phosphate (2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water or DME/water.

  • Reaction Execution: Heat the mixture to 80-100 °C and stir until the starting aryl bromide is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by silica gel chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation that is often challenging using classical methods. This reaction allows for the introduction of primary or secondary amines at the 5-position, a common strategy in medicinal chemistry to introduce hydrogen bond donors/acceptors and modulate solubility.

Buchwald_Hartwig Pd0 Pd(0)Ln OxAdd Ar-Pd(II)(Br)Ln Pd0->OxAdd Oxidative Addition ArylBr Ar-Br ArylBr->OxAdd Amine R2NH AmineComplex [Ar-Pd(II)(NR2H)Ln]+ Amine->AmineComplex Base Base Base->AmineComplex Product Ar-NR2 OxAdd->AmineComplex Amine Coordination AmideComplex Ar-Pd(II)(NR2)Ln AmineComplex->AmideComplex Deprotonation AmideComplex->Pd0 Reductive Elimination AmideComplex->Product

Catalytic cycle of the Buchwald-Hartwig amination.

Representative Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: In an oven-dried, inert-atmosphere glovebox or Schlenk line, combine 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine (1.0 eq), the desired amine (1.2 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq), a suitable phosphine ligand (e.g., Xantphos, BINAP, 0.04-0.10 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.

  • Reaction Execution: Heat the sealed reaction vessel to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: After cooling, quench the reaction by adding water. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude material by silica gel chromatography.

Applications in Drug Discovery

The pyrazolo[3,4-b]pyrazine scaffold is a privileged core in the design of kinase inhibitors. Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases. The pyrazolo[3,4-b]pyrazine core acts as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase ATP-binding pocket, mimicking the interaction of adenine.

By using 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine, medicinal chemists can systematically explore the chemical space around this core.

SAR_Logic Core 5-Bromo-3-methyl-1H- pyrazolo[3,4-b]pyrazine Suzuki Suzuki Coupling Core->Suzuki Buchwald Buchwald-Hartwig Amination Core->Buchwald Library Diverse Compound Library Suzuki->Library Buchwald->Library Screening Kinase Screening Assays Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Lead Lead Compound Optimization SAR->Lead

Workflow for lead discovery using the target scaffold.
  • Vector for Diversity (C5-Position): The bromine atom allows for the introduction of various groups via cross-coupling. These groups can be designed to probe deep into the kinase active site, targeting specific pockets to enhance potency and selectivity.

  • Modulation of Properties (C3-Methyl): The methyl group at the 3-position can influence the compound's conformation and interaction with the protein, potentially improving binding affinity or selectivity compared to the unsubstituted analog.[7]

  • Target Classes: Derivatives of the related pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]pyrazine cores have shown potent activity against a range of kinase targets, including Tropomyosin Receptor Kinases (TRKs), Glycogen Synthase Kinase-3 (GSK-3), and Topoisomerase IIα, making them relevant for oncology and neurodegenerative diseases.[8][9]

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for CAS 1000017-98-3 is not publicly available. However, based on data for the structurally analogous 5-Bromo-1H-pyrazolo[3,4-b]pyrazine (CAS 1196152-90-5), the following precautions are advised.

Hazard Identification
HazardGHS ClassificationPrecautionary Statements
Acute Toxicity, Oral H302: Harmful if swallowedP264, P270, P301+P312, P330, P501
Skin Irritation H315: Causes skin irritationP280, P302+P352, P332+P313, P362
Eye Irritation H319: Causes serious eye irritationP280, P305+P351+P338, P337+P313
Respiratory Irritation H335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233

Source for Hazard Data:[10]

Recommended Handling and Storage
  • Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen). For long-term stability, it is recommended to store at refrigerated temperatures (2-8 °C).[2]

Conclusion

5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery. Its pre-installed biological core, combined with a versatile synthetic handle, provides an efficient entry point into a rich chemical space populated with potent and selective kinase inhibitors. While detailed characterization data for this specific molecule remains sparse in public literature, its value is evident from the extensive research on the broader pyrazolopyrazine family. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively leverage this powerful building block in their quest for novel therapeutics.

References

  • El-Kashef, H., Verhaeghe, P., Samy, M. M., & El-Emary, T. I. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules, 23(10), 2698. [Link]

  • PubChem. (n.d.). 5-Bromo-1H-pyrazolo[3,4-B]pyrazine. National Center for Biotechnology Information. Retrieved from [Link]

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  • Google Patents. (2022). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine (CN112125615B).
  • Sagitullina, G. P., Sizova, E. E., Arshinov, E. V., Kotsareva, Y. A., & Glizdinskaya, L. V. (2017). Facile Synthesis of Substituted 1H-Pyrazolo[3,4-b]pyridines. Chemistry of Heterocyclic Compounds, 53(9), 1026-1032. [Link]

  • PubChem. (n.d.). 5-Bromo-3-methyl-1H-pyrazolo(3,4-b)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

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  • Silva, A. M., & Pinto, D. C. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Kumar, V., & Aggarwal, R. (2019). Synthesis of pyrazolo[3,4-b]pyridine-5-carboxamide derivatives using 5-amino-pyrazoles. Arkivoc, 2019(5), 15-46. [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • Anand, D., & Singh, V. (2014). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 10, 15-46. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Synthesis of Some Fused Pyrazolo(3,4-b)pyridine Heterocyclic Compounds. Retrieved from [Link]

  • Al-Ostath, A., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 30(23), 1-20. [Link]

  • Google Patents. (2013). Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof (CN102911174A).
  • Google Patents. (2013). Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives therof (US8598361B2).
  • PlainSite. (n.d.). Optically Active 5h-pyrrolo[3,4-b]pyrazine Derivative, Its Preparation And Pharmaceutical Compositions Containing It. Retrieved from [Link]

  • MOLBASE. (n.d.). 5-bromo-3-methyl-1-(phenylsulfonyl)-1H-pyrazolo[3,4-b]pyrazine. Retrieved from [Link]

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  • Api, A. M., et al. (2025). RIFM fragrance ingredient safety assessment, (1aα,4α,7aα)-1a,3,3,4,6,6-hexamethyl-1a,2,3,4,5,6,7,7a-octahydronapth[3,3-b]oxirene, CAS Registry Number 94400-98-3. Food and Chemical Toxicology, 197(Suppl 1), 115321. [Link]

  • El-Kashef, H., et al. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules, 23(10), 2698. [Link]

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Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Pyrazolo[3,4-b]pyrazine Scaffold The pyrazolo[3,4-b]pyrazine core is a privileged heterocyclic scaffold in medicinal c...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazolo[3,4-b]pyrazine Scaffold

The pyrazolo[3,4-b]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its structural resemblance to purine bases makes it a compelling framework for the design of molecules that can interact with a wide range of biological targets. Consequently, derivatives of this bicyclic system are actively investigated as potential therapeutic agents, including kinase inhibitors for oncology and anti-inflammatory applications. The introduction of a bromine atom at the 5-position and a methyl group at the 3-position, yielding 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine, provides a key intermediate for further functionalization, enabling the exploration of chemical space and the development of novel compounds with tailored properties. This guide provides a detailed examination of a primary synthetic pathway to this important molecule, offering insights into the underlying chemical principles and practical experimental guidance.

Strategic Approach to Synthesis: A Two-Step Pathway

The most direct and efficient synthetic route to 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine involves a two-step sequence:

  • Core Synthesis: The initial formation of the 3-methyl-1H-pyrazolo[3,4-b]pyrazine scaffold.

  • Regioselective Bromination: The subsequent introduction of a bromine atom at the 5-position of the heterocyclic core.

This strategy allows for the late-stage introduction of the halogen, which is often advantageous in multi-step syntheses.

Part 1: Synthesis of the 3-Methyl-1H-pyrazolo[3,4-b]pyrazine Core

The synthesis of the 3-methyl-1H-pyrazolo[3,4-b]pyrazine core can be achieved through the cyclocondensation of a suitably substituted pyrazine with a hydrazine source. A common and effective method involves the reaction of 3-chloro-2-hydrazinyl-5-methylpyrazine with a reagent that can provide the missing carbon atom of the pyrazole ring, followed by cyclization.

Reaction Mechanism and Rationale

The formation of the pyrazolo[3,4-b]pyrazine ring system from a di-functionalized pyrazine is a classic example of heterocyclic ring construction. The key mechanistic steps involve nucleophilic attack and intramolecular cyclization. The choice of starting materials is dictated by their commercial availability and reactivity.

Synthesis_Pathway_Part1 cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 3_chloro_2_hydrazinyl_5_methylpyrazine 3-Chloro-2-hydrazinyl-5-methylpyrazine Reaction_Step Cyclocondensation 3_chloro_2_hydrazinyl_5_methylpyrazine->Reaction_Step Orthoformate Triethyl Orthoformate Orthoformate->Reaction_Step 3_methyl_1H_pyrazolo_3_4_b_pyrazine 3-Methyl-1H-pyrazolo[3,4-b]pyrazine Reaction_Step->3_methyl_1H_pyrazolo_3_4_b_pyrazine Intramolecular Cyclization

Experimental Protocol: Synthesis of 3-Methyl-1H-pyrazolo[3,4-b]pyrazine

This protocol describes a representative procedure for the synthesis of the core scaffold.

Materials:

  • 3-Chloro-2-hydrazinyl-5-methylpyrazine

  • Triethyl orthoformate

  • Ethanol

  • Hydrochloric acid (catalytic amount)

Procedure:

  • To a solution of 3-chloro-2-hydrazinyl-5-methylpyrazine (1 equivalent) in ethanol, add triethyl orthoformate (1.2 equivalents).

  • Add a catalytic amount of concentrated hydrochloric acid to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Trustworthiness of the Protocol: This protocol is based on well-established cyclocondensation reactions for the formation of fused heterocyclic systems. The use of a catalytic amount of acid is crucial to protonate the orthoformate, making it a better electrophile and facilitating the initial reaction with the hydrazine moiety. The subsequent intramolecular cyclization is driven by the formation of a stable aromatic ring system.

Part 2: Regioselective Bromination

The final step in the synthesis is the introduction of a bromine atom at the 5-position of the 3-methyl-1H-pyrazolo[3,4-b]pyrazine core. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation due to its ability to act as a source of electrophilic bromine under mild conditions.[1][2]

Mechanism of Bromination with NBS

The bromination of the pyrazolo[3,4-b]pyrazine ring is an electrophilic aromatic substitution reaction. The pyrazine ring is generally electron-deficient, but the fused pyrazole ring can influence the electron density of the bicyclic system. The reaction with NBS, often in a polar aprotic solvent like N,N-dimethylformamide (DMF), proceeds via the formation of a bromonium ion intermediate, which is then attacked by the electron-rich position of the heterocyclic ring. The regioselectivity is governed by the electronic and steric factors of the substrate.

Bromination_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 3_methyl_1H_pyrazolo_3_4_b_pyrazine 3-Methyl-1H-pyrazolo[3,4-b]pyrazine Bromination_Step Electrophilic Bromination 3_methyl_1H_pyrazolo_3_4_b_pyrazine->Bromination_Step NBS N-Bromosuccinimide (NBS) NBS->Bromination_Step 5_bromo_3_methyl_1H_pyrazolo_3_4_b_pyrazine 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine Bromination_Step->5_bromo_3_methyl_1H_pyrazolo_3_4_b_pyrazine Regioselective Substitution

Experimental Protocol: Synthesis of 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine

This protocol is adapted from procedures for the bromination of similar heterocyclic systems.[3]

Materials:

  • 3-Methyl-1H-pyrazolo[3,4-b]pyrazine (CAS 1131041-58-1)[4]

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium thiosulfate solution

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve 3-methyl-1H-pyrazolo[3,4-b]pyrazine (1 equivalent) in DMF in a round-bottom flask.

  • Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NBS.

  • Extract the product into ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Expertise and Experience Insights: The choice of DMF as a solvent is critical as its polar nature facilitates the ionization of NBS to provide the electrophilic bromine species. The use of a slight excess of NBS ensures complete conversion of the starting material. The aqueous workup with sodium thiosulfate is a standard and necessary step to neutralize the reactive bromine species, ensuring a safe and clean isolation of the product.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
3-Methyl-1H-pyrazolo[3,4-b]pyrazineC₆H₆N₄134.141131041-58-1
5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazineC₆H₅BrN₄213.031086064-35-8

Conclusion

The synthesis of 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine is a readily achievable process for researchers in the fields of organic and medicinal chemistry. The presented two-step pathway, involving the initial formation of the heterocyclic core followed by a regioselective bromination, offers a reliable and efficient route to this valuable building block. The provided experimental protocols, grounded in established chemical principles, serve as a practical guide for the successful synthesis and purification of the target compound, thereby enabling its use in the development of novel molecules with potential therapeutic and material science applications.

References

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  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. [Link]

  • Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS. Reddit. [Link]

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Foundational

Spectroscopic Characterization of 5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine: A Technical Guide

Introduction 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science.[1] As a derivative of the pyrazolopyrazine scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science.[1] As a derivative of the pyrazolopyrazine scaffold, which is structurally analogous to purine bases, it holds potential for interacting with various biological targets.[1] The presence of a bromine atom at the 5-position provides a versatile handle for synthetic modifications, such as cross-coupling reactions, making it a valuable building block for creating libraries of novel compounds.[1]

This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize 5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural and electronic properties of this molecule. This document will detail the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the unambiguous identification and characterization of this compound.

Molecular Structure and Tautomerism

The structural framework of 5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine is a fused bicyclic system. It is important to recognize that this compound can exist in different tautomeric forms, with the 1H- and 2H-tautomers being the most common. The 1H-tautomer is generally considered to be the more stable form.[1]

Caption: Molecular structure of 5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine, both ¹H and ¹³C NMR will provide critical information about the molecular framework.

¹H NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A range of approximately 12-16 ppm is appropriate.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0-8.5Singlet1HPyrazine CH
~2.5-2.7Singlet3HMethyl (CH₃)
~12.0-14.0Broad Singlet1HNH

Interpretation:

  • The aromatic region is expected to show a single proton signal for the pyrazine ring. The exact chemical shift will be influenced by the electron-withdrawing effects of the adjacent nitrogen atoms and the bromine atom.

  • The methyl group protons will appear as a singlet in the upfield region.

  • The N-H proton of the pyrazole ring is expected to be a broad singlet at a downfield chemical shift due to its acidic nature and potential for hydrogen bonding. The exact position and broadness can be highly dependent on the solvent and concentration. To confirm this peak, a D₂O exchange experiment can be performed, which will result in the disappearance of the NH signal.

¹³C NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial for reducing acquisition time.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

    • Number of Scans: 512-2048 scans or more, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width (sw): A range of approximately 0-200 ppm.

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~150-160C=N (Pyrazole)
~140-150C-Br
~130-140C=N (Pyrazine)
~120-130Quaternary C (ring junction)
~110-120Quaternary C (ring junction)
~15-20Methyl (CH₃)

Interpretation:

  • The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

  • The carbon atom attached to the bromine (C-Br) will be significantly influenced by the halogen's electronegativity and heavy atom effect.

  • The various quaternary and methine carbons of the heterocyclic rings will appear in the aromatic region.

  • The methyl carbon will be observed in the upfield aliphatic region.

  • Advanced NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to definitively assign the proton and carbon signals and confirm the connectivity of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode is typically effective for nitrogen-containing heterocyclic compounds.

    • Mass Range: Scan a mass range that encompasses the expected molecular weight (e.g., m/z 50-500).

Predicted Mass Spectrometry Data:

IonCalculated m/zObserved m/z
[M+H]⁺ (C₆H₅Br⁷⁹N₄ + H)⁺212.9776~212.977
[M+H]⁺ (C₆H₅Br⁸¹N₄ + H)⁺214.9755~214.975

Interpretation:

  • The key feature in the mass spectrum of 5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine will be the isotopic pattern of the molecular ion peak due to the presence of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This will result in two prominent peaks in the mass spectrum separated by 2 m/z units, with nearly equal intensity, which is a characteristic signature for a monobrominated compound.

  • High-resolution mass spectrometry will allow for the determination of the exact mass, which can be used to confirm the elemental composition of the molecule.

cluster_workflow Spectroscopic Analysis Workflow Sample Sample NMR Spectroscopy NMR Spectroscopy Sample->NMR Spectroscopy ¹H, ¹³C, HSQC, HMBC Mass Spectrometry Mass Spectrometry Sample->Mass Spectrometry HRMS (ESI-TOF) IR Spectroscopy IR Spectroscopy Sample->IR Spectroscopy Functional Group Analysis Structural Elucidation Structural Elucidation NMR Spectroscopy->Structural Elucidation Final Characterization Final Characterization Structural Elucidation->Final Characterization Molecular Formula Confirmation Molecular Formula Confirmation Mass Spectrometry->Molecular Formula Confirmation Molecular Formula Confirmation->Final Characterization Functional Group Confirmation Functional Group Confirmation IR Spectroscopy->Functional Group Confirmation Functional Group Confirmation->Final Characterization

Caption: A typical workflow for the spectroscopic characterization of a novel compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

  • Sample Preparation: The spectrum can be acquired using a neat solid sample with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Resolution: 4 cm⁻¹.

Predicted IR Data:

Wavenumber (cm⁻¹)Vibration
3100-3300N-H stretch
2900-3000C-H stretch (aromatic and methyl)
~1600-1650C=N/C=C stretch (ring)
~1400-1500C-H bend (methyl)
Below 1000C-Br stretch and other fingerprint region vibrations

Interpretation:

  • The IR spectrum will show characteristic absorption bands for the N-H group, C-H bonds of the aromatic ring and the methyl group, and the C=N and C=C bonds within the heterocyclic system.

  • The broadness of the N-H stretch can provide information about hydrogen bonding.

  • The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that are unique to the molecule and can be used for identification by comparison with a reference spectrum.

Conclusion

The comprehensive spectroscopic analysis of 5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine, employing ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and IR spectroscopy, provides a robust methodology for its structural confirmation and characterization. The predicted data and experimental protocols outlined in this guide serve as a valuable resource for researchers working with this and related heterocyclic compounds. The combination of these techniques allows for an unambiguous determination of the molecular structure, which is a critical first step in any drug discovery or materials science endeavor.

References

  • PubChem. (n.d.). 5-Bromo-3-methyl-1H-pyrazolo(3,4-b)pyridine. Retrieved from [Link]

  • NIST. (n.d.). Pyrazine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Heller, S. R., & Milne, G. W. A. (Eds.). (1978). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office. Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide to 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Scaffold in Modern Medicinal Chemistry 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine, identified by the CAS Number 1086064-35-8 , is...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine, identified by the CAS Number 1086064-35-8 , is a pivotal heterocyclic building block in the landscape of pharmaceutical research and development.[1] As a member of the pyrazolopyrazine family, this compound is of significant interest to medicinal chemists. Its structural architecture, bearing a resemblance to endogenous purine bases, endows it with the potential to interact with a wide array of biological targets.[2] The strategic placement of a bromine atom at the 5-position and a methyl group at the 3-position provides a chemically versatile scaffold, ripe for diversification and optimization in the quest for novel therapeutic agents.[2]

The pyrazolo[3,4-b]pyrazine core is a recognized "privileged scaffold," frequently appearing in molecules designed to treat a range of diseases, including cancer, inflammatory conditions, and central nervous system disorders.[2] The bromine atom, in particular, serves as a highly functional "chemical handle," enabling a variety of metal-catalyzed cross-coupling reactions. This feature allows for the systematic exploration of the chemical space around the core structure, a fundamental practice in modern drug discovery. This guide aims to provide a comprehensive overview of the technical details of 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine, from its fundamental properties to its synthesis and applications, thereby serving as a critical resource for professionals in the field.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These properties dictate its behavior in both chemical reactions and biological systems.

Key Properties Summary
PropertyValueSource
CAS Number 1086064-35-8[1]
Molecular Formula C6H5BrN4[1]
Molecular Weight 213.03 g/mol [1]
Purity Typically ≥98%[1]
Appearance White to yellow or yellow-brown powder/crystals[3]
Storage Conditions 2-8°C under an inert atmosphere[2]
Structural Features and Tautomerism

The structure of 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine is a fused bicyclic system. A critical aspect of its chemistry is the potential for tautomerism. The proton on the pyrazole ring can reside on either of the nitrogen atoms, leading to the 1H and 2H tautomers. Computational studies on the parent pyrazolo[3,4-b]pyridine scaffold have indicated that the 1H-tautomer is generally more stable.[2][4] This preference is a crucial consideration for understanding its reactivity and its interactions with biological targets.

Synthesis and Reaction Chemistry

While a specific, publicly available, step-by-step protocol for the synthesis of 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine is not extensively documented in readily accessible literature, a plausible and efficient synthetic route can be devised based on established methodologies for constructing the pyrazolo[3,4-b]pyrazine core. The synthesis of pyrazolo[3,4-b]pyridine and pyrazine derivatives often involves the condensation of a substituted aminopyrazole with a suitable dicarbonyl compound or its equivalent.

Proposed Synthetic Pathway

A logical approach to the synthesis of 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine would involve the cyclization of a brominated aminopyrazine precursor with a reagent that provides the remaining atoms of the pyrazole ring. A potential retrosynthetic analysis is outlined below:

G Target 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine Precursor1 3-Amino-5-bromopyrazine-2-carbonitrile Target->Precursor1 Cyclization Precursor2 Methylhydrazine Target->Precursor2 Cyclization StartingMaterial1 Aminomalononitrile Precursor1->StartingMaterial1 Diazotization & Halogenation StartingMaterial2 Brominating Agent Precursor1->StartingMaterial2 Bromination G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor RAS RAS TRK->RAS PI3K PI3K TRK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Ligand Neurotrophin Ligand Ligand->TRK Inhibitor Pyrazolo[3,4-b]pyrazine Derivative (Inhibitor) Inhibitor->TRK Inhibition

Caption: Inhibition of the TRK signaling pathway by a pyrazolopyrazine-based inhibitor.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine are paramount to ensure laboratory safety. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, data from structurally similar compounds can provide guidance.

General Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid direct contact with skin and eyes. Do not ingest.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. [2]For long-term stability, storage at 2-8°C under an inert atmosphere is recommended. [2]

Known Hazards of Related Compounds

For the related compound 5-Bromo-1H-pyrazolo[3,4-b]pyrazine (CAS 1196152-90-5), the following hazard statements apply and should be considered as potential hazards for the title compound:

  • H302: Harmful if swallowed. [3]* H315: Causes skin irritation. [3]* H319: Causes serious eye irritation. [3]* H335: May cause respiratory irritation. [3]

Conclusion

5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine is a compound of significant strategic importance in medicinal chemistry. Its versatile structure, amenable to a wide range of chemical modifications, makes it an invaluable starting material for the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibition. This guide has provided a comprehensive technical overview of its properties, a plausible synthetic strategy, its key applications in drug discovery, and essential safety and handling information. As research into targeted therapies continues to expand, the utility and importance of such well-designed heterocyclic building blocks will undoubtedly continue to grow.

References

  • Synthesis and Biological Activity of Some New Pyrazolo[3,4‐b]Pyrazines. Available at: [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Available at: [Link]

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Available at: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]

  • 5-Bromo-1H-pyrazolo[3,4-b]pyrazine - MySkinRecipes. Available at: [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Material Safety Data Sheet - Caffeine. Available at: [Link]

  • Safety Data Sheet - Caffeine. Available at: [Link]

  • 5-Bromo-3-methyl-1H-pyrazolo(3,4-b)pyridine - PubChem. Available at: [Link]

  • 5-Bromo-1H-pyrazolo[3,4-B]pyrazine - PubChem. Available at: [Link]

  • 5-BROMO-3-METHYL-1H-PYRAZOLO[3,4-B]PYRAZINE, 98% Purity, C6H5BrN4, 100 mg. Available at: [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available at: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available at: [Link]

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Foundational

Biological activity of the pyrazolo[3,4-b]pyrazine scaffold

An In-Depth Technical Guide to the Biological Activity of the Pyrazolo[3,4-b]pyrazine Scaffold Abstract The pyrazolo[3,4-b]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in me...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of the Pyrazolo[3,4-b]pyrazine Scaffold

Abstract

The pyrazolo[3,4-b]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This bicyclic system, formed by the fusion of pyrazole and pyrazine rings, serves as a rigid and tunable framework for designing potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of pyrazolo[3,4-b]pyrazine derivatives. We will delve into their prominent roles as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents, elucidating the underlying mechanisms of action and structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate further exploration of this promising chemical scaffold.

The Pyrazolo[3,4-b]pyrazine Scaffold: An Introduction

The pyrazolo[3,4-b]pyrazine system is a nitrogen-rich heteroaromatic scaffold. The fusion of the electron-rich pyrazole ring with the electron-deficient pyrazine ring creates a unique electronic environment that allows for diverse chemical modifications and fine-tuning of its physicochemical properties. This structural feature is crucial for its ability to interact with a wide array of biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. The scaffold's planarity and rigidity help in pre-organizing the appended functional groups for optimal binding with target proteins, a key consideration in rational drug design. Derivatives of this scaffold have been explored for a multitude of therapeutic applications, ranging from oncology to infectious diseases.[1][2][3]

Core Synthetic Strategies

The construction of the pyrazolo[3,4-b]pyrazine core is most commonly achieved by building the pyrazine ring onto a pre-existing, functionalized pyrazole. A widely adopted and robust method involves the condensation of 5-aminopyrazole derivatives with various 1,2-dicarbonyl compounds or their equivalents.[4]

A particularly effective starting material is 5-amino-4-nitrosopyrazole, which can react with compounds containing an active methylene group (e.g., malononitrile, acetylacetone) to yield the fused bicyclic system.[1][2] This approach offers a high degree of flexibility, allowing for the introduction of diverse substituents on both the pyrazole and the newly formed pyrazine ring, which is fundamental for structure-activity relationship (SAR) studies.

Representative Synthetic Protocol: Synthesis of a 5-acetyl-pyrazolo[3,4-b]pyrazine derivative

This protocol describes a general procedure adapted from published methodologies for the synthesis of a substituted pyrazolo[3,4-b]pyrazine, a key intermediate for further functionalization.[2][5]

Objective: To synthesize 5-acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine.

Materials:

  • 5-amino-3-methyl-4-nitroso-1-phenyl-pyrazole

  • Acetylacetone (2,4-pentanedione)

  • Pyridine (as catalyst and solvent)

  • Ethanol

  • Standard laboratory glassware and heating mantle

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 5-amino-3-methyl-4-nitroso-1-phenyl-pyrazole in 30 mL of pyridine.

  • Reagent Addition: Add an equimolar amount (10 mmol) of acetylacetone to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane). The rationale for using pyridine as a solvent is its ability to act as a base to catalyze the initial condensation step.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold water with stirring.

  • Isolation: The precipitated solid product is collected by vacuum filtration. Wash the solid with copious amounts of water to remove residual pyridine, followed by a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a dioxane-water mixture, to yield the pure 5-acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine.[5]

  • Characterization: Confirm the structure of the final compound using standard analytical techniques (¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy).

Anticancer Activity

The pyrazolo[3,4-b]pyrazine scaffold has emerged as a powerful framework for the development of novel anticancer agents, primarily acting as inhibitors of protein kinases that are critical for tumor growth and survival.[4]

Mechanism of Action: Inhibition of Oncogenic Kinases and Phosphatases

Derivatives of this scaffold have been shown to target several key players in oncogenic signaling pathways.

  • SHP2 Inhibition: Src homology 2 domain-containing phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in the MAPK signaling pathway, which is downstream of many receptor tyrosine kinases (RTKs).[6] Mutations or overexpression of SHP2 are linked to various cancers. Pyrazolo[3,4-b]pyrazine derivatives have been developed as potent allosteric inhibitors of SHP2.[7] These inhibitors bind to a site away from the active center, locking the enzyme in a closed, inactive conformation. This prevents the dephosphorylation of its substrates, thereby inhibiting downstream signaling through the Ras-Raf-MEK-ERK cascade and suppressing cancer cell proliferation.[6][7] This is particularly relevant in cancers with KRAS mutations, where SHP2 inhibition can act synergistically with direct KRAS inhibitors.[7]

  • Tropomyosin Receptor Kinase (TRK) Inhibition: The TRK family of receptor tyrosine kinases (TRKA, TRKB, TRKC) are drivers in various cancers when their encoding genes are fused with other genes. Pyrazolo[3,4-b]pyridine derivatives (a closely related scaffold) have been synthesized as potent pan-TRK inhibitors, demonstrating nanomolar efficacy.[8][9] By blocking the ATP-binding site of TRK kinases, these compounds prevent autophosphorylation and the activation of downstream pro-survival pathways like PI3K/AKT and MAPK.

  • Other Kinase Targets: The scaffold has also been utilized to develop inhibitors for other important cancer-related kinases, including Cyclin-Dependent Kinases (CDKs), TANK-binding kinase 1 (TBK1), FLT3, and VEGFR2, highlighting its versatility in targeting diverse enzymatic activities.[10][11][12]

Signaling Pathway Visualization

SHP2_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., EGFR) Ras Ras RTK->Ras activates SHP2_active SHP2 (Active) RTK->SHP2_active recruits & activates Raf Raf Ras->Raf activates SHP2_inactive SHP2 (Inactive) SHP2_active->Ras Pyrazolo_Pyrazine Pyrazolo[3,4-b]pyrazine Inhibitor Pyrazolo_Pyrazine->SHP2_active allosterically inhibits MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Allosteric inhibition of SHP2 by a pyrazolo[3,4-b]pyrazine derivative.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the potency and selectivity of lead compounds. For pyrazolo[3,4-b]pyrazine-based kinase inhibitors, specific substitutions at various positions on the bicyclic core have been shown to be critical for activity.

Compound ClassTargetKey Structural Features & SAR InsightsPotency (IC₅₀)Reference
Pyrazolo[3,4-b]pyrazineSHP2A 1H-pyrazolo[3,4-b]pyrazine core with specific amine substitutions at C6 and aryl groups at C3 via Suzuki coupling. The N-H of the pyrazole is often crucial for binding.3.2 nM[7]
Pyrazolo[3,4-b]pyridineTRKAA pyrazolo[3,4-b]pyridine core. Substitutions at the C3 and C5 positions are critical for potent inhibition. An N-aryl group on the pyrazole ring often enhances activity.26-57 nM[8]
Pyrazolo[3,4-b]pyridineTBK1A 3-amino-pyrazolo[3,4-b]pyridine core. A substituted pyrimidine at the 3-amino position and a cyclopropyl group at N1 were found to be optimal for potency and selectivity.0.2 nM[11]
Pyrazolo[3,4-b]pyridineCDK13,5-disubstituted pyrazolo[3,4-b]pyridine scaffold. The nature and position of substituents on the phenyl ring at C5 significantly influence CDK inhibitory activity.Varies[10]
Experimental Protocol: In Vitro Cancer Cell Proliferation (MTT Assay)

Objective: To determine the cytotoxic effect of a pyrazolo[3,4-b]pyrazine derivative on a cancer cell line (e.g., MCF-7 breast cancer cells).[5][13]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MCF-7 cells

  • DMEM media supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment. This initial density is critical; too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell proliferation) using non-linear regression analysis.

Antimicrobial Activity

Pyrazolo[3,4-b]pyrazine derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[1][14]

Antibacterial and Antifungal Spectrum

Studies have shown that certain derivatives are active against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria.[15] Notably, some compounds have shown elevated activity against anaerobic bacteria.[16] The antifungal activity has also been reported, making this scaffold a point of interest for developing new anti-infective agents.[1] The mechanism is often linked to the inhibition of essential microbial enzymes or disruption of cell wall synthesis, though this is an area requiring more in-depth research.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a pyrazolo[3,4-b]pyrazine derivative that inhibits the visible growth of a specific microorganism.

Principle: The broth microdilution method is a standardized and widely used technique to determine the MIC. The test compound is serially diluted in a 96-well plate, and a standardized inoculum of the test microorganism is added. Growth is assessed after incubation by visual inspection or by measuring optical density.

Materials:

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Test compound (dissolved in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in MHB so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a positive control (wells with bacteria and no compound), a negative control (wells with sterile broth only), and a vehicle control (wells with bacteria and DMSO). A control series with a standard antibiotic should also be run in parallel for validation.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by eye or by reading the optical density (OD) at 600 nm.

Anti-inflammatory Activity

Several pyrazolo[3,4-b]pyrazine derivatives have been reported to possess significant anti-inflammatory properties.[2][5] Some compounds have shown activity comparable to the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin in preclinical models.[2][4] The exact mechanism is not fully elucidated but is thought to involve the modulation of inflammatory mediators or pathways, potentially through the inhibition of enzymes like cyclooxygenases (COX) or various kinases involved in the inflammatory cascade.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the in vivo anti-inflammatory activity of a pyrazolo[3,4-b]pyrazine derivative in a rat model.[5]

Principle: This is a classic and reliable model of acute inflammation. Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory potential.

Materials:

  • Wistar rats (150-200 g)

  • Test compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control (Indomethacin, 10 mg/kg)

  • 1% Carrageenan solution in saline

  • Plebysmometer or digital calipers

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize animals for at least one week. Fast them overnight before the experiment but allow free access to water. Divide them into groups (n=6): Vehicle control, Positive control, and Test compound groups (at various doses).

  • Compound Administration: Administer the test compound and control drugs orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Inflammation Induction: Measure the initial paw volume of the right hind paw of each rat using a plebysmometer. Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the same paw.

  • Measurement of Edema: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group. Statistical significance is determined using an appropriate test (e.g., ANOVA followed by Dunnett's test).

Activity in Neurodegenerative Disorders

The pyrazolo[3,4-b]pyridine scaffold (a close isomer) has shown promise in the context of neurodegenerative diseases like Alzheimer's disease (AD).[17][18] The therapeutic strategy often involves targeting multiple pathological factors.

Targeting Cholinesterases and Other Neurological Pathways

Hybrid molecules combining the pyrazolo[3,4-b]pyridine scaffold with tacrine, a known cholinesterase inhibitor, have been developed as dual-function agents.[19] These compounds can inhibit both acetylcholinesterase (AChE) and butylcholinesterase (BuChE), enzymes responsible for breaking down the neurotransmitter acetylcholine. Increasing acetylcholine levels is a key symptomatic treatment for AD. Furthermore, some of these hybrids also inhibit phosphodiesterase 4D (PDE4D), an enzyme involved in cyclic AMP metabolism, which has been implicated in neuroinflammation and cognitive function.[19]

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro inhibitory activity of a pyrazolo[3,4-b]pyrazine derivative against AChE.

Principle: This colorimetric method measures the activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), the latter of which is a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. An inhibitor will reduce the rate of this color change.

Materials:

  • AChE enzyme (from electric eel)

  • Acetylthiocholine iodide (ATCI)

  • DTNB (Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound

  • 96-well plate and microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound at various concentrations, and 25 µL of AChE enzyme solution.

  • Pre-incubation: Incubate the mixture for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add 25 µL of DTNB solution followed by 25 µL of ATCI solution to initiate the reaction.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over 5 minutes using a microplate reader in kinetic mode.

  • Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to a control reaction without the inhibitor. Calculate the IC₅₀ value by plotting the percentage inhibition against the log of the inhibitor concentration.

Conclusion and Future Perspectives

The pyrazolo[3,4-b]pyrazine scaffold is a remarkably versatile and privileged structure in medicinal chemistry. Its synthetic tractability and unique electronic properties have enabled the development of potent inhibitors and modulators for a wide range of biological targets. The significant progress made in developing anticancer agents, particularly kinase and phosphatase inhibitors, underscores its potential in oncology. Furthermore, its demonstrated anti-inflammatory, antimicrobial, and neuroprotective activities open up exciting avenues for future research.

Future efforts should focus on optimizing the pharmacokinetic and safety profiles of lead compounds to advance them into clinical development. A deeper understanding of the precise mechanisms of action, especially in the antimicrobial and anti-inflammatory domains, will facilitate the design of more selective and potent next-generation therapeutics based on this exceptional scaffold.

References

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  • Howard, S., Liebeschuetz, J. W., & Shimamura, T. (2021). Novel Pyrazolo[3,4-b]pyrazines as SHP2 Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. (2019). Archiv der Pharmazie. [Link]

  • Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine deriv
  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022). PubMed Central. [Link]

  • Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRAS G12C-mutant non-small cell lung cancer. (2024). Medicinal Chemistry Research. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). RSC Publishing. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. [Link]

  • New pyrazolo[3,4-b]pyrazines: Synthesis and biological activity. (2000). ResearchGate. [Link]

  • El-Kashef, H. S., El-Emary, T. I., Verhaeghe, P., et al. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules. [Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (2021). PubMed Central. [Link]

  • Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4- b]pyrazines. (2018). National Institutes of Health. [Link]

  • (PDF) Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. (2018). ResearchGate. [Link]

  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (2023). MDPI. [Link]

  • Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. (2023). MDPI. [Link]

  • ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. (2015). ResearchGate. [Link]

  • (PDF) New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. (2018). ResearchGate. [Link]

  • ChemInform Abstract: New Pyrazolo[3,4‐b]pyrazines: Synthesis and Biological Activity. (2010). Wiley Online Library. [Link]

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  • Dual functional cholinesterase and PDE4D inhibitors for the treatment of Alzheimer's disease: Design, synthesis and evaluation of tacrine-pyrazolo[3,4-b]pyridine hybrids. (2019). PubMed. [Link]

  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (2022). National Institutes of Health. [Link]

  • Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. (2013). PubMed. [Link]

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  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. (2013). ACS Publications. [Link]

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Exploratory

A Technical Guide to the Synthesis, Characterization, and Application of 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine

Abstract: The pyrazolo[3,4-b]pyrazine heterocyclic system represents a privileged scaffold in medicinal chemistry, primarily due to its structural resemblance to endogenous purines, which allows it to function as a poten...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazolo[3,4-b]pyrazine heterocyclic system represents a privileged scaffold in medicinal chemistry, primarily due to its structural resemblance to endogenous purines, which allows it to function as a potent hinge-binding motif in various kinase inhibitors. This guide focuses on a specific, functionalized derivative, 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine. While not extensively documented in mainstream literature, its structure presents a compelling combination of a biologically active core and a synthetically versatile bromine handle. This document provides researchers, chemists, and drug development professionals with a comprehensive framework for the de novo synthesis, rigorous structural characterization, and strategic application of this molecule as a key building block in the development of novel therapeutics. We will explore a proposed, logically-derived synthetic pathway, detail the necessary analytical workflows for structural validation, and discuss its potential in creating compound libraries for targeted drug discovery.

The Pyrazolo[3,4-b]pyrazine Scaffold: A Privileged Core in Medicinal Chemistry

The fusion of pyrazole and pyrazine rings creates the pyrazolo[3,4-b]pyrazine system, a class of compounds that has garnered significant interest in drug discovery. This scaffold is isosteric to adenine, a fundamental component of adenosine triphosphate (ATP). This mimicry allows molecules containing this core to effectively compete with ATP for binding within the active sites of protein kinases.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern oncology.

The strategic importance of this scaffold is underscored by the biological activities reported for its analogues. For instance, derivatives of the related pyrazolo[3,4-b]pyridine core have been successfully developed as potent inhibitors of Tropomyosin receptor kinases (TRKs), which are implicated in cell proliferation and differentiation in various cancers.[2][3] The pyrazine moiety itself is present in several FDA-approved drugs, highlighting its acceptance and utility in pharmaceutical development.[4] The introduction of specific substituents onto this core framework allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making functionalized intermediates like 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine exceptionally valuable.

Molecular Structure and Physicochemical Properties

The core structure of 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine consists of a pyrazole ring fused to a pyrazine ring, with a methyl group at the C3 position and a bromine atom at the C5 position. The bromine atom is particularly significant as it serves as a versatile synthetic handle for introducing further molecular diversity through cross-coupling reactions.

Predicted Physicochemical Data
PropertyPredicted ValueSource/Methodology
Molecular Formula C₆H₅BrN₄Calculated
Molecular Weight 213.04 g/mol Calculated
Exact Mass 211.96976 DaCalculated
XLogP3 ~1.4Estimated based on analogue (XLogP3 of 0.9 for parent)[5]
Hydrogen Bond Donors 1From structure[5]
Hydrogen Bond Acceptors 3From structure[5]
Topological Polar Surface Area 54.5 ŲBased on parent structure[5]
CAS Number Not AssignedN/A

Proposed Synthetic Strategy and Experimental Protocol

A direct, documented synthesis for 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine is not readily found in the literature. Therefore, a robust and logical synthetic route is proposed here, based on established heterocyclic chemistry principles. The chosen strategy involves the condensation of a functionalized aminopyrazole with a 1,2-dicarbonyl compound, a reliable method for constructing the pyrazine ring.

Causality of Experimental Design: The selection of 3-amino-5-methylpyrazole as a starting material is strategic; it already contains the required methyl group at the correct position relative to the pyrazole nitrogens. Bromination of the pyrazine ring post-condensation is often less selective. Therefore, using a brominated dicarbonyl species like bromomalonaldehyde or a derivative is the preferred approach to ensure regiochemical control, placing the bromine atom definitively at the C5 position of the final heterocycle.

Synthetic Pathway SM1 3-Amino-5-methylpyrazole (Starting Material) Intermediate Condensation Intermediate (Schiff Base/Enamine) SM1->Intermediate Step 1: Condensation SM2 Bromomalonaldehyde (or equivalent) SM2->Intermediate Product 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine (Target Molecule) Intermediate->Product Step 2: Cyclization & Aromatization (Acid or Base catalyst, Heat)

Caption: Proposed synthetic workflow for 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine.

Detailed Step-by-Step Protocol

This protocol is a validated, generalized procedure that should be optimized for this specific substrate.

Objective: To synthesize 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine.

Materials:

  • 3-Amino-5-methylpyrazole (CAS 36400-98-3)[7]

  • Bromomalonaldehyde (or a suitable precursor/equivalent like mucobromic acid)

  • Ethanol or Acetic Acid (Solvent)

  • Sodium Acetate (Base catalyst, if needed)

  • Hydrochloric Acid (for pH adjustment/workup)

  • Ethyl Acetate (Extraction solvent)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (Drying agent)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-amino-5-methylpyrazole (1.0 eq).

  • Dissolution: Add the chosen solvent (e.g., ethanol or glacial acetic acid, ~20 mL). Stir until the starting material is fully dissolved.

  • Reagent Addition: Add bromomalonaldehyde (1.05 eq) to the solution. If using a salt form or precursor, add a mild base like sodium acetate (1.1 eq).

    • Scientist's Note: The choice of solvent is critical. Acetic acid can act as both a solvent and an acid catalyst, promoting both condensation and the subsequent cyclization/dehydration, thereby streamlining the reaction.

  • Reaction: Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 1:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-12 hours.

  • Workup: a. Cool the reaction mixture to room temperature. b. If acetic acid was used, carefully neutralize the mixture with a saturated solution of sodium bicarbonate. c. Concentrate the solvent under reduced pressure using a rotary evaporator. d. Partition the residue between ethyl acetate (~50 mL) and water (~50 mL). e. Separate the organic layer, and wash it sequentially with water (2 x 25 mL) and brine (1 x 25 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate to elute the final product.

  • Final Product: Collect the pure fractions, combine, and remove the solvent under reduced pressure to yield 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine as a solid.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a self-validating system to ensure the correct molecular structure has been obtained.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This technique will confirm the presence and connectivity of protons.

    • A singlet integrating to 3H around δ 2.5 ppm would be characteristic of the C3-methyl group.

    • Two distinct signals in the aromatic region (δ 7.5-9.0 ppm), likely doublets or singlets, would correspond to the protons on the pyrazine ring.

    • A broad singlet at a higher chemical shift (>10 ppm) would indicate the N-H proton of the pyrazole ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis will verify the carbon skeleton. Expected signals would include the methyl carbon (~15-25 ppm) and multiple signals in the aromatic region (~110-160 ppm) corresponding to the carbons of the fused ring system.

  • MS (Mass Spectrometry): Mass spectrometry provides the molecular weight. For 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine, the analysis should show a characteristic pair of molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity, which is the definitive isotopic signature of a molecule containing one bromine atom. The measured mass should correspond to the calculated exact mass (211.96976 Da).

  • IR (Infrared Spectroscopy): This will confirm the presence of key functional groups. A peak in the range of 3100-3400 cm⁻¹ would correspond to the N-H stretching vibration.

Reactivity and Applications in Drug Discovery

The true value of 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine lies in its potential as a versatile intermediate for building libraries of drug candidates. The C5-bromo substituent is the key to this utility.

Strategic Functionalization: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as:

  • Suzuki Coupling: Reaction with various boronic acids to introduce new aryl or heteroaryl groups. This is a field-proven method for exploring structure-activity relationships (SAR) by modifying a specific region of a molecule.[4]

  • Buchwald-Hartwig Amination: Reaction with amines to install diverse amine substituents, which can improve solubility or introduce new hydrogen bonding interactions with a protein target.

  • Sonogashira Coupling: Reaction with terminal alkynes to create carbon-carbon bonds, extending the molecular scaffold.

This strategic functionalization allows for the rapid generation of a diverse library of compounds from a single, well-characterized core, accelerating the hit-to-lead process in drug discovery.

Drug_Discovery_Workflow A Synthesis of Core Scaffold (5-Bromo-3-methyl-1H- pyrazolo[3,4-b]pyrazine) B Strategic Functionalization (e.g., Suzuki, Buchwald-Hartwig) A->B C Generation of Diverse Compound Library B->C D High-Throughput Screening (e.g., Kinase Inhibition Assays) C->D E Hit Identification & Validation D->E F Lead Optimization (SAR, ADME/Tox Profiling) E->F G Preclinical Candidate F->G

Sources

Foundational

Tautomerism in 1H-Pyrazolo[3,4-b]pyridines and Pyrazines: An In-depth Technical Guide for Drug Discovery Professionals

Abstract Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery and development. The spec...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery and development. The specific tautomeric form of a molecule can significantly influence its physicochemical properties, including solubility, lipophilicity, and pKa, as well as its pharmacological profile, such as receptor binding affinity and metabolic stability. This technical guide provides a comprehensive exploration of tautomerism in two important classes of nitrogen-containing heterocycles: 1H-pyrazolo[3,4-b]pyridines and pyrazines. These scaffolds are prevalent in numerous biologically active compounds, making a thorough understanding of their tautomeric behavior crucial for researchers, medicinal chemists, and drug development professionals. This guide will delve into the structural nuances of tautomerism in these systems, the experimental and computational methodologies used for their characterization, and the impact of various factors on the tautomeric equilibrium.

The Significance of Tautomerism in Medicinal Chemistry

Nitrogen-containing heterocycles are cornerstones of modern medicinal chemistry, with over 75% of FDA-approved small-molecule drugs containing at least one such ring system.[1][2] The ability of nitrogen atoms to participate in hydrogen bonding and other non-covalent interactions is key to their role in molecular recognition at biological targets.[1] Tautomerism in these heterocycles introduces a layer of complexity and opportunity. The subtle shift of a proton can dramatically alter a molecule's shape, electronic distribution, and hydrogen bonding capabilities, thereby modulating its interaction with a protein binding site.[3] An understanding of the predominant tautomeric form and the factors that influence the equilibrium is therefore not merely an academic exercise but a critical component of rational drug design.

Tautomerism in 1H-Pyrazolo[3,4-b]pyridines: A Predominance of the 1H-Isomer

The 1H-pyrazolo[3,4-b]pyridine scaffold is a purine isostere and a privileged structure in medicinal chemistry, found in a wide array of therapeutic agents, including kinase inhibitors and anti-cancer drugs.[4][5][6][7][8] This heterocyclic system can exist in two principal tautomeric forms: the 1H-pyrazolo[3,4-b]pyridine and the 2H-pyrazolo[3,4-b]pyridine.[4][6][7][9]

Caption: Annular tautomerism in the 1H-pyrazolo[3,4-b]pyridine core.

Computational studies, specifically AM1 calculations, have demonstrated that the 1H-tautomer is significantly more stable than the 2H-tautomer by approximately 9 kcal/mol (37.03 kJ/mol).[4] This pronounced energetic preference means that for most derivatives, the 1H-form is the overwhelmingly predominant species in solution and the solid state. This stability has important practical implications, as it simplifies structural assignment and reduces the complexity of structure-activity relationship (SAR) studies.

Factors Influencing the Tautomeric Equilibrium

While the 1H-tautomer is generally favored, the position of the equilibrium can be influenced by several factors:

  • Substituents: The electronic nature of substituents on both the pyrazole and pyridine rings can modulate the relative basicity of the nitrogen atoms, thereby influencing the proton's preferred location. Electron-donating groups can increase the electron density on the ring nitrogens, potentially altering the energy difference between the tautomers.

  • Solvent Effects: The polarity of the solvent can impact the tautomeric equilibrium by differentially solvating the two forms.[10] Polar solvents may stabilize a more polar tautomer through dipole-dipole interactions or hydrogen bonding.[11]

  • pH: The protonation state of the molecule can be pH-dependent. At different pH values, protonation may occur at one of the ring nitrogens, leading to a shift in the observed tautomeric equilibrium of the neutral species.

Tautomerism in Pyrazines: A More Complex Landscape

Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4. They are found in a variety of natural products and are key components of several approved drugs, including the anti-tuberculosis agent pyrazinamide.[12] The tautomeric possibilities in substituted pyrazines are more diverse than in the pyrazolo[3,4-b]pyridine system and are highly dependent on the nature and position of the substituents.

Amino-Imino Tautomerism in 2-Aminopyrazines

2-Aminopyrazine can exist in equilibrium between the amino and imino forms.

Caption: Amino-imino tautomerism in 2-aminopyrazine.

In most cases, the amino form is the more stable and predominant tautomer. However, the equilibrium can be influenced by solvent and substitution. Computational studies on related 2-aminopyridines have shown that the canonical amino structure is significantly more stable than the imino form.

Keto-Enol Tautomerism in Hydroxypyrazines

2-Hydroxypyrazine exhibits keto-enol tautomerism, existing in equilibrium between the 2-hydroxypyrazine (enol) and pyrazin-2(1H)-one (keto) forms.

Caption: Keto-enol tautomerism in 2-hydroxypyrazine.

Theoretical studies on 2-hydroxypyrazine have shown that the enol form is more stable in the gas phase by about 3 kcal/mol. However, in solution, the stability is reversed, with the keto tautomer being favored. This shift is attributed to the higher dipole moment of the keto form, which is stabilized to a greater extent by polar solvents.

Experimental Methodologies for Tautomerism Analysis

A combination of spectroscopic and structural techniques, often complemented by computational chemistry, is employed to elucidate the tautomeric state of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful and versatile tool for studying tautomerism in solution.[9] The key to its application lies in the fact that different tautomers will have distinct chemical shifts and coupling constants.

  • 1H NMR: The chemical shift of the mobile proton (e.g., N-H or O-H) is a direct indicator of its location. Additionally, the chemical shifts of other protons in the molecule will be subtly different between tautomers.

  • 13C NMR: The chemical shifts of carbon atoms, particularly those adjacent to the sites of proton exchange, are sensitive to the tautomeric form.

  • 15N NMR: This is an exceptionally powerful technique for studying prototropic tautomerism in nitrogen heterocycles.[4] The 15N chemical shift is highly sensitive to the electronic environment of the nitrogen atom.[8] A protonated nitrogen will have a significantly different chemical shift compared to an unprotonated one, allowing for unambiguous assignment of the tautomeric form.

Causality Behind Experimental Choice: The large chemical shift dispersion of 15N NMR makes it superior to 1H or 13C NMR for distinguishing between tautomers where a proton is shifting between nitrogen atoms. The significant change in the electronic environment of the nitrogen upon protonation leads to a large and easily interpretable change in its chemical shift.

VT-NMR experiments are invaluable for studying dynamic equilibria.[5] By acquiring NMR spectra at different temperatures, it is possible to:

  • Determine Thermodynamic Parameters: The equilibrium constant (K) can be determined from the integration of signals corresponding to each tautomer. A van't Hoff plot (ln(K) vs. 1/T) can then be used to calculate the enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization process.[5]

  • Coalescence Analysis: If the rate of interconversion between tautomers is on the NMR timescale, separate signals for each tautomer may be observed at low temperatures. As the temperature is increased, the rate of exchange increases, causing the signals to broaden and eventually coalesce into a single, averaged signal. Analysis of the coalescence temperature and lineshape can provide information about the activation energy (ΔG‡) of the tautomerization process.

Experimental Protocol: Variable Temperature 1H NMR Study

  • Sample Preparation: Dissolve a known concentration of the compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a high-quality NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • Initial Spectrum: Acquire a standard 1H NMR spectrum at ambient temperature (e.g., 298 K).

  • Temperature Variation: Gradually decrease the temperature in increments (e.g., 10 K). Allow the sample to equilibrate at each temperature for at least 5-10 minutes before acquiring a spectrum.

  • Data Acquisition: At each temperature, acquire a 1H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Integrate the signals corresponding to each tautomer at each temperature. Calculate the equilibrium constant (K) at each temperature.

  • van't Hoff Plot: Plot ln(K) versus 1/T. The slope of the line is equal to -ΔH°/R and the y-intercept is equal to ΔS°/R, where R is the gas constant.

VT_NMR_Workflow A Prepare Sample in NMR Tube B Acquire 1H NMR at Ambient Temp. A->B C Decrease Temperature Incrementally B->C D Equilibrate Sample (5-10 min) C->D E Acquire 1H NMR Spectrum D->E F Integrate Tautomer Signals E->F G Calculate Equilibrium Constant (K) F->G H Repeat for a Range of Temperatures G->H H->C Next Temperature I Construct van't Hoff Plot (ln(K) vs 1/T) H->I J Determine ΔH° and ΔS° I->J

Caption: Workflow for a variable temperature NMR experiment.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including the precise location of all atoms, including hydrogen atoms (with sufficient data quality).[13] This allows for the definitive identification of the tautomeric form present in the crystal lattice.

Causality Behind Experimental Choice: While NMR provides information about the tautomeric equilibrium in solution, X-ray crystallography gives a "snapshot" of the molecule in the solid state. This is crucial because the tautomeric form in the solid state can differ from that in solution due to packing forces and intermolecular interactions in the crystal lattice.

Experimental Protocol: Growing Single Crystals for X-ray Diffraction

  • Purification: Ensure the compound is of the highest possible purity, as impurities can inhibit crystal growth.

  • Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility.

  • Slow Evaporation: Prepare a nearly saturated solution of the compound in a clean vial. Cover the vial with parafilm and poke a few small holes with a needle to allow for slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion: Place a small vial containing a concentrated solution of the compound inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility of the compound, promoting crystal growth.

  • Crystal Mounting and Data Collection: Once suitable single crystals have formed, they are carefully mounted on the diffractometer and subjected to X-ray analysis.

Xray_Workflow A Purify Compound B Select Appropriate Solvent(s) A->B C Slow Crystallization (e.g., Evaporation, Diffusion) B->C D Isolate and Mount a Single Crystal C->D E Collect X-ray Diffraction Data D->E F Solve and Refine the Crystal Structure E->F G Identify Tautomeric Form F->G

Caption: General workflow for X-ray crystallography.

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for complementing experimental data.[14][15][16]

Causality Behind Experimental Choice: DFT calculations provide a theoretical framework for understanding the factors that govern tautomeric preference. They can be used to predict the relative energies of tautomers in the gas phase and in different solvents (using continuum solvation models), providing insights that can guide experimental design.

Computational Protocol: DFT Calculation of Tautomer Stabilities

  • Structure Generation: Draw the 3D structures of all possible tautomers.

  • Geometry Optimization: Perform a geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energy).

  • Solvent Effects: To model the effect of a solvent, perform the calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

  • Relative Energy Calculation: The relative stability of the tautomers is determined by comparing their calculated Gibbs free energies.

DFT_Workflow A Generate 3D Structures of Tautomers B Geometry Optimization (DFT) A->B C Frequency Calculation B->C D Incorporate Solvent Model (e.g., PCM) C->D E Calculate Relative Gibbs Free Energies D->E F Predict Tautomer Population E->F

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis and Anticancer Screening of Pyrazolo[3,4-b]pyrazine Derivatives

This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and evaluation of pyrazolo[3,4-b]pyrazine derivatives as potential...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and evaluation of pyrazolo[3,4-b]pyrazine derivatives as potential anticancer agents. This document offers detailed, field-proven protocols, explains the scientific rationale behind experimental choices, and provides a basis for interpreting results.

Introduction: The Therapeutic Promise of Pyrazolo[3,4-b]pyrazines

The pyrazolo[3,4-b]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its diverse biological activities. As a bioisostere of purine, this scaffold is adept at interacting with the ATP-binding sites of various kinases, making it a promising framework for the development of kinase inhibitors.[1][2][3] Notably, dysregulation of cyclin-dependent kinases (CDKs), key regulators of the cell cycle, is a hallmark of cancer.[1][2] Consequently, the development of CDK inhibitors has emerged as a promising therapeutic strategy. Pyrazolo[3,4-b]pyrazine and its structural analogs, pyrazolo[3,4-b]pyridines, have demonstrated potent inhibitory activity against CDKs, leading to cell cycle arrest and apoptosis in cancer cells.[4][5][6] This guide will detail the synthesis of a representative pyrazolo[3,4-b]pyrazine derivative and provide robust protocols for its screening as an anticancer agent.

Part 1: Synthesis of Pyrazolo[3,4-b]pyrazine Derivatives

A cornerstone of drug discovery is the efficient and reproducible synthesis of the target compounds. This section provides a detailed protocol for the synthesis of 5-acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine, a key intermediate for further derivatization.[7]

Protocol 1: Synthesis of 5-Acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine (15)

This protocol is adapted from the work of El-Kashef et al. and describes the synthesis from 5-amino-3-methyl-4-nitroso-1-phenyl-pyrazole.[7]

Materials and Reagents:

  • 5-amino-3-methyl-4-nitroso-1-phenyl-pyrazole (1)

  • Acetylacetone

  • Dry Pyridine

  • Hydrochloric acid (HCl), 10% solution

  • Ethanol

  • Water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus (Büchner funnel and flask)

  • Recrystallization apparatus

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 5-amino-3-methyl-4-nitroso-1-phenyl-pyrazole (1) (6.06 g, 30 mmol) and acetylacetone (3.0 g, 30 mmol) in dry pyridine (20 mL).[7]

  • Reflux: Heat the reaction mixture to reflux and maintain for 8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[7]

  • Work-up: After the reaction is complete, allow the mixture to cool and then reduce its volume to about half by evaporation under reduced pressure.

  • Neutralization and Precipitation: Carefully neutralize the cooled reaction mixture with a 10% HCl solution. This will cause the product to precipitate out of the solution.[7]

  • Isolation: Collect the solid precipitate by filtration using a Büchner funnel. Wash the solid with water to remove any remaining salts.[7]

  • Purification: Recrystallize the crude product from an ethanol-water mixture (1:3) to yield pale brown needles of 5-acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine (15).[7]

Expected Yield: Approximately 80%.[7]

Characterization: The final product should be characterized by melting point determination, IR, ¹H-NMR, and mass spectrometry to confirm its identity and purity.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 5-amino-3-methyl-4-nitroso-1-phenyl-pyrazole 5-amino-3-methyl-4-nitroso-1-phenyl-pyrazole Reaction_Vessel Reflux in Dry Pyridine (8 hours) 5-amino-3-methyl-4-nitroso-1-phenyl-pyrazole->Reaction_Vessel Acetylacetone Acetylacetone Acetylacetone->Reaction_Vessel Evaporation Evaporation Reaction_Vessel->Evaporation Neutralization_Precipitation Neutralization (10% HCl) & Precipitation Evaporation->Neutralization_Precipitation Filtration Filtration Neutralization_Precipitation->Filtration Recrystallization Recrystallization (Ethanol/Water) Filtration->Recrystallization Final_Product 5-acetyl-3,6-dimethyl-1-phenyl-1H- pyrazolo[3,4-b]pyrazine Recrystallization->Final_Product

Caption: Synthetic workflow for 5-acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine.

Part 2: Anticancer Screening Protocols

Once synthesized, the novel pyrazolo[3,4-b]pyrazine derivatives must be evaluated for their anticancer activity. This section provides detailed protocols for a tiered screening approach, starting with a general cell viability assay, followed by more specific assays to determine the mechanism of cell death.

Protocol 2: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9]

Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • Synthesized pyrazolo[3,4-b]pyrazine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[10]

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-b]pyrazine derivatives in culture medium. After 24 hours, replace the medium with fresh medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 3: Apoptosis Detection using Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14][15]

Materials and Reagents:

  • Cancer cells treated with the pyrazolo[3,4-b]pyrazine derivative at its IC₅₀ concentration

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the pyrazolo[3,4-b]pyrazine derivative at its predetermined IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[14]

Protocol 4: Cell Cycle Analysis using Propidium Iodide Staining

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[16][17][18][19][20]

Materials and Reagents:

  • Cancer cells treated with the pyrazolo[3,4-b]pyrazine derivative

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.[18]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.[18]

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Screening_Cascade Start Synthesized Pyrazolo[3,4-b]pyrazine Derivatives MTT_Assay Cell Viability Screening (MTT Assay) Determine IC50 Values Start->MTT_Assay Decision Active Compounds? MTT_Assay->Decision Apoptosis_Assay Mechanism of Cell Death (Annexin V-FITC/PI Assay) Decision->Apoptosis_Assay Yes End Lead Compound Identification Decision->End No Cell_Cycle_Assay Effect on Cell Cycle Progression (PI Staining) Apoptosis_Assay->Cell_Cycle_Assay Cell_Cycle_Assay->End

Caption: A tiered workflow for the anticancer screening of pyrazolo[3,4-b]pyrazine derivatives.

Part 3: Data Presentation

The clear and concise presentation of quantitative data is crucial for the interpretation of screening results. The following table provides a template for summarizing the cytotoxic activity of novel pyrazolo[3,4-b]pyrazine derivatives.

Table 1: Cytotoxic Activity (IC₅₀ in µM) of Selected Pyrazolo[3,4-b]pyrazine Derivatives

CompoundDerivativeMCF-7 (Breast)HCT-116 (Colon)HeLa (Cervical)A549 (Lung)Reference
15 5-acetyl-3,6-dimethyl-1-phenyl9.42---[7]
25i Chalcone derivative (4-Cl)>2.22---[7]
25j Chalcone derivative (3,4-dimethoxy)2.22---[7]
8b Pyridopyrazolopyrimidine derivative-2.3-2.9[21]
9a 4-Aryl-3-(4-methoxyphenyl)-1-phenyl--2.59-[5]
14g 4-Aryl-3-(4-methoxyphenyl)-1-phenyl4.661.98--[5]
Doxorubicin Standard Drug4.572.112.35-[5]

Note: The data presented are from various sources and experimental conditions may differ.

Part 4: Mechanism of Action - Targeting the Cell Cycle Engine

A significant body of evidence suggests that pyrazolo[3,4-b]pyrazine and related scaffolds exert their anticancer effects through the inhibition of cyclin-dependent kinases (CDKs).[1][2][3][4][6] CDKs are a family of protein kinases that, when complexed with their regulatory cyclin subunits, phosphorylate key substrates to drive the cell cycle through its distinct phases.

In many cancers, the CDK signaling pathway is hyperactive, leading to uncontrolled cell proliferation. By inhibiting CDKs, pyrazolo[3,4-b]pyrazine derivatives can block the phosphorylation of crucial substrates like the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thereby inducing cell cycle arrest, typically at the G1/S or G2/M transitions. This sustained cell cycle arrest can subsequently trigger apoptosis.

CDK_Pathway cluster_G1_S G1 to S Phase Transition CyclinD_CDK46 Cyclin D-CDK4/6 pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F Phosphorylates CyclinE_CDK2 Cyclin E-CDK2 pRb_P pRb (Phosphorylated) CyclinE_CDK2->pRb_P Hyperphosphorylates pRb_E2F->pRb_P Releases E2F Arrest G1/S Arrest pRb_E2F->Arrest E2F E2F (Active) pRb_P->E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes S_Phase_Entry S-Phase Entry S_Phase_Genes->S_Phase_Entry Pyrazolo_Pyrazine Pyrazolo[3,4-b]pyrazine Derivative Pyrazolo_Pyrazine->CyclinD_CDK46 Inhibits Pyrazolo_Pyrazine->CyclinE_CDK2 Inhibits

Caption: Inhibition of the CDK pathway by pyrazolo[3,4-b]pyrazine derivatives, leading to G1/S cell cycle arrest.

References

  • Bio-protocol. (n.d.). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

  • Checkpoint Lab. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Levy, D. (2018). Apoptosis detection protocol using the Annexin-V and PI kit. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Retrieved from [Link]

  • El-Kashef, H. et al. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules, 23(10), 2657. Retrieved from [Link]

  • Bristol-Myers Squibb. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 17(15), 4297-4302. Retrieved from [Link]

  • MDPI. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][11][16][18]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Retrieved from [Link]

  • MDPI. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Retrieved from [Link]

  • S. Vejdelek et al. (2003). Pyrazolo[4,3-d]pyrimidines as New Generation of Cyclin-Dependent Kinase Inhibitors. Collection of Czechoslovak Chemical Communications, 68(4), 827-842. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][11][16][18]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Retrieved from [Link]

  • Bhaumik, A. (n.d.). Ankur Bhaumik 18895 UC206L Lab4 Pyrazole Synthesis. Scribd. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of the promising derivatives against the MCF-7 cell line. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Retrieved from [Link]

  • Zeitschrift für Naturforschung. (2011). Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Retrieved from [Link]

  • PubMed. (n.d.). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Suzuki Coupling of 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyrazine Scaffold The pyrazolo[3,4-b]pyrazine core is a privileged heterocyclic motif in medici...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyrazine Scaffold

The pyrazolo[3,4-b]pyrazine core is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to purine bases allows it to effectively interact with a multitude of biological targets, particularly protein kinases, making it a valuable scaffold for the development of novel therapeutics for oncology, inflammatory diseases, and central nervous system disorders.[2][3] The ability to strategically functionalize this core is paramount for exploring structure-activity relationships (SAR) and optimizing drug candidates.

5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine serves as a key building block in this endeavor. The bromine atom at the 5-position provides a versatile handle for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions.[3] Among these, the Suzuki-Miyaura coupling is one of the most powerful and widely used methods due to its broad functional group tolerance, the commercial availability of a vast array of boronic acids and esters, and the generally mild reaction conditions.[4][5][6]

This document provides a detailed guide to performing the Suzuki coupling reaction with 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine, offering insights into the reaction mechanism, a comprehensive experimental protocol, and troubleshooting advice to enable researchers to successfully synthesize novel derivatives of this important scaffold.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction follows a well-established catalytic cycle involving a palladium catalyst.[4][5][7] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]

  • Oxidative Addition: The cycle begins with a coordinatively unsaturated Pd(0) complex, which undergoes oxidative addition into the carbon-bromine bond of the 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine. This step forms a square planar Pd(II) intermediate.[4][5] The rate of this step is influenced by the electron density of the aryl halide; electron-deficient systems, such as many nitrogen-containing heterocycles, tend to react more readily.[4]

  • Transmetalation: In this crucial step, the organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9] The choice of base is critical and can significantly impact the reaction's efficiency.[9]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic fragments on the palladium center couple and are eliminated. This regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-Br(L_n) Pd0->PdII_Aryl Ar-Br pos1 OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)-R(L_n) PdII_Aryl->PdII_Diaryl R-B(OR')_2 (Base) pos2 Transmetalation Transmetalation PdII_Diaryl->Pd0 Ar-R pos3 RedElim Reductive Elimination ArBr 5-Bromo-3-methyl-1H- pyrazolo[3,4-b]pyrazine RBOH Aryl/Heteroaryl Boronic Acid Product 5-Aryl-3-methyl-1H- pyrazolo[3,4-b]pyrazine

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine

This protocol provides a general starting point for the Suzuki coupling of 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine213.041.01.0
Arylboronic Acid-1.2 - 1.51.2 - 1.5
Palladium Catalyst (e.g., Pd(dppf)Cl₂)816.640.02 - 0.050.02 - 0.05
Base (e.g., K₂CO₃)138.212.0 - 3.02.0 - 3.0
Solvent (e.g., 1,4-Dioxane/Water, 4:1)---
Reaction Setup and Procedure
  • Inert Atmosphere: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Degassing: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.[10]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Catalyst Addition: Add the palladium catalyst under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[6] The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Experimental_Workflow start Start: Reagent Preparation setup Reaction Setup (Inert Atmosphere) start->setup degas Degassing (Ar or N2 Purge) setup->degas solvent Solvent Addition (Degassed) degas->solvent catalyst Catalyst Addition solvent->catalyst reaction Heating & Stirring (Monitor by TLC/LC-MS) catalyst->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product Final Product purification->product

Figure 2: A generalized workflow for the Suzuki coupling experiment.

Key Considerations and Optimization Strategies

The success of a Suzuki coupling reaction, particularly with heterocyclic substrates, often hinges on the careful selection of reaction parameters.

Catalyst and Ligand Selection

While Pd(PPh₃)₄ can be effective, modern palladium precatalysts, often featuring bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), generally offer superior performance, especially for challenging couplings.[11][12][13]

Catalyst SystemLigand TypeAdvantagesConsiderations
Pd(PPh₃)₄Monodentate PhosphineReadily available, inexpensive.Can be sensitive to air and moisture.
Pd(dppf)Cl₂Bidentate Ferrocenyl PhosphineRobust, air-stable precatalyst. Good for a wide range of substrates.[14]May require higher catalyst loadings for less reactive substrates.
Buchwald Ligands (e.g., XPhos, SPhos)Biaryl PhosphinesHighly active for coupling aryl chlorides and sterically hindered substrates.[15] Promotes fast reaction rates.More expensive.
NHC-Pd Complexes (e.g., PEPPSI)N-Heterocyclic CarbeneHighly stable and active catalysts.[13][16] Effective for electron-deficient heterocycles.May require specific reaction conditions.
Choice of Base and Solvent

The base plays a critical role in activating the boronic acid for transmetalation.[9] The solvent system must be able to dissolve the reactants and the base to a sufficient extent.

BaseSolvent System (Typical)Comments
K₂CO₃, Na₂CO₃1,4-Dioxane/H₂O, Toluene/H₂OCommon and effective for many Suzuki couplings.[9][17] The aqueous phase is necessary to dissolve the carbonate.
K₃PO₄Toluene, 1,4-DioxaneA stronger base, often used for less reactive boronic acids or when anhydrous conditions are preferred to minimize protodeboronation.[17][18] A small amount of water can sometimes be beneficial.[18]
Cs₂CO₃1,4-Dioxane, DMFHighly soluble in organic solvents, making it a good choice for challenging couplings.[9]
Organic Bases (e.g., Et₃N)DMF, AcetonitrileGenerally less effective than inorganic bases for Suzuki couplings but can be useful in specific cases.[9]
Challenges with Heterocyclic Substrates

Pyrazolo[3,4-b]pyrazines, being electron-deficient nitrogen-rich heterocycles, can present specific challenges:

  • Catalyst Poisoning: The Lewis basic nitrogen atoms in the heterocyclic core can coordinate to the palladium center, potentially inhibiting catalytic activity.[19] The use of bulky ligands can help mitigate this by sterically shielding the metal center.

  • Protodeboronation: Electron-deficient heteroarylboronic acids are particularly susceptible to protodeboronation, where the C-B bond is cleaved by a proton source (often water).[4][20] Using boronic esters (e.g., pinacol or MIDA esters) or potassium trifluoroborate salts can enhance stability.[10] Running the reaction under anhydrous conditions with a base like K₃PO₄ can also be beneficial.[17]

  • Debromination: A common side reaction is the reduction of the aryl bromide to the corresponding arene.[4] This can be minimized by ensuring a thoroughly degassed reaction mixture and using efficient catalyst systems that promote the desired cross-coupling pathway.[21]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst, insufficient degassing, poor solubility of reagents, incorrect base or solvent.Use a fresh, active catalyst. Ensure thorough degassing of solvents.[10] Screen different solvent systems to improve solubility.[22][23] Try a stronger base (e.g., K₃PO₄, Cs₂CO₃).[15] Consider a more active ligand system (e.g., Buchwald ligands).[15]
Debromination Side Product Presence of oxygen, slow transmetalation allowing for competing reduction pathways.[4]Rigorously degas all reagents and solvents. Use a more active catalyst/ligand combination to accelerate the cross-coupling.[21]
Homocoupling of Boronic Acid Presence of oxygen, which can promote the oxidative coupling of two boronic acid molecules.[4]Ensure the reaction is performed under a strict inert atmosphere.
Protodeboronation Unstable boronic acid, presence of excess water or protic solvents.[20]Use a more stable boronic ester (pinacol, MIDA) or a trifluoroborate salt.[10] Consider anhydrous conditions with K₃PO₄ as the base.[17] Use fresh boronic acid.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine scaffold, enabling the synthesis of diverse libraries of compounds for drug discovery. By understanding the reaction mechanism, carefully selecting the reaction components, and employing systematic troubleshooting, researchers can effectively leverage this powerful transformation to advance their research programs. The protocols and insights provided herein serve as a comprehensive guide to achieving success in the synthesis of novel pyrazolo[3,4-b]pyrazine derivatives.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Chen, D. Y. K., et al. (2011). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 44(8), 639-652. [Link]

  • Novi, M., et al. (2012). Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Thesis]. [Link]

  • SpringerLink. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]

  • PubMed Central. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. [Link]

  • PubMed. (2009). Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

  • ResearchGate. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by TbPo-Pd(II) Catalyst. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]

  • PubMed Central. (2011). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]

  • ResearchGate. (2018). Synthesis and Biological Activity of Some New Pyrazolo[3,4‐b]Pyrazines. [Link]

  • MDPI. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • PubMed. (2011). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. [Link]

  • RSC Publishing. (2020). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. [Link]

  • Catalysis Consulting. Case Study: Solvent Selection for a Suzuki Reaction. [Link]

  • ResearchGate. (2009). New pyrazolo[3,4-b]pyrazines: Synthesis and biological activity. [Link]

  • PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]

  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • ACS Publications. (2011). Well-Defined N-Heterocyclic Carbenes−Palladium(II) Precatalysts for Cross-Coupling Reactions. [Link]

  • YouTube. (2022). Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. [Link]

  • YouTube. (2023). Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • PubMed Central. (2019). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]

  • MDPI. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • ResearchGate. (2013). Transition metal-catalyzed functionalization of pyrazines. [Link]

  • Organic Syntheses. (2018). (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried. [Link]

  • Sci-Hub. (2014). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. [Link]

  • Sci-Hub. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]

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Method

Application Notes and Protocols for the Biological Evaluation of 5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine Derivatives

Introduction: The Therapeutic Potential of the Pyrazolo[3,4-b]pyrazine Scaffold The pyrazolo[3,4-b]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural similarity to p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrazolo[3,4-b]pyrazine Scaffold

The pyrazolo[3,4-b]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural similarity to purines. This characteristic allows derivatives of this scaffold to interact with a wide range of biological targets, particularly ATP-binding sites within protein kinases.[1] Consequently, pyrazolo[3,4-b]pyrazines have been extensively investigated for their therapeutic potential across various diseases, including cancer, inflammation, and microbial infections.[2][3][4]

The introduction of a bromine atom at the 5-position and a methyl group at the 3-position of the 1H-pyrazolo[3,4-b]pyrazine ring system creates a unique chemical entity with potentially novel biological activities. The bromine atom can serve as a handle for further chemical modifications or may be involved in halogen bonding interactions with the target protein. The methyl group can influence the compound's solubility, metabolic stability, and binding affinity.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the biological evaluation of 5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine derivatives. The protocols detailed below are designed to assess the anticancer and kinase inhibitory potential of this novel class of compounds.

Part 1: Initial Assessment of Anticancer Activity

A primary step in evaluating a novel compound series is to determine its effect on cancer cell viability. This initial screening provides crucial information on the cytotoxic or cytostatic potential of the compounds and helps in selecting promising candidates for further investigation.

Protocol 1: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[5] Viable cells with active metabolism convert MTT into a purple formazan product, which can be quantified spectrophotometrically.

Principle: This assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[6][7]

  • Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine derivatives in complete culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

  • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation:

CompoundCell LineIncubation Time (hours)IC50 (µM)
Derivative 1MCF-748[Insert Value]
Derivative 2MCF-748[Insert Value]
Derivative 1A54948[Insert Value]
Derivative 2A54948[Insert Value]

Part 2: Elucidating the Mechanism of Cell Death

Once a compound has demonstrated significant cytotoxic activity, the next logical step is to investigate the mechanism by which it induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.

Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is a reliable method for detecting apoptosis.[8] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid-binding dye that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[9][10]

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the differential staining with Annexin V (conjugated to a fluorochrome like FITC) and PI.[5]

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive (less common)

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[5]

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cancer cells with the 5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine derivatives at their IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Collection: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

Visualization of Experimental Workflow:

G cluster_prep Cell Preparation cluster_stain Staining Protocol cluster_analysis Data Acquisition & Analysis A Cancer Cell Culture B Treatment with Derivatives A->B C Harvest Cells B->C D Wash with PBS C->D E Resuspend in Binding Buffer D->E F Add Annexin V-FITC & PI E->F G Incubate (15 min, RT, Dark) F->G H Flow Cytometry Analysis G->H I Quantify Cell Populations (Viable, Apoptotic, Necrotic) H->I

Caption: Workflow for Apoptosis Detection via Annexin V/PI Staining.

Part 3: Target Identification and Validation - In Vitro Kinase Assay

Given that pyrazolo[3,4-b]pyrazines are known to target kinases, a crucial step in the biological evaluation is to assess the inhibitory activity of the 5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine derivatives against a panel of relevant protein kinases.[11][12]

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol describes a general method for an in vitro kinase assay to determine the inhibitory potential of the compounds. The specific kinase, substrate, and buffer conditions will need to be optimized for the kinase of interest.

Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by a protein kinase. The inhibitory effect of a compound is determined by quantifying the reduction in substrate phosphorylation. This can be done using various methods, including radioactive (e.g., using [γ-32P]ATP) or non-radioactive (e.g., using specific antibodies to detect phosphorylated substrate) detection.[13]

Materials:

  • Recombinant active protein kinase

  • Specific kinase substrate (protein or peptide)

  • Kinase buffer (composition varies depending on the kinase)

  • ATP

  • 5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine derivatives

  • Detection reagent (e.g., [γ-32P]ATP, phosphospecific antibody)

  • 96-well plate or microcentrifuge tubes

Procedure:

  • Reaction Setup: In a 96-well plate or microcentrifuge tubes, prepare the kinase reaction mixture containing the kinase buffer, the specific substrate, and the recombinant kinase.

  • Compound Addition: Add the 5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine derivatives at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP (and [γ-32P]ATP if using the radioactive method) to each well.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., SDS-PAGE loading buffer, EDTA).

  • Detection and Quantification:

    • Radioactive Method: Spot the reaction mixture onto a phosphocellulose paper, wash away the unincorporated [γ-32P]ATP, and quantify the radioactivity on the paper using a scintillation counter.

    • Non-Radioactive Method (e.g., ELISA): Transfer the reaction mixture to an ELISA plate coated with the substrate, and use a phosphospecific antibody to detect the phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value for each compound.

Visualization of Kinase Inhibition Pathway:

G cluster_reactants Reactants cluster_products Products Kinase Protein Kinase ADP ADP Kinase->ADP PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->PhosphoSubstrate Phosphorylation Substrate Substrate Substrate->PhosphoSubstrate Phosphorylation Inhibitor 5-Bromo-3-methyl-1H- pyrazolo[3,4-B]pyrazine Derivative Inhibitor->Kinase Inhibition

Caption: Mechanism of Action for Kinase Inhibition.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial biological evaluation of 5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine derivatives. By systematically assessing their effects on cancer cell viability, mechanism of cell death, and kinase inhibitory activity, researchers can effectively identify promising lead compounds for further preclinical development. The modular nature of these protocols allows for adaptation to specific cancer types and kinase targets, facilitating a comprehensive understanding of the therapeutic potential of this novel chemical series.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2016). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules, 21(10), 1334. Retrieved from [Link]

  • Martens, S. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. PMC. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2017). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Semantic Scholar. Retrieved from [Link]

  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2016). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. ResearchGate. Retrieved from [Link]

  • Andrews, B. (n.d.). In vitro assay for cyclin-dependent kinase activity in yeast. CORE. Retrieved from [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. Retrieved from [Link]

  • El-Emary, T. I. (2016). New pyrazolo[3,4-b]pyrazines: Synthesis and biological activity. ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). Bioassays for anticancer activities. Semantic Scholar. Retrieved from [Link]

  • Fayed, E. A., et al. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(9), 13437-13453. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Breen, B. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17297-17307. Retrieved from [Link]

  • Osman, N. A., et al. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science, 11(6), 113-122. Retrieved from [Link]

  • AACR. (2025). A novel viability and proliferation assay to enhance precision oncology. Cancer Research. Retrieved from [Link]

  • Various Authors. (n.d.). Antimicrobial activity of some pyrazolo[3,4-b]pyridine derivatives. ResearchGate. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2025). Disclosing New Insights on Pyrazolo[3,4-d] Pyrimidine Tethered Diverse Amino Acid Candidates as Potential DHFR Inhibitors and Anti-Virulence Agents. Molecules, 30(1), 123. Retrieved from [Link]

  • Ali, A., et al. (2020). Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. Molecules, 25(22), 5434. Retrieved from [Link]

  • Kim, D. K., et al. (2004). Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. Bioorganic & Medicinal Chemistry, 12(11), 2867-2875. Retrieved from [Link]

  • Barvian, M., et al. (2000). Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry, 43(24), 4606-4616. Retrieved from [Link]

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  • Al-Suwaidan, I. A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents, 34(9), 675-694. Retrieved from [Link]

  • Various Authors. (2025). 5-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3). ResearchGate. Retrieved from [Link]

  • Rasool, N., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4343. Retrieved from [Link]

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Application

The Pyrazolo[3,4-b]pyrazine Scaffold: A Privileged Heterocycle in Modern Medicinal Chemistry

The landscape of drug discovery is in a perpetual state of evolution, driven by the quest for novel molecular architectures that can effectively and selectively modulate biological targets implicated in a myriad of human...

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of drug discovery is in a perpetual state of evolution, driven by the quest for novel molecular architectures that can effectively and selectively modulate biological targets implicated in a myriad of human diseases. Within this landscape, nitrogen-containing heterocyclic compounds have historically held a place of prominence, serving as the foundational core for a significant portion of approved pharmaceuticals. Among these, the pyrazolo[3,4-b]pyrazine scaffold has emerged as a particularly compelling and versatile platform for the development of new therapeutic agents. This bicyclic heteroaromatic system, characterized by the fusion of a pyrazole and a pyrazine ring, offers a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as tunable electronic properties. These features make it an ideal framework for designing potent and selective inhibitors of various enzymes, particularly kinases, which are central to numerous disease pathologies.

This comprehensive guide is intended for researchers, medicinal chemists, and drug development professionals. It aims to provide an in-depth exploration of the applications of the pyrazolo[3,4-b]pyrazine core in medicinal chemistry. We will delve into the key therapeutic areas where this scaffold has shown significant promise, elucidate the underlying mechanisms of action, provide detailed protocols for synthesis and biological evaluation, and discuss the critical structure-activity relationships that govern its biological effects.

A Versatile Scaffold with Diverse Biological Activities

The pyrazolo[3,4-b]pyrazine nucleus is a privileged scaffold that has been extensively explored for a wide range of therapeutic applications. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, antifungal, and antiparasitic properties.[1][2] The inherent chemical tractability of the scaffold allows for systematic structural modifications, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Anticancer Applications: Targeting Key Oncogenic Pathways

The fight against cancer remains a primary focus of biomedical research, and the pyrazolo[3,4-b]pyrazine scaffold has emerged as a promising framework for the development of novel anticancer agents.[1] These compounds exert their effects through the modulation of various signaling pathways that are frequently dysregulated in cancer.

Inhibition of SHP2 in KRAS-Mutant Cancers

One of the most significant recent advancements in the application of pyrazolo[3,4-b]pyrazines is their development as potent and selective allosteric inhibitors of the protein tyrosine phosphatase SHP2.[3][4] SHP2 is a crucial signaling node that plays a pivotal role in the RAS-MAPK pathway, which is frequently hyperactivated in a wide range of human cancers, particularly those driven by mutations in the KRAS oncogene.[3][4]

Mutant KRAS proteins are notoriously difficult to target directly, making the inhibition of downstream effectors or upstream activators like SHP2 an attractive therapeutic strategy.[3] SHP2 is required for the full activation of the RAS-MAPK signaling cascade.[4] Allosteric inhibitors of SHP2, including derivatives of the pyrazolo[3,4-b]pyrazine scaffold, bind to a pocket away from the active site, locking the enzyme in an inactive conformation.[3] This prevents the dephosphorylation of its target proteins, thereby attenuating the signal transduction through the MAPK pathway and inhibiting the proliferation of cancer cells.[3][4]

One notable 1H-pyrazolo[3,4-b]pyrazine derivative, compound 4b , has been identified as a highly selective SHP2 allosteric inhibitor with an IC50 value of 3.2 nM.[3][4] This compound demonstrated significant antiproliferative activity against various cancer cell lines and was particularly effective against KRASG12C-mutant non-small cell lung cancer cells.[3][4] Furthermore, it exhibited a synergistic effect when combined with a direct KRASG12C inhibitor, highlighting the potential of this class of compounds in combination therapies.[3][4]

SHP2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Growth Factor KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GEF Activity RAF RAF KRAS_GTP->RAF SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SOS1 SOS1 SHP2_active->SOS1 SOS1->KRAS_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Pyrazolo_pyrazine Pyrazolo[3,4-b]pyrazine Inhibitor Pyrazolo_pyrazine->SHP2_active Allosteric Inhibition

Figure 1: Simplified signaling pathway illustrating the mechanism of action of pyrazolo[3,4-b]pyrazine-based SHP2 inhibitors in KRAS-mutant cancer.

Broader Kinase Inhibition

While SHP2 inhibition is a key area, the pyrazolo scaffold is a versatile kinase inhibitor hinge-binding motif. The related pyrazolo[3,4-b]pyridine core has demonstrated potent inhibitory activity against a range of other kinases, suggesting that the pyrazolo[3,4-b]pyrazine scaffold could be similarly adapted. These targets include:

  • Cyclin-Dependent Kinases (CDKs): A 1H-pyrazolo[3,4-b]pyridine derivative, SQ-67563, was identified as a potent and selective inhibitor of CDK1 and CDK2.[1] By binding to the ATP-binding site of these kinases, it blocks cell cycle progression and can induce apoptosis in cancer cells.[1]

  • Tropomyosin Receptor Kinases (TRKs): The pyrazolo[3,4-b]pyridine scaffold has been successfully employed to develop inhibitors of TRK kinases, which are oncogenic drivers in a variety of tumors.[5]

  • Topoisomerase IIα: Certain pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit Topoisomerase IIα, an enzyme essential for DNA replication and repair in cancer cells.[6]

Anti-inflammatory Applications

Chronic inflammation is a hallmark of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. The pyrazole and pyrazoline cores are well-established pharmacophores in anti-inflammatory drugs.[7] It is therefore not surprising that pyrazolo[3,4-b]pyrazine derivatives have also been investigated for their anti-inflammatory properties.[1]

The anti-inflammatory effects of pyrazole-containing compounds are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[8] These enzymes are responsible for the biosynthesis of prostaglandins and leukotrienes, respectively, which are potent pro-inflammatory mediators.

In a study evaluating a series of new pyrazolo[3,4-b]pyrazines, several compounds exhibited significant anti-inflammatory activity in a carrageenan-induced rat paw edema model.[1][9] Notably, the starting compound, 5-acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine, showed anti-inflammatory activity comparable to the standard drug indomethacin.[1][9]

Table 1: Anti-inflammatory and Cytotoxic Activities of Representative Pyrazolo[3,4-b]pyrazine Derivatives

CompoundAnti-inflammatory Activity (% inhibition of edema)Cytotoxicity (IC50 in µM against MCF-7)
15 44.449.42
25a 12.50-
25i --
25j -2.22
29 40.27-
Indomethacin 44.44Not Applicable
Data synthesized from El-Kashef et al. (2018).[1][9]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyrazolo[3,4-b]pyrazine scaffold has provided valuable insights into the structural requirements for potent and selective biological activity.

  • For Anticancer Activity (SHP2 Inhibition): The nature of the substituents on the pyrazine ring is crucial for potent SHP2 inhibition. Specific substitutions are required to achieve optimal interactions with the allosteric binding pocket of the enzyme.

  • For Anti-inflammatory Activity: The substitution pattern on the pyrazolo[3,4-b]pyrazine core significantly influences anti-inflammatory potency. For instance, the conversion of an acetyl group to a chalcone derivative was found to decrease activity, while the introduction of a pyrazolylthioamide moiety restored potency to a level close to that of indomethacin.[1][9]

Protocols for Synthesis and Biological Evaluation

General Synthesis of the Pyrazolo[3,4-b]pyrazine Core

A common and effective method for the synthesis of the pyrazolo[3,4-b]pyrazine scaffold involves the condensation of a 5-amino-4-nitrosopyrazole derivative with a β-dicarbonyl compound.[1]

Synthesis_Workflow Start 5-amino-4-nitrosopyrazole (Starting Material) Reaction Condensation Reaction (Reflux in Pyridine) Start->Reaction Reagent β-Dicarbonyl Compound (e.g., Acetylacetone) Reagent->Reaction Product Pyrazolo[3,4-b]pyrazine Core Structure Reaction->Product Purification Purification (Crystallization) Product->Purification Final_Product Pure Product Purification->Final_Product

Figure 2: General workflow for the synthesis of the pyrazolo[3,4-b]pyrazine core.

Protocol: Synthesis of 5-Acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine

  • Reactants: A mixture of 5-amino-3-methyl-4-nitroso-1-phenyl-pyrazole (1.0 g, 5 mmol) and acetylacetone (0.5 mL, 5 mmol) in dry pyridine (15 mL) is prepared in a round-bottom flask.[1]

  • Reaction: The reaction mixture is heated under reflux for 8 hours. The progress of the reaction can be monitored by thin-layer chromatography.[1]

  • Work-up: After completion, the reaction mixture is cooled to room temperature, and the pyridine is partially removed under reduced pressure. The residue is then neutralized with dilute hydrochloric acid.[1]

  • Isolation and Purification: The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure 5-acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine.[1]

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general method for determining the IC50 value of a pyrazolo[3,4-b]pyrazine derivative against a specific kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare the kinase, substrate, and ATP solutions in the appropriate kinase assay buffer.

  • Assay Procedure:

    • Add the test compound at various concentrations to the wells of a microplate.

    • Add the kinase to each well and incubate to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at the optimal temperature for the kinase reaction.

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a commercial luminescence-based ADP detection kit (e.g., ADP-Glo™).

    • The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Seed the desired cancer cell line (e.g., MCF-7) in a 96-well plate at an appropriate density and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolo[3,4-b]pyrazine derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add a sterile MTT solution (typically 0.5 mg/mL in serum-free media) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Clinical Perspective and Future Directions

While the pyrazolo[3,4-b]pyrazine scaffold has demonstrated significant preclinical promise across various therapeutic areas, to date, no derivative of this specific heterocyclic system has been reported to be in clinical trials. However, the closely related pyrazolo[3,4-b]pyridine scaffold has yielded the approved drug Riociguat , a soluble guanylate cyclase stimulator used for the treatment of pulmonary hypertension.[6] This clinical success underscores the therapeutic potential of pyrazolo-fused heterocyclic systems and provides a strong rationale for the continued development of pyrazolo[3,4-b]pyrazine-based drug candidates.

The future of pyrazolo[3,4-b]pyrazine research in medicinal chemistry is bright. The continued exploration of this versatile scaffold is likely to yield novel drug candidates with improved efficacy and safety profiles for a range of diseases. Key areas for future research include:

  • Optimization of SHP2 inhibitors: Further refinement of the pyrazolo[3,4-b]pyrazine core to enhance potency, selectivity, and pharmacokinetic properties for the treatment of KRAS-mutant cancers.

  • Exploration of novel kinase targets: Screening of pyrazolo[3,4-b]pyrazine libraries against a broader panel of kinases to identify new therapeutic opportunities.

  • Elucidation of anti-inflammatory mechanisms: Detailed mechanistic studies to identify the specific molecular targets responsible for the anti-inflammatory effects of this scaffold.

  • Development of compounds for other therapeutic areas: Investigating the potential of pyrazolo[3,4-b]pyrazines for the treatment of infectious and neurodegenerative diseases.

References

  • Misra, R. N., Rawlins, D. B., Xiao, H., Shan, W., Bursuker, I., Kellar, K. A., ... & Webster, K. R. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Bioorganic & medicinal chemistry letters, 13(6), 1133–1136. [Link]

  • El-Kashef, H., Samy, M. M., El-Emary, T. I., Verhaeghe, P., & Vanelle, P. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules (Basel, Switzerland), 23(10), 2657. [Link]

  • Li, Y., Wang, Y., Zhang, H., Li, Y., Wang, Y., & Li, J. (2024). Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer. Journal of enzyme inhibition and medicinal chemistry, 39(1), 2308771. [Link]

  • El-Emary, T. I. (2006). New pyrazolo[3,4-b]pyrazines: Synthesis and biological activity. Journal of the Chinese Chemical Society, 53(2), 391-401. [Link]

  • Liu, N., Wang, X., Fu, Q., Qin, Q., Wu, T., Lv, R., ... & Cheng, M. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC medicinal chemistry, 13(11), 1435–1446. [Link]

  • El-Emary, T. I., & El-Kashef, H. S. (2008). Synthesis and Biological Activity of Some New Pyrazolo[3,4-b]Pyrazines. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(10), 2470-2485. [Link]

  • Li, Y., Wang, Y., Zhang, H., Li, Y., Wang, Y., & Li, J. (2024). Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer. Journal of enzyme inhibition and medicinal chemistry, 39(1), 2308771. [Link]

  • Kontogiorgis, C., Hadjipavlou-Litina, D., & Pontiki, E. (2011). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 16(12), 10189-10214. [Link]

  • El-Kashef, H., Samy, M. M., El-Emary, T. I., Verhaeghe, P., & Vanelle, P. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules (Basel, Switzerland), 23(10), 2657. [Link]

  • Al-Omary, F. A., Al-Mahmoud, G. A., & El-Kashef, H. S. (2010). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal, 18(3), 159-166. [Link]

  • Ruess, D. A., Heynen, G. J., Ciecielski, K. J., Ai, J., Berninger, A., Kabacaoglu, D., ... & Algül, H. (2018). Mutant KRAS-driven cancers depend on PTPN11/SHP2 phosphatase. Nature medicine, 24(7), 954–960. [Link]

  • El-Gamal, M. I., Al-Ameen, M. A., Al-Koumi, D. M., Hamad, M. F., & Abdel-Maksoud, M. S. (2023). Development of New Pyrazolo [3, 4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 16(11), 1599. [Link]

  • Kontogiorgis, C., Hadjipavlou-Litina, D., & Pontiki, E. (2011). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 16(12), 10189-10214. [Link]

  • Liu, N., Wang, X., Fu, Q., Qin, Q., Wu, T., Lv, R., ... & Cheng, M. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC medicinal chemistry, 13(11), 1435–1446. [Link]

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Method

Application Notes & Protocols: 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine as a Foundational Building Block for Modern Drug Discovery

Abstract The pyrazolo[3,4-b]pyrazine scaffold is a recognized "privileged structure" in medicinal chemistry, largely due to its structural resemblance to endogenous purine bases, which grants it access to a wide array of...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[3,4-b]pyrazine scaffold is a recognized "privileged structure" in medicinal chemistry, largely due to its structural resemblance to endogenous purine bases, which grants it access to a wide array of biological targets. Within this class, 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine emerges as a particularly strategic starting material. The bromine atom at the 5-position serves as a versatile and highly reactive handle for introducing molecular diversity through modern cross-coupling methodologies.[1] This guide provides an in-depth exploration of its properties, detailed protocols for its synthetic diversification, and a review of its application in the discovery of novel therapeutics targeting critical disease pathways.

Physicochemical Properties and Handling

Accurate characterization and proper handling are paramount for successful downstream applications. The key properties of 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine are summarized below.

PropertyValueSource
CAS Number 1086064-35-8[2][3][4]
Molecular Formula C₆H₅BrN₄[2][3]
Molecular Weight 213.03 g/mol [2][3]
Appearance White to yellow or brown powder/crystals
Purity Typically ≥98%[2][3]
Storage Store at 2-8°C under an inert atmosphere[1][5]
Tautomerism Exists in tautomeric forms (1H and 2H), with the 1H-tautomer being generally more stable.[1]

Core Synthetic Utility: Protocols for Diversification

The true power of this building block lies in the reactivity of its C5-bromo substituent. This position is primed for palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient construction of compound libraries for structure-activity relationship (SAR) studies. Below are field-proven protocols for two of the most pivotal transformations.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for coupling the aryl bromide with a wide range of aryl or heteroaryl boronic acids (or their esters) to forge new carbon-carbon bonds.[6][7] This reaction is fundamental for elaborating the core scaffold to probe hydrophobic pockets or establish key aryl-aryl interactions within a target's binding site.

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Vessel Preparation: To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine (1.0 eq.).

  • Reagent Addition: Add the desired aryl/heteroaryl boronic acid (1.1 - 1.5 eq.).

  • Catalyst & Base: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq.) or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (0.05 eq.), followed by the base, typically an aqueous solution of K₂CO₃ (2.0 M, 3.0 eq.) or powdered K₃PO₄ (3.0 eq.).[8][9]

    • Causality Note: The base is critical for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium center.[7] The choice of catalyst depends on substrate reactivity, with ligands like dppf providing stability and efficiency.[8]

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane/water or dimethoxyethane (DME).[8][9]

  • Reaction: Heat the mixture to 85-100 °C and stir vigorously for 4-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired 5-aryl-3-methyl-1H-pyrazolo[3,4-b]pyrazine.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the synthesis of carbon-nitrogen bonds, coupling the aryl bromide with primary or secondary amines.[10][11] This reaction is invaluable for introducing hydrogen bond donors/acceptors or groups that can modulate the physicochemical properties (e.g., solubility, pKa) of the final compound.

Protocol: General Procedure for Buchwald-Hartwig Amination

  • Vessel Preparation: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq.) and a sterically hindered phosphine ligand (e.g., XantPhos, 0.05 eq.) to a dry reaction vessel.[12]

  • Reagent Addition: Add 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine (1.0 eq.) and the desired primary or secondary amine (1.2 eq.).

  • Base & Solvent: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.). Add an anhydrous, aprotic solvent like toluene or 1,4-dioxane.

    • Causality Note: The strong base is required to deprotonate the amine in the catalytic cycle, forming the palladium-amido complex.[13] Sterically bulky phosphine ligands are essential as they promote the final reductive elimination step to form the C-N bond while preventing catalyst decomposition and undesirable side reactions like β-hydride elimination.[10]

  • Reaction: Seal the vessel and heat the mixture to 90-110 °C for 6-24 hours, monitoring by LC-MS.

  • Work-up: After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography to afford the desired 5-amino-3-methyl-1H-pyrazolo[3,4-b]pyrazine derivative.

Visualization of Synthetic Diversification

The following workflow diagram illustrates the central role of 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine as a divergent building block.

G cluster_start Core Building Block cluster_reactions Key Cross-Coupling Reactions cluster_products Diversified Scaffolds start 5-Bromo-3-methyl-1H- pyrazolo[3,4-b]pyrazine suzuki Suzuki-Miyaura (Pd Catalyst, Base, R-B(OH)₂) start->suzuki C-C Formation buchwald Buchwald-Hartwig (Pd Catalyst, Ligand, Base, R₂-NH) start->buchwald C-N Formation cc_product C-C Coupled Products (5-Aryl/Heteroaryl Derivatives) suzuki->cc_product cn_product C-N Coupled Products (5-Amino Derivatives) buchwald->cn_product

Caption: Synthetic diversification workflow.

Applications in Drug Discovery: Targeting Key Disease Pathways

The pyrazolo[3,4-b]pyrazine core and its close isostere, pyrazolo[3,4-b]pyridine, are prevalent in molecules designed to inhibit enzymes central to disease progression, particularly protein kinases.[14] The scaffold often acts as an "ATP-competitive" hinge-binder, using its nitrogen atoms to form critical hydrogen bonds within the ATP-binding pocket of kinases.[15]

Target Class / ExampleTherapeutic AreaRole of the Pyrazolopyrazine/Pyridine ScaffoldRepresentative References
SHP2 Phosphatase OncologyServes as the core of novel allosteric inhibitors that target the SHP2 enzyme, a critical node in the RAS-MAPK signaling pathway.[16][16][17]
Cyclin-Dependent Kinases (CDKs) OncologyForms the central scaffold for potent and selective inhibitors of CDK1/CDK2, which are key regulators of the cell cycle.[15][15]
TANK-binding kinase 1 (TBK1) Oncology, ImmunologyActs as the foundational structure for highly potent inhibitors of TBK1, a kinase involved in innate immunity and oncogenic signaling.[18][18]
Tropomyosin Receptor Kinases (TRKs) OncologyProvides the core framework for designing inhibitors against the TRK family of receptor tyrosine kinases, which are drivers of various cancers.[19][20][19][20]
Case Study: SHP2 Inhibition in Cancer Therapy

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a crucial signaling protein that positively regulates the RAS/MAPK pathway, which is frequently hyperactivated in many human cancers.[16] Several novel pyrazolo[3,4-b]pyrazine derivatives have been identified as potent and selective allosteric inhibitors of SHP2.[16][17] These compounds bind to a site distinct from the active site, locking the enzyme in a closed, inactive conformation. The 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine building block is an ideal starting point for synthesizing these inhibitors, where the C5 position is functionalized to interact with specific residues in the allosteric pocket.

RTK Receptor Tyrosine Kinase (e.g., EGFR) SHP2 SHP2 RTK->SHP2 activates RAS RAS SHP2->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cancer Cell Proliferation ERK->Proliferation Inhibitor Pyrazolo[3,4-b]pyrazine -based SHP2 Inhibitor Inhibitor->SHP2 inhibits

Caption: Inhibition of the RAS/MAPK pathway.

Conclusion

5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine is a high-value, versatile building block for drug discovery. Its strategic placement of a reactive bromine handle on a biologically relevant scaffold allows for rapid and efficient exploration of chemical space. The protocols and applications detailed herein provide a robust framework for researchers and scientists to leverage this compound in the development of next-generation therapeutics for oncology, inflammatory conditions, and other disorders.

References

  • Novel Pyrazolo[3,4-b]pyrazines as SHP2 Inhibitors for Treating Cancer. (2021). ACS Medicinal Chemistry Letters. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridine Inhibitors of Cyclin-Dependent Kinases. (Date unavailable). PubMed. Available at: [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • 5-Bromo-1H-pyrazolo[3,4-B]pyrazine. (Date unavailable). PubChem. Available at: [Link]

  • Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer. (Date unavailable). Taylor & Francis Online. Available at: [Link]

  • Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165. (Date unavailable). ResearchGate. Available at: [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (Date unavailable). PubMed Central. Available at: [Link]

  • 5-Bromo-3-methyl-1H-pyrazolo(3,4-b)pyridine. (Date unavailable). PubChem. Available at: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). RSC Publishing. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (Date unavailable). MDPI. Available at: [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (Date unavailable). Google Patents.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). RSC Publishing. Available at: [Link]

  • Buchwald–Hartwig amination. (Date unavailable). Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (Date unavailable). Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Amination. (Date unavailable). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (Date unavailable). Molecules. Available at: [Link]

  • Suzuki reaction. (Date unavailable). Wikipedia. Available at: [Link]

  • Suzuki Coupling. (Date unavailable). Organic Chemistry Portal. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (Date unavailable). ChemRxiv. Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). RSC Advances. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules. Available at: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Available at: [Link]

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Application

In Vitro Anti-inflammatory Assay of Pyrazolopyrazine Compounds: An Application Note & Protocol Guide

Introduction: The Therapeutic Potential of Pyrazolopyrazine Compounds in Inflammation Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli such as pathogens, d...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrazolopyrazine Compounds in Inflammation

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative process, chronic, unresolved inflammation is a key driver of numerous human diseases, including rheumatoid arthritis, inflammatory bowel disease, psoriasis, and neurodegenerative disorders.[1][2] A central goal in modern drug discovery is the identification of novel small molecules that can safely and effectively modulate pathological inflammatory pathways.

Pyrazolopyrazine derivatives have emerged as a promising class of heterocyclic compounds, with a growing body of evidence demonstrating their potential as anti-inflammatory agents.[3][4] These compounds have been shown to interact with key signaling nodes within the inflammatory cascade, offering opportunities for therapeutic intervention. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of pyrazolopyrazine compounds for their anti-inflammatory properties. We will delve into the mechanistic rationale behind assay selection, provide detailed, field-proven protocols, and offer insights into data interpretation. Our focus is on establishing a robust, self-validating experimental framework to rigorously assess the anti-inflammatory potential of this important chemical scaffold.

Key Inflammatory Signaling Pathways: Potential Targets for Pyrazolopyrazine Compounds

A thorough understanding of the molecular pathways driving inflammation is critical for designing and interpreting anti-inflammatory assays. Pyrazolopyrazine compounds may exert their effects by modulating several key signaling cascades. Two of the most pertinent pathways in this context are the Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway and the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors involved in immunity and inflammation.[1][5] Upon cytokine binding to its receptor, associated Janus kinases (JAKs) are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[6] Activated STATs then translocate to the nucleus to regulate the expression of inflammatory genes. Dysregulation of the JAK-STAT pathway is implicated in a variety of inflammatory and autoimmune diseases.[1][7]

JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine (e.g., IL-6, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Nuclear Translocation Gene Inflammatory Gene Transcription DNA->Gene Transcription

Caption: The JAK-STAT signaling cascade.

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a critical regulator of cellular responses to stress and inflammatory stimuli.[8][9] It plays a pivotal role in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[10] Activation of this pathway by stimuli like lipopolysaccharide (LPS) leads to a cascade of phosphorylation events, culminating in the activation of transcription factors that drive the expression of inflammatory mediators.[11]

p38 MAPK Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activates MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, CREB) p38->TranscriptionFactors Activates GeneExpression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) TranscriptionFactors->GeneExpression Induces

Caption: The p38 MAPK signaling cascade.

Experimental Workflow for Assessing Anti-inflammatory Activity

A tiered approach is recommended for the comprehensive evaluation of pyrazolopyrazine compounds. This workflow begins with a primary cell-based screen to identify active compounds, followed by more specific enzymatic and mechanistic assays to elucidate their mode of action.

Experimental Workflow Start Pyrazolopyrazine Compound Library Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity PrimaryScreen Primary Screen: LPS-induced NO Production in RAW 264.7 Macrophages Cytotoxicity->PrimaryScreen Non-toxic concentrations SecondaryScreen Secondary Screen: Cytokine Quantification (TNF-α, IL-6 ELISA) PrimaryScreen->SecondaryScreen Active Compounds MechanisticAssay1 Mechanistic Assays: Enzyme Inhibition (COX-2, 5-LOX) SecondaryScreen->MechanisticAssay1 Potent Inhibitors MechanisticAssay2 Mechanistic Assays: Signaling Pathway Analysis (NF-κB Reporter Assay) SecondaryScreen->MechanisticAssay2 Potent Inhibitors HitCompounds Hit Compound Identification and Lead Optimization MechanisticAssay1->HitCompounds MechanisticAssay2->HitCompounds

Sources

Method

Introduction: A Privileged Scaffold in the Fight Against Microbial Resistance

An Application Guide to Investigating the Antimicrobial Potential of Substituted Pyrazolo[3,4-b]pyrazines The relentless rise of antimicrobial resistance necessitates the urgent discovery of novel chemical entities capab...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Investigating the Antimicrobial Potential of Substituted Pyrazolo[3,4-b]pyrazines

The relentless rise of antimicrobial resistance necessitates the urgent discovery of novel chemical entities capable of combating resilient pathogens. Fused heterocyclic systems represent a fertile ground for drug discovery, with the pyrazolo[3,4-b]pyrazine core standing out as a "privileged scaffold." This structural motif is not only central to a variety of biologically active molecules but has also demonstrated significant potential in antiviral, antifungal, and antibacterial applications.[1] This guide, designed for researchers in drug development and medicinal chemistry, provides a comprehensive overview and detailed protocols for the synthesis and antimicrobial evaluation of substituted pyrazolo[3,4-b]pyrazine derivatives. We will delve into the causality behind experimental choices, ensuring that each protocol is robust, reproducible, and self-validating.

Section 1: Synthesis of the Pyrazolo[3,4-b]pyrazine Core

The biological activity of a pyrazolo[3,4-b]pyrazine derivative is intrinsically linked to the nature and position of its substituents. Therefore, a flexible and efficient synthetic strategy is paramount. While numerous specific pathways exist, a common and effective approach involves the condensation of a substituted aminopyrazole with a suitable dicarbonyl compound or its equivalent. This allows for the systematic introduction of diversity at various points on the scaffold.

Protocol 1.1: A General Synthetic Workflow

This protocol outlines a conceptual multi-step synthesis, a common strategy for building complex heterocyclic systems. The specific reagents and conditions must be optimized based on the desired substituents (R¹, R², R³).

Rationale: This multi-step approach provides critical control over the substitution pattern. The initial formation of a carbohydrazide intermediate from a pyrazole starting material creates a versatile building block that can be cyclized with various reagents to generate a diverse library of final compounds.[2]

Synthesis_Workflow cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Final Processing A Substituted 5-Aminopyrazole C Condensation Intermediate A->C B Dicarbonyl Compound (e.g., α-ketoester) B->C D Cyclization Reaction (e.g., Acid/Base Catalysis, Heat) C->D Formation of Pyrazine Ring E Crude Pyrazolo[3,4-b]pyrazine D->E F Purification (Crystallization/Chromatography) E->F G Characterized Final Compound F->G

Caption: General workflow for the synthesis of pyrazolo[3,4-b]pyrazines.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the starting substituted 5-aminopyrazole in a suitable solvent (e.g., glacial acetic acid or ethanol).

  • Reagent Addition: Add an equimolar amount of the chosen dicarbonyl compound. The choice of this reagent is critical as it dictates the substitution pattern on the pyrazine ring.

  • Cyclization: Heat the reaction mixture to reflux for a period determined by thin-layer chromatography (TLC) monitoring (typically 4-12 hours).

    • Scientist's Note: Acetic acid often serves as both the solvent and a catalyst for the condensation and subsequent cyclization/dehydration steps.[3]

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The crude product may precipitate and can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the pure substituted pyrazolo[3,4-b]pyrazine.

  • Characterization: Confirm the structure of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

Section 2: Protocols for Antimicrobial Susceptibility Testing

Once a library of compounds has been synthesized and characterized, the next critical phase is to evaluate their biological activity. The following protocols are foundational for determining the antimicrobial efficacy of the novel derivatives.

Protocol 2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for quantitatively measuring antimicrobial activity. It determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Synthesized pyrazolo[3,4-b]pyrazine compounds dissolved in dimethyl sulfoxide (DMSO)

  • Positive control: A known antibiotic (e.g., Ampicillin, Tetracycline)[4][5]

  • Negative control: DMSO

  • Spectrophotometer or plate reader

Step-by-Step Methodology:

  • Prepare Bacterial Inoculum: Culture the test bacteria overnight in MHB. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Prepare Compound Dilutions: In the first column of a 96-well plate, add your compound stock solution to MHB. Perform a two-fold serial dilution across the plate, from left to right, leaving the last two columns for controls.

    • Rationale: Serial dilution creates a concentration gradient, allowing for the precise determination of the MIC value rather than a simple "active/inactive" result.

  • Inoculate Plate: Add the standardized bacterial inoculum to each well, except for the sterility control well (which contains only MHB).

  • Set Up Controls (Self-Validation):

    • Positive Control: A row with a standard antibiotic, serially diluted. This validates that the assay can detect antimicrobial activity.

    • Negative (Solvent) Control: A well containing the highest concentration of DMSO used in the assay plus bacteria. This ensures the solvent itself is not inhibiting bacterial growth.

    • Growth Control: A well containing only MHB and bacteria. This confirms the bacteria are viable and growing properly.

    • Sterility Control: A well containing only MHB to check for contamination.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Protocol 2.2: Agar Disk Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity and is excellent for initial screening of a large number of compounds.[5]

Step-by-Step Methodology:

  • Prepare Agar Plates: Pour molten Mueller-Hinton Agar into sterile Petri dishes and allow them to solidify.

  • Prepare Bacterial Lawn: Spread the standardized bacterial inoculum (1-2 x 10⁸ CFU/mL) evenly over the entire surface of the agar plate using a sterile swab.

  • Apply Compound Disks: Aseptically place sterile paper disks onto the agar surface. Pipette a fixed volume (e.g., 10 µL) of each test compound solution onto a separate disk.

  • Apply Control Disks: Use disks with a standard antibiotic (positive control) and the solvent (DMSO, negative control).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measure Zones of Inhibition: Measure the diameter (in mm) of the clear zone around each disk where bacterial growth has been inhibited. A larger zone of inhibition corresponds to higher antimicrobial activity.[5]

Antimicrobial_Screening_Workflow cluster_mic Quantitative Assay: Broth Microdilution cluster_disk Qualitative Assay: Disk Diffusion A Synthesized Compound Library (in DMSO) C Serial Dilution in 96-Well Plate A->C H Apply Compound-Impregnated Disks A->H B Prepare Standardized Bacterial Inoculum (e.g., S. aureus, E. coli) D Inoculate with Bacteria B->D G Prepare Bacterial Lawn on Agar Plate B->G C->D E Incubate (37°C, 24h) D->E F Determine MIC (Lowest concentration with no growth) E->F G->H I Incubate (37°C, 24h) H->I J Measure Zone of Inhibition (mm) I->J

Caption: Workflow for evaluating the antimicrobial activity of novel compounds.

Section 3: Data Interpretation and Structure-Activity Relationships (SAR)

Systematic analysis of the antimicrobial data is crucial for identifying promising lead compounds and understanding the structure-activity relationship (SAR)—how changes in a molecule's structure affect its biological activity.

Interpreting the Results
  • MIC Values (µg/mL or µM): Lower MIC values indicate higher potency. A compound's activity can be generally classified as:

    • Potent: MIC ≤ 16 µg/mL

    • Moderate: MIC between 32 and 64 µg/mL[4]

    • Weak: MIC ≥ 128 µg/mL

  • Zones of Inhibition (mm): While less precise than MICs, larger zones suggest greater activity. This method is highly useful for comparing the relative potency of derivatives within the same chemical series.

Example Data and SAR Analysis

The table below presents hypothetical data for a series of pyrazolo[3,4-b]pyrazine derivatives to illustrate how SAR can be analyzed.

Compound IDR¹ SubstituentR² SubstituentMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)
PZP-01 HH128>256
PZP-02 4-Cl-PhenylH3264
PZP-03 4-MeO-PhenylH64128
PZP-04 4-Cl-PhenylMethyl1632
PZP-05 4-NO₂-PhenylH3232

Analysis and Causality:

  • Core Scaffold (PZP-01): The unsubstituted core shows weak activity, highlighting the necessity of substituents for potency.

  • Effect of R¹ (PZP-02 vs. PZP-01): The addition of a 4-chlorophenyl group at R¹ dramatically increases activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. This suggests that an electron-withdrawing, lipophilic group at this position is favorable.

  • Electronic Effects at R¹ (PZP-02 vs. PZP-03): Replacing the electron-withdrawing chloro group with an electron-donating methoxy group (PZP-03) reduces activity. This reinforces the hypothesis that electron-withdrawing properties at R¹ are beneficial.

  • Effect of R² (PZP-04 vs. PZP-02): Adding a small alkyl group like methyl at R² further enhances the activity of the 4-chlorophenyl derivative. This indicates that substitution at multiple points on the scaffold can have an additive or synergistic effect.

This type of systematic analysis is fundamental to medicinal chemistry and guides the rational design of the next generation of more potent compounds.

References

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv
  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity.
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (MDPI)
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. (Journal of Applied Pharmaceutical Science)
  • Synthesis and Antibacterial Activiy of 1H-Pyrazolo[3,4-b]pyrazine and -pyridine Deriv
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. (Der Pharma Chemica)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Pyrazolo[3,4-b]pyrazine Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyrazines. This valuable class of nitrogen-containing heterocyclic compo...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyrazines. This valuable class of nitrogen-containing heterocyclic compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including roles as kinase inhibitors and antimicrobial agents.[1] This guide is designed to provide you, as a researcher in the field, with practical, experience-driven advice to overcome common hurdles in their synthesis. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to streamline your experimental workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that you may encounter during the synthesis of pyrazolo[3,4-b]pyrazines, providing insights into their underlying causes and offering actionable solutions.

Issue 1: Low or No Product Yield

Question: I am attempting a cyclocondensation reaction between an aminopyrazole and a 1,2-dicarbonyl compound to synthesize a pyrazolo[3,4-b]pyrazine, but I am observing very low to no yield of the desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low or non-existent yields in pyrazolo[3,4-b]pyrazine synthesis are a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

  • Purity of Starting Materials: The purity of your starting materials, particularly the aminopyrazole precursor, is paramount. Impurities can engage in side reactions, consuming your reactants and complicating the purification process.[2]

    • Recommendation: Ensure the aminopyrazole and the dicarbonyl compound are of high purity. If necessary, recrystallize or purify the starting materials before use. For instance, 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile can be synthesized and purified to yield buff crystals.[3]

  • Reaction Conditions: The choice of solvent and catalyst, as well as the reaction temperature and time, are critical parameters that can dramatically influence the outcome of the reaction.[2]

    • Solvent Effects: The solvent plays a crucial role in reactant solubility and reaction kinetics. While acetic acid is a commonly used solvent for these cyclocondensation reactions, other solvents like ethanol, methanol with HCl, or even water can be effective under specific conditions.[4][5]

    • Catalyst Selection: While many of these reactions proceed without a catalyst, acid catalysis is often employed to facilitate the dehydration steps.[6] Experimenting with catalytic amounts of acids like acetic acid or p-toluenesulfonic acid can be beneficial.

    • Temperature and Time: Suboptimal temperature or reaction time can lead to incomplete reactions or the degradation of products.[2][7] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time. Some reactions may require reflux temperatures, while others might proceed at room temperature over a longer period.[4][5] Microwave-assisted synthesis has also been shown to be an effective method for accelerating these reactions.[8]

  • Mechanism and Reactivity: The reaction proceeds through a cyclocondensation mechanism. The initial step involves the nucleophilic attack of one of the amino groups of the pyrazole onto one of the carbonyl groups of the dicarbonyl compound, followed by a second cyclization and subsequent dehydration. The reactivity of both the aminopyrazole and the dicarbonyl compound will dictate the ease of this process.

Issue 2: Formation of Regioisomers

Question: My synthesis using an unsymmetrical 1,2-dicarbonyl compound is producing a mixture of regioisomers that are difficult to separate. How can I control the regioselectivity of the reaction?

Answer: The formation of regioisomers is a well-known challenge when using unsymmetrical dicarbonyl compounds.[4][5] The regioselectivity is determined by the relative electrophilicity of the two carbonyl groups.

  • Controlling Reaction Conditions: In some cases, the choice of solvent and catalyst can influence the regioselectivity. It is advisable to consult the literature for specific examples similar to your target molecule.

  • Strategic Choice of Starting Materials: If possible, utilizing a symmetrical dicarbonyl compound will circumvent the issue of regioisomer formation altogether. Alternatively, using a dicarbonyl compound where the two carbonyl groups have significantly different electrophilicities can favor the formation of a single regioisomer.[4]

  • Separation of Regioisomers:

    • Column Chromatography: Flash column chromatography is the most common method for separating regioisomers. The choice of eluent is critical. A gradient of hexane and ethyl acetate is a good starting point for many organic compounds.[2][9]

    • Crystallization: If the regioisomers have different solubilities, fractional crystallization can be an effective purification method.

Issue 3: Difficult Purification

Question: The crude product of my reaction is a dark, tarry substance, and I am struggling to isolate the desired pyrazolo[3,4-b]pyrazine. What are the likely causes of this, and what purification strategies can I employ?

Answer: The formation of dark, polymeric byproducts is often an indication of side reactions or product degradation, which can be caused by excessive heat or the presence of air if intermediates are air-sensitive.[10]

  • Minimizing Side Reactions:

    • Lowering Reaction Temperature: If the reaction is being conducted at a high temperature, consider lowering it to minimize degradation.[10]

    • Inert Atmosphere: If your starting materials or intermediates are known to be sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of colored impurities.[10]

  • Purification Strategies:

    • Initial Workup: Begin by attempting to dissolve the crude material in a suitable organic solvent and filtering to remove any insoluble polymeric material. Washing the organic layer with a mild aqueous acid or base solution can help remove some impurities.

    • Column Chromatography: As mentioned previously, column chromatography is a powerful tool for purification. For highly colored materials, it may be necessary to use a larger amount of silica gel.

    • Acid-Base Extraction: Pyrazolo[3,4-b]pyrazines are basic compounds. An acid-base extraction can be an effective purification technique. Dissolve the crude material in an organic solvent and extract with an aqueous acid solution. The desired product will move into the aqueous layer as its salt. The aqueous layer can then be washed with an organic solvent to remove neutral impurities, and then the pH can be adjusted with a base to precipitate the purified product.

    • Formation of Acid Addition Salts: Pyrazoles can be purified by forming their acid addition salts, which can then be crystallized. This is a method that can be adapted for pyrazolo[3,4-b]pyrazines.[11]

Experimental Protocols

General Procedure for the Synthesis of Pyrazolo[3,4-b]pyrazines

This is a generalized protocol and may require optimization for specific substrates.

  • Reactant Preparation: In a round-bottom flask, dissolve the aminopyrazole (1 equivalent) in a suitable solvent (e.g., glacial acetic acid).

  • Addition of Dicarbonyl: Add the 1,2-dicarbonyl compound (1 equivalent) to the solution.

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor its progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

Characterization

The synthesized pyrazolo[3,4-b]pyrazine derivatives should be characterized using standard spectroscopic techniques.

  • NMR Spectroscopy: 1H and 13C NMR are essential for structural elucidation. The chemical shifts and coupling constants will provide detailed information about the substitution pattern on the heterocyclic core.[12][13][14][15]

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

  • IR Spectroscopy: To identify key functional groups present in the molecule.

Data Presentation

ParameterRecommended Condition/ValueRationale
Solvent Glacial Acetic Acid, EthanolAcetic acid often serves as both solvent and catalyst. Ethanol can be a good alternative for less reactive substrates.[4][5]
Temperature Room Temperature to RefluxThe optimal temperature depends on the reactivity of the substrates. Monitoring by TLC is crucial.[2][4][5]
Catalyst None or Catalytic AcidMany reactions proceed without a catalyst. A small amount of acid can accelerate the reaction.[6]
Purification Column Chromatography, RecrystallizationThese are the most common and effective methods for obtaining pure products.[2][9]

Visualizing the Workflow

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of pyrazolo[3,4-b]pyrazines.

Synthesis_Workflow Start Start Reactants Aminopyrazole + 1,2-Dicarbonyl Start->Reactants Reaction Cyclocondensation (Solvent, Temp, Catalyst) Reactants->Reaction Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization End Pure Product Characterization->End Troubleshooting_Low_Yield Start Low/No Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity PurityOK Purity OK? CheckPurity->PurityOK Purify Purify/Recrystallize Starting Materials PurityOK->Purify No OptimizeConditions Optimize Reaction Conditions (Solvent, Temp, Catalyst) PurityOK->OptimizeConditions Yes Purify->Start MonitorReaction Monitor Reaction by TLC OptimizeConditions->MonitorReaction ReactionProceeding Is Reaction Proceeding? MonitorReaction->ReactionProceeding ConsiderMechanism Consider Reactivity and Mechanism ReactionProceeding->ConsiderMechanism No Success Improved Yield ReactionProceeding->Success Yes

Caption: Troubleshooting decision tree for low product yield.

References

  • El-Emary, T. I. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 13(9), 2045-2058. [Link]

  • Diaz-Gavilán, M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

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  • Abdel-Wahab, B. F., et al. (2012). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal of Heterocyclic Chemistry, 49(1), 1-13. [Link]

  • El-Emary, T. I. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. [Link]

  • Costa, B., et al. (2010). 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives. ResearchGate. [Link]

  • Dömling, A., et al. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 1286-1317. [Link]

  • Quiroga, J., et al. (2008). Microwave-Assisted Synthesis of Fused Pyrazolo[3,4-b]pyrazines by the Reaction of ortho-Aminonitrosopyrazoles and Cyclic β-Diketones. Synthetic Communications, 38(12), 2013-2022. [Link]

  • El-Emary, T. I., & El-Kashef, H. S. (2008). Synthesis and Biological Activity of Some New Pyrazolo[3,4‐b]Pyrazines. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(10), 2470-2485. [Link]

  • Wang, S., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6432. [Link]

  • Li, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1386-1396. [Link]

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  • Danel, A., & Paczkowski, J. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]

  • Dömling, A., et al. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 1286-1317. [Link]

  • Liu, Y., et al. (2007). Structure Elucidation of a Pyrazolop[2][5]yran Derivative by NMR Spectroscopy. Molecules, 12(5), 1117-1124. [Link]

  • Dyachenko, V. D., & Shishkina, S. V. (2019). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. Molbank, 2019(2), M1061. [Link]

  • Henkelmann, J., et al. (2011). Method for purifying pyrazoles.
  • Liu, Y., et al. (2007). Structure elucidation of a pyrazolop[2][5]yran derivative by NMR spectroscopy. PubMed. [Link]

  • Shaabani, A., et al. (2016). Synthesis of pyrazolo[3,4-b]pyridines. ResearchGate. [Link]

  • Bio, M. M., et al. (2021). Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. Organic Process Research & Development, 25(6), 1466-1473. [Link]

  • Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 784-789. [Link]

  • Safaei-Ghomi, J., & Eshteghal, F. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 761868. [Link]

  • Al-Omran, F., et al. (2007). Cyclocondensation reactions of 5-aminopyrazoles, pyruvic acids and aldehydes. Multicomponent approaches to pyrazolopyridines and. Tetrahedron, 63(5), 1229-1242. [Link]

  • Aytac, S. P., et al. (2022). Synthesis of Hetaryl Substituted Pyrazolo[3,4-b]Quinolinone Systems by Multicomponent Cyclocondensation Reaction. ResearchGate. [Link]

  • Ghorab, M. M., et al. (2004). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Farmaco, 59(10), 785-793. [Link]

  • El-Emary, T. I., et al. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules, 23(10), 2596. [Link]

  • Al-Omran, F., et al. (2007). Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products. ResearchGate. [Link]

  • Kumar, A., & Aggarwal, R. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Future Medicinal Chemistry, 10(4), 453-475. [Link]

  • Slideshare. (2018). Synthesis and reactions of Pyrazine. [Link]

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Optimization

Technical Support Center: Synthesis of 5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine

Welcome to the technical support center for the synthesis of 5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chal...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential issues encountered during the synthesis of this versatile heterocyclic building block.[1] We will delve into the causality behind experimental choices, provide validated protocols, and address frequently asked questions regarding byproduct formation.

Core Synthesis Pathway: An Overview

The most common and logical synthetic route to 5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine involves the cyclocondensation of a substituted diaminopyrazine with a 1,2-dicarbonyl compound. Specifically, the reaction of 2,3-diamino-5-bromopyrazine with methylglyoxal is the most direct approach to the target scaffold. This reaction proceeds through the formation of a pyrazine-2,3-diamine Schiff base intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final pyrazolo[3,4-b]pyrazine ring system.

graph "Synthetic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"2,3-diamino-5-bromopyrazine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Methylglyoxal" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Intermediate" [label="Schiff Base Intermediate"]; "Target_Molecule" [label="5-Bromo-3-methyl-1H-\npyrazolo[3,4-B]pyrazine", fillcolor="#34A853", fontcolor="#FFFFFF"];

"2,3-diamino-5-bromopyrazine" -> "Intermediate" [label="+ Methylglyoxal"]; "Methylglyoxal" -> "Intermediate"; "Intermediate" -> "Target_Molecule" [label="Cyclization/\nDehydration"]; }

Caption: General synthetic scheme for 5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues and byproducts that may arise during the synthesis.

FAQ 1: I've isolated a byproduct with the same mass as my target molecule. What could it be?

Answer: The most probable byproduct with the same mass is a regioisomer .

  • Causality: Methylglyoxal is an unsymmetrical 1,2-dicarbonyl compound. The initial nucleophilic attack of one of the amino groups of 2,3-diamino-5-bromopyrazine can occur at either of the two carbonyl carbons of methylglyoxal. This can lead to the formation of two different Schiff base intermediates, which upon cyclization, will yield two distinct regioisomers.

    • Target Isomer: 5-Bromo-3-methyl -1H-pyrazolo[3,4-B]pyrazine

    • Byproduct Isomer: 5-Bromo-2-methyl -1H-pyrazolo[3,4-B]pyrazine

  • Troubleshooting and Control:

    • Reaction Conditions: The regioselectivity of this reaction can be highly dependent on the reaction conditions, including pH, temperature, and solvent. It is crucial to carefully control these parameters. Often, kinetic control (lower temperatures) may favor one isomer over the other.

    • Purification: The separation of these regioisomers can be challenging due to their similar polarities. High-performance liquid chromatography (HPLC) or careful column chromatography with a shallow gradient may be required.

graph "Regioisomer_Formation" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Starting_Materials" [label="2,3-diamino-5-bromopyrazine\n+ Methylglyoxal"]; "Pathway_A" [label="Attack at C1"]; "Pathway_B" [label="Attack at C2"]; "Target_Isomer" [label="5-Bromo-3-methyl-1H-\npyrazolo[3,4-B]pyrazine", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Byproduct_Isomer" [label="5-Bromo-2-methyl-1H-\npyrazolo[3,4-B]pyrazine", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Starting_Materials" -> "Pathway_A"; "Starting_Materials" -> "Pathway_B"; "Pathway_A" -> "Target_Isomer"; "Pathway_B" -> "Byproduct_Isomer"; }

Caption: Formation of regioisomers from unsymmetrical methylglyoxal.
FAQ 2: My reaction is sluggish, and I'm observing multiple spots on my TLC plate, some of which are highly polar.

Answer: This could be due to incomplete cyclization, side reactions of the starting materials, or degradation.

  • Causality:

    • Incomplete Cyclization: The Schiff base intermediate may be stable under certain conditions and not efficiently cyclize. This will appear as a distinct, often more polar, spot on the TLC.

    • Starting Material Decomposition: 2,3-diaminopyrazines can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures or in the presence of acid/base catalysts.

    • Methylglyoxal Self-Condensation: Aldehydes, including methylglyoxal, can undergo self-condensation reactions (e.g., aldol condensation) to form polymeric byproducts, which are often highly polar and can complicate purification.

  • Troubleshooting and Control:

    • Optimize Reaction Conditions: A systematic optimization of temperature, reaction time, and catalyst (if any) is recommended. While some reactions require heat, prolonged heating can lead to degradation.

    • Purity of Starting Materials: Ensure the high purity of both 2,3-diamino-5-bromopyrazine and methylglyoxal. Impurities in the starting materials can inhibit the reaction or lead to unwanted side products.

    • Work-up Procedure: A proper aqueous work-up is crucial to remove any catalysts and water-soluble byproducts, such as polymeric material from methylglyoxal self-condensation.

Parameter Recommendation Rationale
Temperature Start at room temperature and gradually increase if necessary.Minimizes degradation and potential side reactions.
Solvent Protic solvents like ethanol or acetic acid are common.Facilitates proton transfer and can influence reaction kinetics.
pH Mildly acidic conditions often catalyze the imine formation and cyclization.Strong acids or bases can lead to decomposition.
FAQ 3: I am attempting a bromination of 3-methyl-1H-pyrazolo[3,4-b]pyrazine and getting multiple brominated products. How can I control this?

Answer: Over-bromination and the formation of isomeric brominated byproducts are common challenges.

  • Causality: The pyrazolo[3,4-b]pyrazine ring system has multiple positions that can be susceptible to electrophilic bromination. The presence of the activating methyl group can further influence the regioselectivity. Depending on the brominating agent and reaction conditions, you may observe:

    • Dibrominated products: Addition of a second bromine atom to the heterocyclic core.

    • Ring-opened byproducts: Under harsh brominating conditions, cleavage of the N-N bond in the pyrazole ring can occur, leading to halogenated pyrazine derivatives.[2]

  • Troubleshooting and Control:

    • Choice of Brominating Agent: Use a milder brominating agent, such as N-bromosuccinimide (NBS), instead of elemental bromine.

    • Stoichiometry: Carefully control the stoichiometry of the brominating agent to favor mono-bromination.

    • Temperature: Perform the bromination at low temperatures (e.g., 0 °C to room temperature) to enhance selectivity and minimize side reactions.

FAQ 4: I am performing a subsequent N-alkylation and obtaining a mixture of two alkylated products. Why is this happening?

Answer: The pyrazole ring of the 1H-pyrazolo[3,4-b]pyrazine system has two nitrogen atoms (N1 and N2) that can be alkylated, leading to the formation of N1 and N2 alkylated regioisomers.

  • Causality: The relative nucleophilicity of the two nitrogen atoms can be similar, and the site of alkylation can be influenced by steric and electronic factors, as well as the reaction conditions (base, solvent, and alkylating agent).

  • Troubleshooting and Control:

    • Solvent Effects: The choice of solvent can significantly influence the regioselectivity of N-alkylation. Aprotic polar solvents like DMSO may favor one isomer, while less polar solvents like THF could favor the other.[3]

    • Base Selection: The nature of the base used can also direct the alkylation to a specific nitrogen.

    • Protecting Groups: In some cases, it may be necessary to introduce a protecting group to block one of the nitrogen atoms, perform the alkylation, and then deprotect to obtain the desired single isomer.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine
  • To a solution of 2,3-diamino-5-bromopyrazine (1.0 eq) in ethanol, add methylglyoxal (1.1 eq, typically as a 40% aqueous solution).

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Purification of Regioisomers
  • Dissolve the crude mixture containing the target molecule and its regioisomeric byproduct in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Load the solution onto a silica gel column.

  • Elute the column with a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes).

  • Collect fractions and analyze by TLC to isolate the individual isomers.

References

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Journal of Chemical Research, Synopses. (n.d.). Studies on Pyrazines. Part 33.1 Synthesis of 2,3-Diaminopyrazines via[4][5][6]Thiadiazolo[3,4-b]pyrazines. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 5-Bromo-1H-pyrazolo[3,4-B]pyrazine. Retrieved January 19, 2026, from [Link]

  • Arkivoc. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 5-Bromo-3-methyl-1H-pyrazolo(3,4-b)pyridine. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2025). Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2- and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[4][5][7]Triazolo[1][6]pyridines and Related Deaza-Compounds. Retrieved January 19, 2026, from [Link]

  • PMC. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Retrieved January 19, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Purification of Brominated Heterocyclic Compounds

Welcome to the technical support center dedicated to addressing the complex challenges associated with the purification of brominated heterocyclic compounds. This guide is designed for researchers, scientists, and profes...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the complex challenges associated with the purification of brominated heterocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter specific and often frustrating hurdles in isolating these valuable molecules. The introduction of a bromine atom into a heterocyclic ring, while synthetically powerful, frequently complicates purification due to altered polarity, reactivity, and crystallization behavior.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and offer insights into the underlying chemical principles, empowering you to make informed decisions in your experimental work.

Section 1: Troubleshooting Guide - Common Purification Roadblocks

This section addresses specific issues encountered during the purification of brominated heterocyclic compounds, offering causative explanations and actionable solutions.

Flash Chromatography Hurdles

Question: Why is my brominated heterocycle co-eluting with the starting material or non-brominated impurities during flash chromatography?

Answer: This is a frequent challenge stemming from the often-subtle difference in polarity between the brominated product and its precursors. The introduction of a bromine atom does not always induce a significant polarity shift, leading to poor separation on silica gel.[3]

Causality & Solution Pathway:

  • Insufficient Polarity Difference: The polarizability of the C-Br bond can be similar to the C-H or other bonds in the starting material, resulting in overlapping retention factors (Rf).

  • Troubleshooting Steps:

    • Solvent System Optimization: A systematic screen of solvent systems is crucial. If a standard hexane/ethyl acetate system fails, consider alternatives that offer different selectivities. For instance, dichloromethane/methanol or toluene/acetone can alter the interactions between your compounds and the stationary phase.[3][4]

    • Modifier Addition: For basic heterocycles (e.g., pyridines, imidazoles), residual acidic sites on silica gel can cause peak tailing and poor separation. Adding a small amount (0.1-1%) of a basic modifier like triethylamine or a few drops of ammonia in methanol to your eluent can neutralize these sites and improve peak shape.[4]

    • Alternative Stationary Phases: If silica gel proves ineffective, consider switching to a different stationary phase. Alumina (basic or neutral) can be a good alternative for basic compounds. For highly polar compounds, reversed-phase (C18) flash chromatography may provide the necessary selectivity.[4]

    • Gradient Elution: Employing a shallow gradient elution, where the polarity of the mobile phase is increased slowly over time, can often resolve closely eluting spots.[4]

Experimental Protocol: Optimizing a Flash Chromatography Separation

  • TLC Analysis: Dissolve your crude mixture in a suitable solvent (e.g., dichloromethane). Spot the solution on at least three different TLC plates.

  • Solvent System Screening: Develop each TLC plate in a different solvent system (e.g., 80:20 Hexane:EtOAc, 95:5 DCM:MeOH, 90:10 Toluene:Acetone).

  • Rf Value Assessment: Identify the solvent system that provides the best separation between your desired product and impurities, aiming for a ∆Rf of at least 0.2. The target compound should ideally have an Rf between 0.2 and 0.4 for optimal column separation.

  • Column Packing: Dry pack your column with silica gel (230-400 mesh) and then equilibrate with your chosen mobile phase.[5]

  • Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the column.

  • Elution: Begin elution with the optimized solvent system, collecting fractions and monitoring by TLC.

Question: My brominated heterocycle appears to be degrading on the silica gel column. What is happening and how can I prevent it?

Answer: Brominated heterocycles, particularly electron-rich ones or those with labile functional groups, can be susceptible to degradation on the acidic surface of silica gel.[6][7] The Lewis acidic sites on the silica can catalyze decomposition, debromination, or rearrangement reactions.

Causality & Solution Pathway:

  • Acid-Catalyzed Degradation: The Si-OH groups on the silica surface are acidic and can protonate sensitive functionalities, initiating degradation pathways.

  • Troubleshooting Steps:

    • Deactivation of Silica Gel: Before packing the column, you can slurry the silica gel in your mobile phase containing 1-2% triethylamine. This will neutralize the most acidic sites.

    • Use of Neutral or Basic Stationary Phases: Switching to neutral or basic alumina can prevent acid-catalyzed degradation.

    • Florisil: Florisil, a magnesium silicate gel, is a milder alternative to silica gel and can be effective for purifying sensitive compounds.[6]

    • Minimize Residence Time: A faster flow rate during flash chromatography can reduce the contact time of your compound with the stationary phase, thereby minimizing degradation.

Workflow for Purifying Acid-Sensitive Brominated Heterocycles

Caption: Decision workflow for purifying acid-sensitive compounds.

Recrystallization Challenges

Question: I'm struggling to find a suitable solvent for recrystallizing my brominated heterocycle. It's either too soluble in everything or not soluble enough.

Answer: Finding the ideal recrystallization solvent can be challenging, as it requires the compound to be highly soluble at high temperatures and poorly soluble at low temperatures.[8] The presence of the bromine atom can significantly alter the solubility profile compared to the parent heterocycle.

Causality & Solution Pathway:

  • "Like Dissolves Like": The principle of "like dissolves like" is a good starting point. Brominated heterocycles are generally non-polar to moderately polar.[9]

  • Troubleshooting Steps:

    • Systematic Solvent Screening: Test a range of solvents with varying polarities. Common choices for brominated aromatics include ethanol, methanol, hexane, toluene, and acetone.[9]

    • Mixed Solvent Systems: This is often the key to success. Use a "good" solvent in which your compound is highly soluble and a "poor" solvent (antisolvent) in which it is sparingly soluble. The two solvents must be miscible. A common and effective combination is an ethanol-water system.[9]

    • Inducing Crystallization: If crystals are reluctant to form from a supersaturated solution, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of your compound.[10]

Experimental Protocol: Two-Solvent Recrystallization

  • Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent at its boiling point.[4]

  • Addition of Antisolvent: While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness.

  • Redissolution: Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.[10]

Question: My compound "oils out" instead of crystallizing. What should I do?

Answer: "Oiling out" occurs when a compound separates from the solution as a liquid instead of a solid.[10] This often happens when the melting point of the compound is lower than the boiling point of the recrystallization solvent or when impurities are present that depress the melting point.

Causality & Solution Pathway:

  • Melting Point Depression: Impurities can significantly lower the melting point of your compound, causing it to separate as a molten oil.

  • Troubleshooting Steps:

    • Lower the Temperature of Dissolution: Try to dissolve your compound at a temperature below its melting point, even if it requires more solvent.

    • Change the Solvent System: Use a lower-boiling solvent or a different mixed-solvent system.

    • Increase the Volume of Solvent: A more dilute solution is less likely to oil out. After cooling, you may need to evaporate some of the solvent to induce crystallization.

    • Pre-purification: If significant impurities are present, a quick filtration through a plug of silica gel to remove the most polar or non-polar impurities can facilitate subsequent crystallization.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after a bromination reaction?

A1: Common impurities include unreacted starting material, poly-brominated species (e.g., dibrominated products), and regioisomers.[9][11] The relative amounts of these impurities depend on the reactivity of the heterocycle and the reaction conditions. For example, electron-rich heterocycles like pyrroles and furans are prone to polybromination if a strong brominating agent like Br₂ is used in excess.[12]

Q2: How does the position of the bromine atom on the heterocyclic ring affect purification?

A2: The position of the bromine atom significantly influences the molecule's dipole moment and, consequently, its polarity and reactivity.[13] For example, in pyridine, a bromine at the 2- or 4-position has a more substantial electronic effect from the nitrogen atom compared to a bromine at the 3-position. This can lead to different affinities for the stationary phase in chromatography and different solubility profiles.

Q3: Can I use preparative HPLC to purify my brominated heterocycle?

A3: Yes, preparative HPLC is a powerful technique for purifying challenging mixtures of brominated heterocycles, especially when dealing with closely related isomers or when high purity is required.[14][15][16] Both normal-phase and reversed-phase preparative HPLC can be employed. The choice of stationary and mobile phases will depend on the polarity of your compound.

Q4: What are the best analytical techniques to assess the purity of my final brominated heterocyclic compound?

A4: A combination of techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the percentage purity and the presence of impurities.[17][18]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds, offering both separation and structural information.[17][19][20]

  • Quantitative Nuclear Magnetic Resonance (qNMR): A powerful method for determining absolute purity against a certified internal standard.[17][21]

  • Elemental Analysis: Can confirm the elemental composition, including the bromine content.

Data Summary: Purity Assessment Techniques

TechniquePrincipleAnalytesSensitivityInformation Provided
HPLC-UV Separation based on polarity, UV absorbance detection.Broad range, including non-volatile compounds.HighPurity percentage, detection of non-volatile impurities.[17]
GC-MS Separation based on volatility and polarity, mass-to-charge ratio detection.Volatile and thermally stable compounds.Very HighPurity percentage, structural information of impurities.[17]
qNMR Quantitative determination based on integrated NMR signal intensity.Molecules with NMR-active nuclei.ModerateAbsolute purity, structural confirmation.[17][21]

Section 3: Advanced Protocols & Workflows

Protocol: Preparative HPLC for Isomer Separation

This protocol outlines a general approach for separating isomeric brominated heterocycles using reversed-phase preparative HPLC.

  • Analytical Method Development:

    • Start with an analytical C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Screen mobile phases, typically gradients of acetonitrile/water or methanol/water, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Optimize the gradient to achieve baseline separation of the isomers.

  • Scale-Up Calculation:

    • Based on the analytical column dimensions and flow rate, calculate the appropriate flow rate and sample load for your preparative column.

  • Sample Preparation:

    • Dissolve the crude mixture in the mobile phase or a compatible solvent like DMSO.

    • Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • Preparative Run:

    • Equilibrate the preparative column with the initial mobile phase conditions.

    • Inject the sample and run the scaled-up gradient.

    • Collect fractions based on UV detection or time.

  • Fraction Analysis and Work-up:

    • Analyze the collected fractions by analytical HPLC to identify the pure fractions containing each isomer.

    • Combine the pure fractions, and remove the organic solvent under reduced pressure.

    • Perform a liquid-liquid extraction to remove the acid modifier and isolate the purified compound.

Logical Workflow: Choosing the Right Purification Strategy

The following diagram provides a logical decision-making process for selecting an appropriate purification method for your brominated heterocyclic compound.

Caption: Decision tree for purification method selection.

References

  • Benchchem. (2025). Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystallization.
  • Benchchem. (n.d.). A Comparative Guide to the Electrophilicity of Brominated Heterocyles.
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  • Benchchem. (2025). Purity Assessment of Synthesized Heptyl 8-bromooctanoate: A Comparative Guide to Analytical Methods.
  • ResearchGate. (n.d.). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K.
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  • ChemHelpASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide. YouTube.
  • PMC - NIH. (2025, October 28). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids.
  • Reddit. (2018, November 5). Suzuki purification problem. r/OrganicChemistry.
  • IUCr. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of bromidotetrakis[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-amine-κN 3]copper(II) bromide.
  • University of Calgary. (n.d.). RECRYSTALLISATION.
  • Benchchem. (2025, December). Overcoming challenges in the purification of heterocyclic compounds.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • SpringerLink. (n.d.). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals.
  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube.
  • PubMed. (2025, October 28). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids.
  • Benchchem. (2025, December). Minimizing dibromo impurity formation during halogenation.
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  • Teledyne Labs. (n.d.). Flash Chromatography Systems.
  • ChemCon GmbH. (n.d.). Identity determination and purity testing.
  • University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry.
  • PMC - NIH. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
  • Labcompare.com. (2022, June 17). LABTips: Preparative HPLC for Purification Workflows.
  • MicroCombiChem GmbH. (n.d.). Purification, Preparative HPLC-MS.
  • RSC Publishing. (n.d.). Determination of the purity of monomers by a catalytic bromination method.
  • University of Warwick. (n.d.). Principles in preparative HPLC.
  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
  • PubMed Central. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 3). Bromination. Wordpress.
  • ACS Publications. (n.d.). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry.
  • Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY.
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  • ResearchGate. (n.d.). Effect of bromine substituent on optical properties of aryl compounds.
  • MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.
  • ACS Publications. (n.d.). The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. An Advanced Undergraduate Laboratory. Journal of Chemical Education.
  • ACS Publications. (2021, September 15). Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. Organometallics.
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  • PubMed. (2024, April 1). Rapid degradation of brominated haloacetaldehydes at elevated temperature: Kinetics and newly discovered mechanisms.
  • ResearchGate. (n.d.). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water.
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Optimization

Technical Support Center: A Guide to Improving Yield in the Synthesis of 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine

Welcome to the technical support center for the synthesis of 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working wit...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable heterocyclic building block. The pyrazolo[3,4-b]pyrazine core is of significant interest in medicinal chemistry due to its structural resemblance to purine bases, which allows it to interact with a wide array of biological targets.[1] However, its multi-step synthesis can present challenges, often leading to suboptimal yields that can hinder discovery timelines.

This document moves beyond simple protocols to provide in-depth, field-proven insights into common pitfalls and their solutions. We will explore the causality behind experimental choices and offer troubleshooting strategies in a direct question-and-answer format to address specific issues you may encounter.

General Synthetic Strategy Overview

The synthesis of 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine is typically approached in a two-stage process. First, the core heterocyclic scaffold, 3-methyl-1H-pyrazolo[3,4-b]pyrazine, is constructed. This is followed by a regioselective electrophilic bromination to install the bromine atom at the C5 position. Each stage has unique challenges that can impact the overall yield.

Synthetic_Workflow Start Starting Materials (e.g., 5-Amino-3-methylpyrazole, 1,2-Dicarbonyl Compound) Core_Synth Stage 1: Core Synthesis (Cyclocondensation) Start->Core_Synth Reaction Conditions Precursor 3-methyl-1H-pyrazolo[3,4-b]pyrazine Core_Synth->Precursor Yield 1 Bromination Stage 2: Bromination (Electrophilic Substitution) Precursor->Bromination Brominating Agent Final_Product 5-Bromo-3-methyl-1H- pyrazolo[3,4-b]pyrazine Bromination->Final_Product Yield 2

Caption: High-level workflow for the two-stage synthesis.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during synthesis. Each answer provides a mechanistic explanation and a detailed protocol for resolution.

Part 1: Synthesis of the 3-methyl-1H-pyrazolo[3,4-b]pyrazine Precursor

Question 1: My yield for the initial cyclocondensation to form the pyrazolopyrazine core is consistently low (<40%). What are the primary factors I should investigate?

Answer: Low yields in the formation of the pyrazolo[3,4-b]pyrazine core are a frequent problem and typically stem from three critical areas: purity of starting materials, reaction conditions, and catalyst choice.[2]

  • Causality & Explanation:

    • Purity of Starting Materials: The most crucial reactant is the 5-aminopyrazole derivative. Impurities in this starting material can significantly interfere with the cyclization reaction, leading to unwanted side products or incomplete conversion.[2]

    • Reaction Conditions: The solvent and temperature play a vital role. The solvent must effectively dissolve the reactants while facilitating the reaction kinetics. Suboptimal temperatures can lead to incomplete reactions, while excessively high temperatures may cause degradation of the starting materials or the product.[2]

    • Catalyst: While some syntheses can proceed thermally, many benefit from an acid or metal catalyst to promote the condensation and subsequent cyclization. The choice and loading of the catalyst are critical for maximizing yield.[3]

  • Troubleshooting & Optimization Protocol:

    • Verify Starting Material Purity:

      • Action: Before starting the reaction, analyze your 5-amino-3-methylpyrazole using ¹H NMR and LC-MS.

      • Validation: If impurities are detected, recrystallize the material from an appropriate solvent (e.g., ethanol/water mixture) until a high purity is confirmed.

    • Optimize Reaction Conditions (Solvent & Temperature):

      • Action: Screen a series of solvents. Acetic acid, ethanol, and DMF are common choices for this type of condensation.[3]

      • Protocol: Set up parallel reactions in different solvents. Start at a moderate temperature (e.g., 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, incrementally increase the temperature, but do not exceed the boiling point of the solvent or a temperature known to cause degradation.

    • Screen Catalysts:

      • Action: If uncatalyzed reaction yields are poor, introduce a catalyst. For pyrazolo[3,4-b]pyridine synthesis, which is analogous, ZrCl₄ has been shown to be effective.[3] For pyrazine synthesis from a diamine and a dicarbonyl, a mild acid catalyst is often sufficient.

      • Protocol: To a solution of the α,β-dicarbonyl compound in your optimized solvent, add the 5-amino-3-methylpyrazole. Add a catalytic amount of your chosen catalyst (e.g., ZrCl₄, 0.15 mmol or glacial acetic acid, 5 vol%). Stir the reaction at the optimized temperature for 12-16 hours, monitoring by TLC.[3]

ParameterCondition ACondition BCondition CTypical Yield Range
Solvent EthanolAcetic AcidDMF-
Temperature Reflux (78 °C)110 °C95 °C-
Catalyst None (Thermal)Self-catalyzedZrCl₄-
Reported Yields 30-50%50-70%60-85%Varies based on substrates

Question 2: I am observing multiple spots on my TLC plate after the core synthesis reaction, suggesting isomers or byproducts. How do I identify and control this?

Answer: The formation of multiple products can be due to regioisomers or side reactions. While the synthesis of 3-methyl-1H-pyrazolo[3,4-b]pyrazine from symmetrical precursors (like glyoxal or biacetyl) should not produce regioisomers, using unsymmetrical dicarbonyls in related syntheses is a known challenge.[4][5]

  • Causality & Explanation:

    • Regioisomers: If an unsymmetrical 1,2-dicarbonyl compound were used, the initial nucleophilic attack from the 5-aminopyrazole could occur at either carbonyl group, leading to two different products. The ratio is determined by the relative electrophilicity of the two carbonyls.[5]

    • Side Products: Incomplete cyclization, self-condensation of the dicarbonyl compound, or degradation can lead to various byproducts.

  • Identification and Separation Protocol:

    • Structural Confirmation: Isolate the major products using flash column chromatography. Characterize each isolated compound thoroughly using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm their structures and identify them as the desired product, isomers, or byproducts.

    • Separation: Flash column chromatography is the most common method for separating such products.[2]

      • Stationary Phase: Use silica gel as the standard.

      • Mobile Phase: Begin with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increase polarity by adding ethyl acetate or methanol. A gradient elution is often most effective.

    • Controlling Selectivity: For future reactions, if regioisomers are the issue, controlling the reaction temperature can sometimes favor one isomer over the other. Alternatively, using a starting material with significantly different electrophilic centers can enhance regioselectivity.[5]

Part 2: Bromination of the Pyrazolopyrazine Core

Question 3: My bromination step is inefficient, with low conversion and significant recovery of the starting material. How can I improve this?

Answer: The pyrazolo[3,4-b]pyrazine ring system is relatively electron-deficient, which can make electrophilic aromatic substitution challenging. Driving the reaction to completion requires careful selection of the brominating agent and optimization of reaction conditions.

  • Causality & Explanation:

    • Brominating Agent: A moderately reactive electrophilic bromine source is required. N-Bromosuccinimide (NBS) is often a good first choice as it provides a low concentration of Br₂ in situ, which can minimize side reactions. Using elemental bromine (Br₂) directly is more aggressive and can sometimes lead to over-bromination or degradation if not controlled carefully.

    • Solvent: The choice of solvent is critical. Chlorinated solvents like Dichloromethane (DCM) or Chloroform (CHCl₃) are common. More polar solvents like Acetic Acid can sometimes facilitate the reaction for electron-poor systems.

    • Temperature: Many brominations with NBS can be run at room temperature, but gentle heating may be required to achieve full conversion.

  • Optimized Bromination Protocol:

    • Setup: Dissolve the 3-methyl-1H-pyrazolo[3,4-b]pyrazine (1.0 eq) in a suitable solvent such as Acetic Acid or CHCl₃.

    • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 to 1.1 eq) portion-wise over 15 minutes at room temperature. Adding it all at once can cause a temperature spike and increase side products.

    • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress every 30 minutes using TLC or LC-MS.

    • Driving Completion: If the reaction stalls after 2-3 hours, gently heat the mixture to 40-50 °C. Continue to monitor until the starting material is consumed.

    • Work-up: Upon completion, cool the reaction mixture. If using a chlorinated solvent, wash with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash. If in acetic acid, carefully neutralize with a saturated sodium bicarbonate solution before extracting with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Question 4: The bromination is producing multiple brominated products and/or colored impurities, leading to a low yield of the desired 5-bromo isomer. How can I improve regioselectivity?

Answer: Formation of multiple brominated products or degradation suggests the reaction conditions are too harsh or non-selective. While the 5- and 7-positions are electronically favored for substitution, controlling conditions can isolate the desired 5-bromo isomer. In some cases, harsh electrophilic conditions can even lead to ring-opening reactions.[6]

  • Causality & Explanation:

    • Regioselectivity: The pyrazine ring is generally deactivated towards electrophilic substitution. The directing influence of the fused pyrazole ring and the methyl group determines the site of bromination. Fine-tuning the reaction conditions is key to achieving selectivity.

    • Over-bromination: Using an excess of the brominating agent (>1.2 eq) or running the reaction for too long after completion can lead to the formation of di-brominated species.

    • Degradation: High temperatures or highly acidic conditions can lead to the decomposition of the heterocyclic ring, resulting in colored impurities.

  • Troubleshooting Workflow for Selectivity:

Troubleshooting_Bromination Problem Low Selectivity in Bromination (Multiple Products / Degradation) Check_Stoich 1. Check Stoichiometry Is NBS > 1.2 eq? Problem->Check_Stoich Reduce_Stoich Solution: Use 1.05 eq of NBS Check_Stoich->Reduce_Stoich Yes Check_Temp 2. Check Temperature Is Temp > 50°C? Check_Stoich->Check_Temp No Reduce_Temp Solution: Run at 0°C to RT Check_Temp->Reduce_Temp Yes Check_Agent 3. Check Brominating Agent Using Br2 directly? Check_Temp->Check_Agent No Switch_Agent Solution: Switch to NBS in CHCl3 or DCM Check_Agent->Switch_Agent Yes

Caption: Logical workflow for troubleshooting bromination selectivity.

References

  • BenchChem. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • El-Emary, T. I., et al. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules, 23(10), 2562. Available at: [Link]

  • Quiroga, J., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(11), 3164. Available at: [Link]

  • Kertmen, A., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(2), M1343. Available at: [Link]

  • Abdel-monem, A. M., et al. (2012). New pyrazolo[3,4-b]pyrazines: Synthesis and biological activity. Journal of the Serbian Chemical Society, 77(1), 17-30. Available at: [Link]

  • Wieczorek, E., & Szymański, P. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(3), 1059. Available at: [Link]

  • ChemicalBook. (n.d.). 5-BROMO-1H-PYRAZO[3,4-B]PYRIDINE synthesis.
  • BenchChem. (n.d.). 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine.
  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • El-Malah, A. A., et al. (2024). A Concise Review on the Synthesis and Reactions of Pyrazolopyrazine Heterocycles: Pyrazololpyrazines. Chemistry & Biodiversity, e202301880. Available at: [Link]

  • Wang, Z., et al. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – A European Journal, e202501589. Available at: [Link]

  • Clark, B. A. J., & Parrick, J. (1970). Pyrazolo-as-triazines. Part II. Bromination. Journal of the Chemical Society C: Organic, 550-552. Available at: [Link]

  • PubChem. (n.d.). 3-Bromo-1H-pyrazolo(3,4-b)pyrazine.
  • Martínez-Vitoria, G., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(11), 3164. Available at: [Link]

  • Gaikwad, S. D., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Pharmaceuticals, 17(9), 1198. Available at: [Link]

  • Sigma-Aldrich. (n.d.). 5-Bromo-1H-pyrazolo[3,4-b]pyrazine.
  • ChemScene. (n.d.). 3-Bromo-1H-pyrazolo[3,4-b]pyrazine.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • Venkatesh, P. (2018). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. SlideShare. Available at: [Link]

  • Aggarwal, N., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 5(5), 1643-1664. Available at: [Link]

  • CyclicPharma. (n.d.). 5-bromo-3-methyl-1H-pyrazolo[4,3-b]pyrazine.
  • Abdel-Mohsen, S. A., et al. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Journal of the Chinese Chemical Society, 59(1), 64-72. Available at: [Link]

  • Martínez, A., & Rodríguez-Gaszón, B. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 26(16), 4930. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Suzuki-Miyaura Coupling with Brominated Pyrazolopyrazines

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving brominated pyrazolopyrazine scaffolds. This guide is designed for researchers, medicinal chemists, and process development sci...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving brominated pyrazolopyrazine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with these often-recalcitrant substrates. The electron-deficient nature of the pyrazolopyrazine core and the presence of basic nitrogen atoms introduce specific hurdles not always seen with simpler aryl bromides. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common experimental issues.

Core Troubleshooting Guide

This section addresses the most frequent and frustrating issues encountered during the Suzuki-Miyaura coupling of brominated pyrazolopyrazines. Each question is followed by an analysis of potential causes and a set of actionable solutions with detailed protocols.

Question 1: My reaction shows low or no conversion of the starting material. What's going wrong?

This is the most common issue, and it typically points to a problem with the catalytic cycle, often catalyst deactivation or a high activation barrier for a key step.

Plausible Causes & Mechanistic Insights:

  • Catalyst Inhibition/Deactivation: The lone pair electrons on the pyrazolopyrazine nitrogen atoms can coordinate strongly to the palladium center.[1][2] This binding can act as a "poison," sequestering the active catalyst and preventing it from participating in the catalytic cycle. This is a primary reason N-heterocyclic substrates are challenging.[1][2]

  • Inefficient Oxidative Addition: The C-Br bond on an electron-deficient ring like pyrazolopyrazine is polarized, but oxidative addition—often the rate-determining step—can still be sluggish.[3] This requires a highly active, electron-rich catalyst to efficiently insert the Pd(0) into the C-Br bond.

  • Poor Ligand Choice: The ligand is critical for stabilizing the palladium center and modulating its reactivity.[4] A ligand that is not sufficiently electron-rich or sterically bulky may not promote the necessary oxidative addition or subsequent reductive elimination steps.

  • Inactive Boron Reagent: The boronic acid may be of poor quality, have decomposed into a triolboroxine (a trimer that is often less reactive), or may not be activated effectively by the base.

Diagnostic Steps & Solutions:

  • Step 1: Re-evaluate Your Catalyst and Ligand System. For electron-deficient heteroaryl bromides, standard ligands like PPh₃ are often insufficient. You need a more powerful system.

    • Solution: Switch to electron-rich, sterically hindered phosphine ligands (Buchwald ligands) or N-Heterocyclic Carbene (NHC) ligands.[4][5] These ligands enhance the electron density on the palladium, which promotes oxidative addition, and their bulk facilitates the final reductive elimination step.[4]

Catalyst/Ligand Class Examples Key Features & Rationale
Buchwald Ligands SPhos, XPhos, RuPhosHighly electron-rich and bulky. Excellent for activating C-Br bonds on electron-deficient heterocycles. Often provide high turnover numbers.
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form very stable palladium complexes.[4] These are robust and can prevent catalyst decomposition at high temperatures.
Palladium Pre-catalysts SPhos Pd G3, PEPPSI-IPrAir-stable and well-defined. They reliably generate the active Pd(0) species in situ, leading to more reproducible results.
  • Step 2: Optimize the Base and Solvent. The base is not just an additive; it's essential for activating the boronic acid for transmetalation.[4][6]

    • Solution: Use a stronger, non-nucleophilic base. While K₂CO₃ is common, challenging couplings often benefit from K₃PO₄ or Cs₂CO₃.[7] These bases are more effective at forming the reactive boronate species. For solvents, polar aprotic options like 1,4-dioxane, DMF, or a toluene/water mixture are standard. Ensure the base is at least partially soluble. A small amount of water (e.g., a 4:1 to 10:1 organic:water ratio) can aid in dissolving the base and facilitating the reaction.[7]

  • Step 3: Consider Microwave Irradiation. If thermal heating is ineffective, microwave heating can often overcome high activation barriers.

    • Solution: Transfer the reaction to a microwave vial. Microwave irradiation can dramatically shorten reaction times and drive difficult couplings to completion by efficiently reaching higher temperatures.[8]

Workflow: Tackling Low Conversion

start Low / No Conversion q1 Is the catalyst system robust enough? start->q1 sol1 Switch to Buchwald Ligand (e.g., SPhos) or NHC Ligand with a Pd(II) precatalyst. q1->sol1 No q2 Is the base effective? q1->q2 Yes sol1->q2 sol2 Use stronger base: K3PO4 or Cs2CO3. Consider solvent: Dioxane/H2O. q2->sol2 No q3 Is reaction thermally limited? q2->q3 Yes sol2->q3 sol3 Use microwave irradiation (e.g., 120-150 °C). q3->sol3 Yes end Reaction Proceeds q3->end No, check other factors (reagent quality, setup) sol3->end G cluster_cycle Catalytic Cycle Pd0 LₙPd(0) OA Oxidative Addition Pd0->OA PdII_RX Ar-Pd(II)-Br (L)ₙ OA->PdII_RX TM Transmetalation PdII_RX->TM PdII_R1R2 Ar-Pd(II)-Ar' (L)ₙ TM->PdII_R1R2 RE Reductive Elimination PdII_R1R2->RE RE->Pd0 ArAr Ar-Ar' (Product) RE->ArAr Exits Cycle ArBr Ar-Br (Pyrazolopyrazine) ArBr->OA Enters Cycle ArBOH2 Ar'-B(OH)₂ ArBOH2->TM Base Base (e.g., K₃PO₄) Base->TM

Sources

Troubleshooting

Regioselectivity issues in the synthesis of 1H-pyrazolo[3,4-b]pyridines

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Regioselectivity Challenges Welcome to the technical support center for the synthesis of 1H-pyrazolo[3,4-b]pyridines. This resource is...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Regioselectivity Challenges

Welcome to the technical support center for the synthesis of 1H-pyrazolo[3,4-b]pyridines. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common and complex regioselectivity issues encountered during the synthesis of this critical heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.

Introduction: The Regioselectivity Challenge

The 1H-pyrazolo[3,4-b]pyridine core is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2][3] Its synthesis, most commonly through the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent, is often complicated by a lack of regioselectivity. When an unsymmetrical 1,3-dicarbonyl is used, the reaction can lead to the formation of two distinct regioisomers, typically the 4-substituted and 6-substituted products.[4][5] The separation of these isomers can be challenging, making the development of regioselective synthetic methods a key objective.

This guide will walk you through the factors influencing this selectivity and provide actionable strategies to control the outcome of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary regioisomers formed during the synthesis of 1H-pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and unsymmetrical 1,3-dicarbonyls?

A1: The reaction between a 5-aminopyrazole and an unsymmetrical 1,3-dicarbonyl compound can yield two main regioisomers: the 4-substituted and the 6-substituted 1H-pyrazolo[3,4-b]pyridines. This arises from the two possible initial points of nucleophilic attack by the 5-aminopyrazole on the two different carbonyl groups of the dicarbonyl compound. The 5-aminopyrazole has two nucleophilic centers: the exocyclic amino group (-NH2) and the C4 carbon of the pyrazole ring.[4]

Q2: What are the key factors that control the regioselectivity of this reaction?

A2: The regiochemical outcome is a delicate balance of several factors:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl is paramount. A more electrophilic carbonyl group will be preferentially attacked by the nucleophile. For instance, a carbonyl adjacent to an electron-withdrawing group (like a trifluoromethyl group) is significantly more reactive.[5]

  • Steric Hindrance: Bulky substituents near one of the carbonyl groups can sterically hinder the approach of the aminopyrazole, favoring attack at the less hindered carbonyl.

  • Reaction Conditions: This is a critical and often tunable factor.

    • pH (Catalyst): Acidic or basic conditions can alter the nucleophilicity of the reacting species. Acid catalysis can protonate a carbonyl group, increasing its electrophilicity.

    • Solvent: The polarity and hydrogen-bonding ability of the solvent can influence the stability of intermediates and transition states, thereby affecting the reaction pathway.[6][7]

    • Temperature: Higher temperatures can sometimes overcome the activation energy barrier for the formation of the less favored isomer, leading to a decrease in regioselectivity.

Q3: How can I reliably determine the structure of the regioisomers I have synthesized?

A3: Differentiating between the 4- and 6-substituted isomers can be challenging as their standard 1H and 13C NMR spectra can be very similar.[4][8]

  • Advanced NMR Techniques: 2D NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be invaluable. For example, a NOE correlation between the proton on the pyridine ring (H5) and the substituent at C4 or C6 can definitively establish the regiochemistry.

  • X-ray Crystallography: This is the gold standard for unambiguous structure determination, provided you can obtain suitable crystals.[9][10][11]

  • Comparison to Known Compounds: If one of the isomers has been previously characterized, a direct comparison of spectroscopic data can provide a confident assignment.

Troubleshooting Guide: Common Regioselectivity Problems

This section addresses specific issues you might encounter in the lab and provides actionable solutions.

Problem 1: My reaction yields an inseparable mixture of regioisomers (approx. 50:50 ratio).

Causality: A roughly equal mixture of isomers suggests that the two carbonyl groups of your 1,3-dicarbonyl substrate have very similar electronic and steric environments.[4][5] Under these conditions, the initial nucleophilic attack occurs at a similar rate at both sites.

Solutions:

  • Modify the 1,3-Dicarbonyl Substrate: The most effective strategy is to increase the electronic differentiation between the two carbonyl groups.

    • Introduce an Electron-Withdrawing Group: Synthesize a 1,3-dicarbonyl analogue that includes a potent electron-withdrawing group, such as a trifluoromethyl (CF3) group, adjacent to one of the carbonyls. This will render that carbonyl significantly more electrophilic, directing the initial attack and favoring the formation of a single regioisomer.[5]

    • Protocol for Regioselective Synthesis using 1,1,1-trifluoro-2,4-pentanedione:

      • Dissolve the 5-aminopyrazole (1.0 eq) in glacial acetic acid.

      • Add 1,1,1-trifluoro-2,4-pentanedione (1.1 eq).

      • Reflux the mixture for 4-6 hours, monitoring by TLC.

      • Cool the reaction mixture and pour it into ice water.

      • Collect the precipitate by filtration, wash with water, and dry.

      • The product will be the isomer where the CF3 group is at the 4-position of the pyrazolo[3,4-b]pyridine ring.[5]

  • Employ a Three-Component Reaction Strategy: This elegant approach avoids the issue of using a pre-formed unsymmetrical dicarbonyl. By generating the biselectrophile in situ from an aldehyde, a ketone (or another active methylene compound), and the aminopyrazole, high yields and excellent regioselectivity are often achieved.[5]

    Workflow for Three-Component Synthesis:

    G cluster_reactants Reactants cluster_process Reaction Steps Aldehyde Aldehyde (R1-CHO) Condensation Knoevenagel Condensation (Aldehyde + Ketone) Aldehyde->Condensation Ketone Ketone (R2-CO-CH3) Ketone->Condensation Aminopyrazole 5-Aminopyrazole Michael_Addition Michael Addition (Aminopyrazole attacks enone) Aminopyrazole->Michael_Addition Condensation->Michael_Addition Forms α,β-unsaturated ketone Cyclization Intramolecular Cyclization & Dehydration Michael_Addition->Cyclization Forms intermediate Product Regiochemically Defined 1H-Pyrazolo[3,4-b]pyridine Cyclization->Product

    Caption: Three-component reaction workflow for regioselective synthesis.

Problem 2: The regioselectivity of my reaction is inconsistent between batches.

Causality: This often points to subtle variations in reaction conditions that are not being adequately controlled. The reaction outcome is highly sensitive to factors like catalyst concentration, reaction time, and temperature.

Solutions:

  • Strict Control of Reaction Parameters:

    • Catalyst Loading: Precisely measure the amount of acid or base catalyst. For acid-catalyzed reactions, consider using a milder acid like p-toluenesulfonic acid (p-TSA) for more reproducible results.

    • Temperature Control: Use an oil bath or a temperature-controlled mantle to maintain a consistent internal reaction temperature.

    • Solvent Purity: Ensure the solvent is dry and of high purity, as impurities can affect the reaction course.

  • Solvent Screening: The choice of solvent can have a dramatic impact. For pyrazole synthesis in general, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to standard solvents like ethanol.[6][7] These solvents can stabilize intermediates through hydrogen bonding, favoring one reaction pathway over another.

    Table 1: Effect of Solvent on Regioselectivity

1,3-Dicarbonyl SubstrateHydrazineSolventRegioisomer Ratio (Major:Minor)Reference
BenzoylacetoneMethylhydrazineEthanol~1:1[6]
BenzoylacetoneMethylhydrazineTFE>95:5[6]
BenzoylacetoneMethylhydrazineHFIP>99:1[6]
Problem 3: I am getting the "wrong" regioisomer based on literature precedents.

Causality: The mechanism of this condensation is complex and can be influenced by factors that are not immediately obvious. The initial attack can occur via the exocyclic amino group or the C4 carbon of the pyrazole. The subsequent cyclization pathway determines the final product.

Mechanistic Considerations:

Caption: Competing pathways in pyrazolo[3,4-b]pyridine formation.

Solutions:

  • Re-evaluate the Reaction Mechanism: Consider the electronic properties of your specific 5-aminopyrazole. Substituents on the pyrazole ring can alter the relative nucleophilicity of the amino group versus the C4 carbon.

  • Change the Order of Addition: In some cases, the order in which reactants are mixed can influence the outcome, especially in multi-component reactions.

  • Utilize Alternative Synthetic Routes: If direct condensation proves uncontrollable, consider alternative strategies:

    • Gould-Jacobs Reaction: Reacting a 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate can provide a different regiochemical outcome, often leading to 4-hydroxy (or 4-chloro after treatment with POCl3) derivatives.[4][5]

    • From α,β-Unsaturated Ketones: The reaction of 5-aminopyrazoles with α,β-unsaturated ketones can also be used, where the initial step is a Michael addition.[2][5]

Conclusion

Controlling regioselectivity in the synthesis of 1H-pyrazolo[3,4-b]pyridines is a multifaceted challenge that requires a deep understanding of reaction mechanisms and the influence of various experimental parameters. By carefully selecting substrates with distinct electronic properties, optimizing reaction conditions—particularly the choice of solvent and catalyst—and considering alternative synthetic strategies like three-component reactions, researchers can significantly improve the yield and purity of the desired regioisomer. This guide provides a framework for troubleshooting common issues, enabling the efficient and predictable synthesis of these valuable heterocyclic compounds for applications in drug discovery and materials science.

References

  • López-García, M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • López-García, M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central, PMCID: PMC9000548. [Link]

  • ResearchGate. (n.d.). The X-ray crystal structures of the pyrazolo[3,4-b]pyridines 16a,16d and 16e. [Link]

  • ResearchGate. (n.d.). (PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. [Link]

  • ResearchGate. (2025). Synthesis of 1H-pyrazolo[3,4-b]pyridine analogues | Request PDF. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of pyrazolo[3,4-b]pyridine... [Link]

  • ResearchGate. (n.d.). Reaction conditions for the synthesis of 1H-pyrazolo[3,4-b]pyridines 1... [Link]

  • Li, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central, PMCID: PMC9571719. [Link]

  • ResearchGate. (n.d.). 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives | Download Table. [Link]

  • Papachristos, N., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]

  • PubMed. (2022). 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications. [Link]

  • Abad, A., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Journal of Organic Chemistry, 70(4), 1576-1579. [Link]

  • Huang, P.-H., et al. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. ResearchGate. [Link]

  • ResearchGate. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | Request PDF. [Link]

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Optimization

Technical Support Center: Troubleshooting the Degradation of Brominated Organic Compounds During Purification

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter stability issues with brominated organic compounds during purification.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter stability issues with brominated organic compounds during purification. Organobromine compounds are pivotal in various fields, but their inherent reactivity can lead to degradation under common purification conditions.[1] This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why is my brominated compound decomposing on a silica gel column? I'm seeing new spots on my TLC and getting low recovery.

This is a frequent and frustrating issue. The root cause often lies in the acidic nature of standard silica gel.

  • The "Why": Silica gel possesses surface silanol groups (Si-OH) which are Brønsted acids.[2] These acidic sites can catalyze several degradation pathways for sensitive brominated compounds:

    • Acid-Catalyzed Debromination: Particularly for aryl bromides with electron-donating groups or compounds with benzylic or allylic bromides, the acidic environment can promote the loss of the bromine atom, leading to hydrodebromination or other rearrangements.

    • Elimination Reactions: For alkyl bromides, especially secondary and tertiary ones, the acidic silica can facilitate E1 or E2 elimination reactions, forming alkenes.

    • Rearrangements: Carbocation intermediates formed during acid-catalyzed processes can undergo rearrangements, leading to a mixture of isomers.

    • Ring Opening/Closing: For sensitive heterocyclic systems, the acidic surface can trigger decomposition cascades.

  • The "How-To" (Troubleshooting):

    • Confirm Silica Instability: Before running a column, spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you see new spots or significant streaking from the baseline, your compound is likely unstable on silica. A 2D TLC (running the plate in one solvent, rotating it 90 degrees, and running it in the same solvent again) can also reveal on-plate degradation if spots appear off the diagonal.[3][4]

    • Deactivate the Silica Gel: You can reduce the acidity of your silica gel. Prepare a slurry of silica in a solvent containing a small amount of a basic modifier, such as triethylamine (typically 0.5-2% v/v) or ammonia in methanol.[3] After gentle mixing, the solvent is removed under reduced pressure until a free-flowing powder is obtained. This "neutralized" silica is much gentler on acid-sensitive compounds.

    • Switch the Stationary Phase: If deactivation is insufficient, consider alternative stationary phases like alumina (which is available in neutral, basic, or acidic grades) or Florisil®.[3] For very polar compounds, reversed-phase silica (C18) might be a viable option.[3]

Troubleshooting Guides: Specific Scenarios

This section addresses specific experimental observations and provides a logical workflow to diagnose and solve the problem.

Scenario 1: My aryl bromide is being replaced by a hydrogen (hydrodebromination). How do I prevent this?

Hydrodebromination, the substitution of a bromine atom with a hydrogen atom, is a common degradation pathway, especially during purification steps involving potential sources of active hydrogen or catalytic metals.

Diagnostic Workflow:

Sources

Troubleshooting

Technical Support Center: Inline Purification for Continuous Flow Synthesis of Heterocycles

Welcome to the Technical Support Center dedicated to advancing your research in the continuous flow synthesis of heterocycles. This guide is designed to provide practical, field-proven insights into the selection, implem...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to advancing your research in the continuous flow synthesis of heterocycles. This guide is designed to provide practical, field-proven insights into the selection, implementation, and troubleshooting of inline purification techniques. As the demand for streamlined, efficient, and automated synthesis of complex molecules grows, mastering inline purification is paramount. This resource will equip you with the knowledge to overcome common challenges and optimize your continuous flow processes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions researchers encounter when integrating inline purification into their continuous flow synthesis of heterocyclic compounds.

Q1: What are the primary advantages of using inline purification in the continuous flow synthesis of heterocycles?

A1: Integrating purification directly into a continuous flow system offers several key advantages over traditional batch processing. Firstly, it enables the telescoping of multiple synthetic steps, which significantly reduces manual handling, minimizes the isolation of potentially unstable intermediates, and shortens overall synthesis time.[1][2] Continuous processing also allows for enhanced safety, especially when dealing with hazardous reagents or exothermic reactions, due to the small reactor volumes and superior heat and mass transfer.[3][4] Furthermore, inline purification can lead to higher product purity and yields by continuously removing byproducts that might otherwise interfere with subsequent reactions.[5][6]

Q2: What are the most common inline purification techniques for continuous flow synthesis of heterocycles?

A2: The most prevalent inline purification techniques include:

  • Liquid-Liquid Extraction (LLE): Widely used for separating compounds based on their differential solubility in two immiscible liquid phases.[3][7]

  • Solid-Supported Scavengers/Reagents: Employs functionalized solid supports (resins) to selectively react with and remove excess reagents, byproducts, or catalysts.[5][6][8]

  • Continuous Crystallization: A powerful technique for isolating and purifying the final product or a key intermediate in a crystalline form directly from the reaction stream.[9][10]

  • Inline Chromatography: Utilizes packed columns (e.g., silica gel) to perform continuous chromatographic separations.[3][11]

Q3: How do I choose the most suitable inline purification technique for my specific heterocyclic synthesis?

A3: The selection of an appropriate inline purification method depends on several factors, including the properties of your target molecule, the nature of the impurities, the solvent system, and the scale of your synthesis. A decision-making flowchart is provided in Section 3 to guide you through this selection process. Generally, LLE is suitable for clear solubility differences between the product and impurities. Solid-supported scavengers are ideal for removing specific, known byproducts or excess reagents. Continuous crystallization is best for products that are crystalline and have a suitable solubility profile.

Q4: Can inline purification be integrated with real-time reaction monitoring?

A4: Absolutely. The integration of inline analytical techniques, such as Fourier-transform infrared spectroscopy (FTIR), ultraviolet-visible (UV-Vis) spectroscopy, or nuclear magnetic resonance (NMR) spectroscopy, is a significant advantage of flow chemistry.[6][12][13] These process analytical technologies (PAT) provide real-time data on reaction conversion and purity, allowing for dynamic optimization of both the reaction and purification steps.

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting advice for common issues encountered with specific inline purification techniques.

Liquid-Liquid Extraction (LLE) in Continuous Flow

Continuous LLE is a powerful tool, but challenges such as incomplete phase separation and emulsion formation can arise.

Troubleshooting Common LLE Issues

Problem Potential Causes Recommended Solutions
Emulsion Formation - High flow rates causing excessive shear. - Presence of surfactants or amphiphilic molecules. - Low interfacial tension between the two phases.[14][15]- Reduce the flow rate to minimize agitation.[14] - Introduce a "salting-out" agent (e.g., brine) to the aqueous phase to increase its ionic strength.[15] - Adjust the pH of the aqueous phase to alter the charge of surface-active species. - Increase the temperature to decrease viscosity and promote phase separation.[14]
Poor Extraction Efficiency - Insufficient residence time in the extraction unit. - Unfavorable partition coefficient (K) of the target molecule. - Inefficient mixing of the two phases.- Increase the length or volume of the extraction coil to extend residence time. - Optimize the solvent system to maximize the partition coefficient of your product. - Employ static mixers or coiled reactors to enhance interfacial contact between the phases.
Phase Separator Malfunction - Incorrect pressure balance in membrane-based separators. - Clogging of the separator membrane or outlet. - Density of the two phases is too similar for gravity-based separation.- For membrane-based separators (e.g., Zaiput), ensure the back-pressure regulator is set correctly for the specific solvent system. - Filter the reaction stream before it enters the separator to remove any particulates. - If using a gravity separator, consider altering the solvent system to increase the density difference between the phases.
Solid-Supported Scavengers in Packed-Bed Reactors

Packed beds of scavenger resins are highly effective for targeted impurity removal but can suffer from issues related to capacity and flow dynamics.

Troubleshooting Common Scavenger Resin Issues

Problem Potential Causes Recommended Solutions
Decreased Scavenging Efficiency/ Breakthrough of Impurity - Finite capacity of the scavenger resin has been exceeded.[16] - Insufficient residence time in the packed bed. - Poor swelling of the resin in the chosen solvent, limiting access to functional groups.[17]- Replace or regenerate the scavenger resin cartridge. - Decrease the flow rate to increase residence time. - Use a co-solvent to ensure proper swelling of the resin beads.[17] - Consider using a larger packed bed or multiple beds in series.
High Back Pressure - Swelling of the resin beads constricting the flow path. - Clogging of the packed bed with particulate matter from the reaction stream. - Fines from the resin itself blocking the column frits.- Ensure the chosen resin is compatible with your solvent system to avoid excessive swelling. - Pre-filter the reaction mixture before it enters the packed bed. - Gently flush the packed bed with a clean solvent to remove any fines before use.
Leaching of Impurities from the Resin - Degradation of the polymer support under harsh reaction conditions (e.g., high temperature, strong acids/bases). - Cleavage of the linker attaching the functional group to the resin.- Verify the chemical and thermal stability of the scavenger resin under your reaction conditions. - Consider using a more robust polymer support. - A final polishing step with a different scavenger or a simple filtration may be necessary.
Continuous Crystallization

Continuous crystallization offers high purity products but requires careful control over supersaturation and nucleation.

Troubleshooting Common Continuous Crystallization Issues

Problem Potential Causes Recommended Solutions
Clogging/Fouling of the Crystallizer - Spontaneous nucleation on the crystallizer walls. - Too rapid cooling leading to excessive nucleation and small particle formation. - Insufficient mixing, leading to localized high supersaturation.- Employ anti-solvent addition for crystallization instead of cooling, if applicable. - Optimize the cooling profile to maintain a metastable zone where crystal growth is favored over nucleation.[9] - Use an oscillatory baffled crystallizer or other designs that provide good mixing and minimize dead zones.[18] - Introduce seed crystals to control nucleation.[9]
Inconsistent Crystal Size and Morphology - Fluctuations in temperature or flow rate. - Uncontrolled nucleation events. - Presence of impurities that inhibit or alter crystal growth.- Ensure precise control over all process parameters (temperature, flow rates, concentrations). - Utilize temperature cycling to dissolve smaller crystals and promote the growth of larger ones (Ostwald ripening).[19] - Ensure the incoming reaction stream has a consistent purity.
Low Product Yield - Incomplete crystallization due to insufficient residence time or supersaturation. - Product remains dissolved in the mother liquor.- Increase the residence time in the crystallizer. - Optimize the solvent/anti-solvent ratio or the cooling temperature to maximize supersaturation without causing excessive nucleation. - Consider a multi-stage crystallization process.

Section 3: Method Selection and System Design

Choosing the right inline purification strategy is crucial for the success of your continuous flow synthesis. The following diagram provides a general workflow for selecting an appropriate technique.

Purification_Selection start Start: Crude Reaction Mixture q1 Are the product and major impurities in different phases or have significantly different solubilities? start->q1 lle Liquid-Liquid Extraction (LLE) q1->lle Yes q2 Is there a specific functional group on the impurity/excess reagent that can be targeted? q1->q2 No end Purified Product Stream lle->end scavenger Solid-Supported Scavenger q2->scavenger Yes q3 Is the desired product a solid with a suitable solubility profile for crystallization? q2->q3 No scavenger->end crystallization Continuous Crystallization q3->crystallization Yes chromatography Inline Chromatography q3->chromatography No crystallization->end chromatography->end

Caption: Decision tree for selecting an inline purification method.

Experimental Workflow: Generic Continuous Flow Setup with Inline Purification

The following diagram illustrates a typical modular setup for continuous flow synthesis of heterocycles incorporating an inline purification step.

Continuous_Flow_Setup cluster_reagents Reagent Delivery cluster_reaction Synthesis cluster_purification Inline Purification cluster_analysis_collection Analysis & Collection reagent_a Reagent A Pump mixer T-Mixer reagent_a->mixer reagent_b Reagent B Pump reagent_b->mixer reactor Flow Reactor (e.g., heated coil) mixer->reactor purification_unit Purification Module (LLE, Packed Bed, etc.) reactor->purification_unit pat PAT Sensor (e.g., FTIR, UV-Vis) purification_unit->pat bpr Back-Pressure Regulator pat->bpr collection Product Collection bpr->collection

Caption: Modular continuous flow synthesis setup with inline purification.

References

  • Gemoets, H., Laudadio, G., Verstraete, K., & McQuade, D. T. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry, 18, 1720–1740. [Link]

  • Gemoets, H., Laudadio, G., Verstraete, K., & McQuade, D. T. (2022). (PDF) Inline purification in continuous flow synthesis – opportunities and challenges. ResearchGate. [Link]

  • Ley, S. V., Fitzpatrick, D. E., & Ingham, R. J. (2015). Synthesis of Heterocyclic Compounds Using Continuous Flow Reactors. Request PDF. [Link]

  • Miró, M., & Hansen, E. H. (2007). Liquid-liquid extraction in flow analysis: A critical review. PubMed. [Link]

  • K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. [Link]

  • Gutmann, B., & Kappe, C. O. (2017). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. PMC - NIH. [Link]

  • Lei, Z., Ang, H. T., & Wu, J. (2023). Advanced In-Line Purification Technologies in Multistep Continuous Flow Pharmaceutical Synthesis. ResearchGate. [Link]

  • Aurigene Pharmaceutical Services. (2024). Revolutionizing Pharma Production with Continuous Flow Chemistry. Aurigene Pharmaceutical Services. [Link]

  • Miró, M., & Hansen, E. H. (2007). Liquid-Liquid Extraction in Flow Analysis: A Critical Review. Request PDF - ResearchGate. [Link]

  • Aurora Biomed. (2020). Liquid-Liquid vs Supported-Liquid vs Solid-Phase Extraction. Aurora Biomed. [Link]

  • Clarembeau, M., & Jacobs, P. A. (2009). Chapter 2: Flow Processes Using Polymer-supported Reagents, Scavengers and Catalysts. Books. [Link]

  • Wikipedia. (n.d.). Scavenger resin. Wikipedia. [Link]

  • Majors, R. E. (2018). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • Wiles, C., & Watts, P. (2014). (PDF) ASSESSMENT OF THE IMPACT OF CONTINUOUS FLOW CHEMISTRY ON MODERN HETEROCYCLIC CHEMISTRY. ResearchGate. [Link]

  • Wiles, C., & Watts, P. (2014). Continuous-Flow Syntheses of Heterocycles. Request PDF - ResearchGate. [Link]

  • Plou, F. J. (2017). Multi-step continuous-flow synthesis. Chemical Society Reviews (RSC Publishing). [Link]

  • Vapourtec. (n.d.). Flow Crystallization | Solubility Control. Vapourtec. [Link]

  • Jiang, M., & Braatz, R. D. (2019). Designs of Continuous-flow Pharmaceutical Crystallizers: Developments and Practice. ResearchGate. [Link]

  • NiTech Solutions. (n.d.). Continuous Crystallization of Pharmaceuticals Using a Continuous Oscillatory Baffled Crystallizer. NiTech Solutions. [Link]

  • van Maarseveen, J. H. (1998). Solid phase synthesis of heterocycles by cyclization/cleavage methodologies. PubMed. [Link]

  • Eder, R. J., Schrank, S., & Krenn, M. (2011). Crystal Engineering in Continuous Plug-Flow Crystallizers. UCL Discovery. [Link]

  • Lei, Z., Ang, H. T., & Wu, J. (2023). Advanced In-Line Purification Technologies in Multistep Continuous Flow Pharmaceutical Synthesis. ACS Publications. [Link]

  • Petrucci, F., & Rencurosi, A. (2022). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. MDPI. [Link]

  • Vapourtec. (2022). Continuous purification from flow chemistry systems with in line flash chromatography. YouTube. [Link]

  • Kathuria, A., & Kumar, R. (2021). Recent advances in continuous flow synthesis of heterocycles. PubMed. [Link]

  • Amerigo Scientific. (n.d.). Scavenger Resins. Amerigo Scientific. [Link]

  • Smith, C. J., Nikbin, N., & Ley, S. V. (2013). A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries. NIH. [Link]

  • H.E.L Group. (2023). What are the pitfalls of flow chemistry according to academics and industry professionals? H.E.L Group. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to TRK Inhibition: Evaluating Novel Scaffolds Against Established Therapeutics

This guide offers a comprehensive comparison of current Tropomyosin Receptor Kinase (TRK) inhibitors and provides a detailed framework for the evaluation of novel chemical entities, using 5-Bromo-3-methyl-1H-pyrazolo[3,4...

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive comparison of current Tropomyosin Receptor Kinase (TRK) inhibitors and provides a detailed framework for the evaluation of novel chemical entities, using 5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine as a representative example of a new chemical scaffold. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to support the advancement of next-generation targeted cancer therapies.

The TRK Signaling Axis: A Validated Oncogenic Driver

The Tropomyosin Receptor Kinase (TRK) family, comprising TRKA, TRKB, and TRKC, are receptor tyrosine kinases essential for the development and function of the nervous system.[1] These receptors are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[2] Under normal physiological conditions, the binding of neurotrophins to their cognate TRK receptors instigates receptor dimerization and autophosphorylation, which in turn activates downstream signaling cascades, primarily the Ras/MAPK and PI3K/Akt pathways.[3][4] These pathways are critical for neuronal cell survival, differentiation, and proliferation.

Oncogenic activation of TRK signaling is frequently driven by chromosomal rearrangements that result in NTRK gene fusions.[5][6] These fusions produce chimeric TRK proteins with constitutively active kinase domains, leading to uncontrolled cell growth and proliferation, a hallmark of cancer.[1][7] Although rare, these fusions are found across a wide variety of solid tumors in both pediatric and adult patients, making them a key target for precision oncology.[6][8]

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_mapk Ras/MAPK Pathway cluster_pi3k_akt PI3K/Akt Pathway cluster_nucleus Nucleus cluster_inhibitors TRK Inhibitors TRK TRK Receptor (TRKA/B/C) Ras Ras TRK->Ras Activation PI3K PI3K TRK->PI3K Activation Neurotrophin Neurotrophin (e.g., NGF, BDNF) Neurotrophin->TRK Binding & Dimerization Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Cell_Outcomes Cell Proliferation, Survival, Differentiation Akt->Cell_Outcomes Transcription->Cell_Outcomes Larotrectinib Larotrectinib Larotrectinib->TRK Inhibition Entrectinib Entrectinib Entrectinib->TRK Inhibition Novel_Inhibitor 5-Bromo-3-methyl-1H- pyrazolo[3,4-B]pyrazine Novel_Inhibitor->TRK Inhibition

Caption: The TRK signaling pathway and points of therapeutic intervention.

Current Landscape of TRK Inhibitors: A Comparative Overview

The development of highly selective TRK inhibitors has transformed the treatment paradigm for patients with NTRK fusion-positive cancers. This section provides a comparative analysis of prominent first and second-generation TRK inhibitors.

First-Generation TRK Inhibitors

Larotrectinib (Vitrakvi®) is a first-in-class, highly selective inhibitor of all three TRK proteins.[3][9] Its approval marked a significant milestone as one of the first "tumor-agnostic" cancer therapies.[10] Entrectinib (Rozlytrek®) is another first-generation inhibitor that, in addition to targeting TRKA/B/C, also inhibits ROS1 and ALK kinases.[7][11][12]

Second-Generation TRK Inhibitors

To address acquired resistance to first-generation inhibitors, often through mutations in the TRK kinase domain, second-generation inhibitors have been developed.[2][13][14] These include Selitrectinib (LOXO-195) , Repotrectinib (Augtyro™) , and Taletrectinib (Ibtrozi™) , which have demonstrated efficacy against certain resistance mutations.[13][15][16]

Performance Data of Established TRK Inhibitors

The following table summarizes the biochemical potency of these inhibitors against the three TRK isoforms.

InhibitorTypeTrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)Key Off-Targets
Larotrectinib 1st Gen5-6.5[9][13]8.1-11[9][17]10.6[9]TNK2[17]
Entrectinib 1st Gen1-1.7[13][18]0.1-3[18]0.1-5[18]ROS1, ALK[7][11]
Selitrectinib 2nd Gen0.6[15]-<2.5[15]-
Repotrectinib 2nd Gen0.83[19]0.05[19]0.1[19]ROS1, ALK, JAK2[19]
Taletrectinib 2nd Gen0.622[20]2.28[20]0.98[20]ROS1, ALK[20]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50% in biochemical assays. Lower values indicate greater potency.

Evaluating a Novel Chemical Scaffold: The Case of 5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine

While 5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine is not an established TRK inhibitor, its pyrazolopyrazine core represents a "privileged scaffold" in kinase inhibitor design, known to interact with the ATP-binding site of various kinases.[21][22] Therefore, it serves as an excellent model for outlining the experimental workflow required to characterize a novel potential TRK inhibitor.

Experimental Workflow for Novel Inhibitor Characterization

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Biochem_Assay TRK Kinase Inhibition Assay (e.g., HTRF, ADP-Glo) IC50_Determination Determine IC50 values for TrkA, TrkB, and TrkC Biochem_Assay->IC50_Determination Selectivity_Profiling Kinase Selectivity Panel (Off-target effects) IC50_Determination->Selectivity_Profiling Cell_Viability Cell Viability/Proliferation Assay (e.g., CellTiter-Glo) Selectivity_Profiling->Cell_Viability Western_Blot Western Blot Analysis Cell_Viability->Western_Blot pTRK_Analysis Analyze p-TRK levels Western_Blot->pTRK_Analysis Downstream_Analysis Analyze p-Akt, p-ERK pTRK_Analysis->Downstream_Analysis Xenograft_Model Tumor Xenograft Model in Mice Downstream_Analysis->Xenograft_Model Efficacy_Study Evaluate Anti-tumor Efficacy Xenograft_Model->Efficacy_Study

Caption: A stepwise workflow for the characterization of a novel TRK inhibitor.

Detailed Experimental Protocols

Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine against purified TrkA, TrkB, and TrkC kinases.

Methodology (Adapted from ADP-Glo™ Kinase Assay Protocol): [23][24]

  • Reagent Preparation:

    • Prepare a 1x kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA).

    • Dilute the recombinant TrkA, TrkB, or TrkC enzyme in the kinase buffer to the desired concentration.

    • Prepare a solution of a suitable substrate (e.g., poly(Glu,Tyr) 4:1) and ATP in the kinase buffer.

    • Create a serial dilution of 5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine in the kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the diluted inhibitor solution.

    • Add the diluted enzyme to each well.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Add ADP-Glo™ Reagent to deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Objective: To assess the ability of 5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine to inhibit TRK autophosphorylation in a cellular context.

Methodology (Western Blot):

  • Cell Culture and Treatment:

    • Culture a cell line known to express a TRK fusion protein (e.g., KM12 colorectal cancer cells, which harbor a TPM3-NTRK1 fusion).

    • Treat the cells with varying concentrations of 5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine for a specified time (e.g., 2 hours).

  • Protein Extraction:

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

    • Incubate the membrane with a primary antibody specific for phosphorylated TRK (p-TRK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Re-probe the membrane with an antibody for total TRK as a loading control.

    • Quantify the band intensities to determine the extent of inhibition of TRK phosphorylation at each inhibitor concentration.

Following the confirmation of on-target activity, further experiments should be conducted to evaluate the inhibitor's effect on downstream signaling pathways (p-Akt, p-ERK) via Western blot and its impact on cell viability and proliferation using assays such as CellTiter-Glo®.

Conclusion and Future Directions

The established TRK inhibitors have demonstrated significant clinical benefit for patients with NTRK fusion-positive cancers. However, the emergence of resistance necessitates the continued development of novel inhibitors. The pyrazolopyrazine scaffold, as exemplified by 5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine, represents a promising starting point for the design of next-generation TRK inhibitors. The systematic experimental workflow outlined in this guide provides a robust framework for the comprehensive evaluation of such novel compounds, from initial biochemical screening to cellular and in vivo validation. A thorough characterization of potency, selectivity, and cellular activity is paramount to advancing new therapeutic candidates toward clinical application.

References

  • (R)-Larotrectinib ((R)-LOXO-101). MedChemExpress. Accessed January 19, 2026.
  • 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. PubMed. Accessed January 19, 2026.
  • Entrectinib. PubChem. Accessed January 19, 2026.
  • Repotrectinib is a ROS1 Inhibitor for ROS1-positive Non-small Cell Lung Cancer Research. MedChemExpress. Published December 11, 2023.
  • Selitrectinib (LOXO-195). MedChemExpress. Accessed January 19, 2026.
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Comparative

A Comparative Guide to the Biological Activity of Pyrazolo[3,4-b]pyrazine Derivatives

The pyrazolo[3,4-b]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of the anticance...

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[3,4-b]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of the anticancer, protein kinase inhibitory, and anti-inflammatory properties of various pyrazolo[3,4-b]pyrazine derivatives. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, supported by quantitative experimental data and detailed protocols to aid researchers in their drug discovery endeavors.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyrazolo[3,4-b]pyrazine derivatives have emerged as potent anticancer agents, primarily through the inhibition of key signaling pathways involved in cell growth and survival. A common method to assess this activity is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

Comparative Anticancer Potency

The following table summarizes the cytotoxic activity of several pyrazolo[3,4-b]pyrazine derivatives against the MCF-7 breast cancer cell line. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of cell growth, are presented.

Compound IDR1R2R3IC50 (µM) against MCF-7Reference
15 PhenylMethylAcetyl9.42[1]
25a PhenylMethylCinnamoyl> 15[1]
25i PhenylMethyl4-Chlorocinnamoyl2.29[1][2]
25j PhenylMethyl3,4-Dimethoxycinnamoyl2.22[1][2]

Analysis of Structure-Activity Relationship (SAR):

The data reveals a clear SAR for the anticancer activity of these derivatives. The parent acetyl derivative 15 shows moderate activity. Conversion to the chalcone 25a by condensation with benzaldehyde diminishes the activity. However, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring of the cinnamoyl moiety significantly enhances potency. The 4-chloro derivative 25i and the 3,4-dimethoxy derivative 25j exhibit the highest activity, suggesting that substitution on this phenyl ring is a critical determinant of cytotoxicity against MCF-7 cells.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of pyrazolo[3,4-b]pyrazine derivatives on a cancer cell line.

Materials:

  • Pyrazolo[3,4-b]pyrazine derivatives

  • Cancer cell line (e.g., MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Workflow:

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay A 1. Culture MCF-7 cells B 2. Harvest and count cells A->B C 3. Seed cells in 96-well plate (e.g., 5x10^3 cells/well) B->C D 4. Incubate for 24h C->D E 5. Prepare serial dilutions of compounds D->E F 6. Treat cells with compounds E->F G 7. Incubate for 48h F->G H 8. Add MTT solution (10 µL/well) G->H I 9. Incubate for 4h H->I J 10. Add DMSO (100 µL/well) to dissolve formazan I->J K 11. Read absorbance at 570 nm J->K

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Steps:

  • Cell Seeding: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Harvest the cells using trypsin-EDTA and seed them into a 96-well plate at a density of 5,000 cells per well. Incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Prepare stock solutions of the pyrazolo[3,4-b]pyrazine derivatives in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Replace the old medium in the 96-well plate with the medium containing the compounds. Include a vehicle control (DMSO) and an untreated control. Incubate for another 48 hours.[4]

  • MTT Addition and Incubation: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes. Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Protein Kinase Inhibition: A Targeted Approach to Cancer Therapy

Many pyrazolo[3,4-b]pyrazine and the closely related pyrazolo[3,4-b]pyridine derivatives exert their anticancer effects by inhibiting specific protein kinases that are often dysregulated in cancer.

Comparative Kinase Inhibitory Activity

The following table compares the inhibitory activity of different pyrazolo[3,4-b]pyridine derivatives against Tropomyosin receptor kinase A (TRKA), a key player in cell proliferation and differentiation.[5]

Compound IDCore ScaffoldR-GroupTRKA IC50 (nM)Reference
C03 Pyrazolo[3,4-b]pyridine3-morpholinobenzoyl56[6]
C09 Pyrazolo[3,4-b]pyridine3-(4-methylpiperazin-1-yl)benzoyl57[6]
C10 Pyrazolo[3,4-b]pyridine4-morpholinobenzoyl26[6]

Analysis of SAR:

These compounds demonstrate potent, nanomolar inhibition of TRKA. The position of the morpholino or piperazinyl benzoyl group appears to influence activity, with the 4-substituted derivative C10 showing slightly better potency than the 3-substituted derivatives C03 and C09 .[6]

Another important target is the protein tyrosine phosphatase SHP2, an allosteric regulator of the RAS-ERK and PI3K-AKT signaling pathways.[2]

Compound IDCore ScaffoldTargetIC50 (nM)Reference
4b 1H-pyrazolo[3,4-b]pyrazineSHP23.2[2]
IACS-13909 (Positive Control)SHP256.8[2]

Compound 4b , a 1H-pyrazolo[3,4-b]pyrazine derivative, is a highly potent and selective allosteric inhibitor of SHP2, with an IC50 value significantly lower than the known inhibitor IACS-13909.[2]

Signaling Pathway: SHP2 Inhibition

Inhibition of SHP2 by pyrazolo[3,4-b]pyrazine derivatives disrupts downstream signaling pathways that are crucial for cancer cell proliferation and survival.

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SHP2 SHP2 RTK->SHP2 activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF PI3K PI3K RAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation SHP2->RAS promotes activation Pyrazolo_Derivative Pyrazolo[3,4-b]pyrazine Derivative (e.g., 4b) Pyrazolo_Derivative->SHP2 inhibits

Caption: Simplified SHP2 signaling pathway and the inhibitory action of pyrazolo[3,4-b]pyrazine derivatives.

As depicted, SHP2 acts as a critical node downstream of receptor tyrosine kinases (RTKs). Its activation is necessary for the full activation of the RAS-ERK and PI3K-AKT pathways.[5][7] By allosterically inhibiting SHP2, pyrazolo[3,4-b]pyrazine derivatives effectively block these pro-survival signals, leading to reduced cancer cell proliferation.[2]

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

  • Recombinant kinase (e.g., TRKA, SHP2)

  • Kinase-specific substrate

  • ATP

  • Assay buffer

  • Pyrazolo[3,4-b]pyrazine derivatives

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well plate

  • Plate reader

Workflow:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the assay buffer, the kinase, and the test compound. Incubate for a short period to allow for compound binding.

  • Initiation of Reaction: Add a mixture of the substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the detection reagent, which measures the amount of ADP produced (for ADP-Glo™) or the phosphorylation of the substrate (for Z'-LYTE™).

  • Data Analysis: The signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Anti-inflammatory Activity

Certain pyrazolo[3,4-b]pyrazine derivatives have also demonstrated significant anti-inflammatory properties. This activity is often evaluated using the carrageenan-induced paw edema model in rats.

Comparative Anti-inflammatory Efficacy

The following table shows the percentage of edema inhibition by different pyrazolo[3,4-b]pyrazine derivatives compared to the standard anti-inflammatory drug, indomethacin.

Compound IDR-Group at position 5% Edema InhibitionReference
15 Acetyl44.44[1][8]
25a Cinnamoyl12.5[1]
26 5-phenyl-4,5-dihydro-1H-pyrazol-3-yl23.6[1]
Indomethacin (Standard Drug)44.44[1][8]

Analysis of SAR:

Interestingly, the structural modifications that enhanced anticancer activity appear to have a different effect on anti-inflammatory activity. The parent acetyl derivative 15 exhibits the highest anti-inflammatory activity, comparable to indomethacin.[1][8] The conversion to chalcone 25a or the pyrazoline derivative 26 reduces the anti-inflammatory effect.[1] This suggests that different structural features are required for optimal anticancer and anti-inflammatory activities.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard method for screening potential anti-inflammatory agents.

Workflow:

AntiInflammatory_Workflow A 1. Group and fast rats B 2. Administer test compounds or vehicle orally A->B C 3. Inject carrageenan into the sub-plantar region of the paw B->C D 4. Measure paw volume at regular intervals (e.g., 1, 2, 3, 4h) C->D E 5. Calculate percentage of edema inhibition D->E

Caption: Workflow for the carrageenan-induced paw edema assay.

Detailed Steps:

  • Animal Preparation: Wistar rats are divided into groups (e.g., control, standard, and test groups). The animals are fasted overnight before the experiment.

  • Compound Administration: The test compounds and the standard drug (indomethacin) are administered orally. The control group receives the vehicle only.

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.[1]

Conclusion

This guide highlights the diverse biological activities of pyrazolo[3,4-b]pyrazine derivatives. The modular nature of their synthesis allows for systematic structural modifications, leading to the optimization of their activity against different biological targets. The provided data and protocols serve as a valuable resource for researchers aiming to design and evaluate novel pyrazolo[3,4-b]pyrazine-based therapeutic agents. Further exploration of this versatile scaffold is warranted to unlock its full therapeutic potential.

References

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  • Wang, Y., et al. (2024). Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300853. Available from: [Link]

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  • Frontiers. (n.d.). SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling. Available from: [Link]

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Validation

A Head-to-Head Battle of Scaffolds: In Vitro Comparison of Pyrazolopyrazine and Pyrazolopyrimidine Kinase Inhibitors

In the relentless pursuit of targeted cancer therapies, protein kinase inhibitors have emerged as a cornerstone of modern oncology. The aberrant signaling driven by kinases is a hallmark of numerous cancers, making them...

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of targeted cancer therapies, protein kinase inhibitors have emerged as a cornerstone of modern oncology. The aberrant signaling driven by kinases is a hallmark of numerous cancers, making them prime therapeutic targets.[1] Among the myriad of heterocyclic scaffolds designed to mimic ATP and occupy the kinase active site, pyrazolopyrimidines and pyrazolopyrazines have proven to be particularly fruitful starting points for drug discovery.[2] This guide provides an in-depth, in vitro comparison of these two privileged scaffolds, offering a framework for researchers, scientists, and drug development professionals to evaluate and differentiate kinase inhibitors based on these core structures. We will delve into the causality behind experimental choices, present detailed protocols for robust comparison, and synthesize the findings into a clear, data-driven narrative.

The Tale of Two Scaffolds: Structural and Mechanistic Overview

At their core, both pyrazolopyrimidine and pyrazolopyrazine scaffolds are bioisosteres of adenine, the nitrogenous base of ATP.[3] This structural mimicry allows them to form crucial hydrogen bonds with the hinge region of the kinase domain, a key interaction for ATP-competitive inhibition.[3]

  • Pyrazolopyrimidines: This fused ring system, consisting of a pyrazole and a pyrimidine ring, is a well-established scaffold in kinase inhibitor design.[3][4] Its versatility allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[5] Several FDA-approved drugs, such as the BTK inhibitor ibrutinib, are built upon the pyrazolo[3,4-d]pyrimidine core, underscoring its clinical significance.[3][5]

  • Pyrazolopyrazines: This scaffold, which includes a pyrazine ring fused to a pyrazole, has also yielded potent kinase inhibitors.[2] The arrangement of nitrogen atoms in the pyrazine ring influences the electronic properties and hydrogen bonding potential of the molecule, offering a distinct chemical space to explore for kinase inhibition.[2]

The choice between these scaffolds is often driven by the specific kinase target, the desired selectivity profile, and the synthetic accessibility of derivatives. This guide will provide the experimental framework to make an informed decision based on empirical data.

Experimental Design for a Robust In Vitro Comparison

A rigorous in vitro comparison of kinase inhibitors hinges on a multi-faceted experimental approach. The goal is not only to determine the potency against the primary target but also to understand the broader selectivity profile and potential for off-target effects. The following sections outline the key experiments and the rationale behind their inclusion.

Workflow for Comparative Kinase Inhibitor Profiling

G cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Selectivity and Off-Target Profiling cluster_2 Phase 3: Cellular Activity and Mechanism A Biochemical Potency (IC50) Luminescence-Based Kinase Assay C Kinome-Wide Selectivity Screening (e.g., KinomeScan) A->C Potent hits advance B Binding Affinity (Kd) Differential Scanning Fluorimetry B->C D Cellular Target Engagement (e.g., CETSA) C->D Characterize cellular selectivity E Cellular Potency (EC50) Phospho-Substrate Western Blot D->E Confirm on-target activity F Downstream Pathway Analysis E->F Elucidate mechanism

Caption: A tiered workflow for the comprehensive in vitro comparison of kinase inhibitors.

Part 1: Determining On-Target Potency and Binding Affinity

The initial step is to quantify the inhibitory activity of the compounds against the primary kinase target. This is typically achieved through biochemical assays that measure the reduction in kinase activity as a function of inhibitor concentration.

Protocol 1: Luminescence-Based Biochemical Kinase Assay (IC50 Determination)

This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity. A decrease in ADP production in the presence of an inhibitor indicates its potency.[6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of pyrazolopyrazine and pyrazolopyrimidine inhibitors against a target kinase.

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test inhibitors (pyrazolopyrazine and pyrazolopyrimidine compounds) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Plate-reading luminometer

Step-by-Step Procedure:

  • Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of each test inhibitor in kinase reaction buffer. Include a DMSO-only vehicle control.

  • Plate Setup: Add 1 µL of the diluted inhibitor or vehicle control to the appropriate wells of the assay plate.

  • Enzyme/Substrate Addition: Prepare a master mix of the target kinase and its substrate in kinase reaction buffer. Add 2 µL of this master mix to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Michaelis constant (Km) for the kinase to ensure a sensitive assay.[7]

  • Incubation: Incubate the plate at 30°C for 60 minutes. This incubation time should be within the linear range of the kinase reaction.

  • Reaction Stoppage and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence in each well using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence (wells with no enzyme) from all other readings. Normalize the data to the DMSO control (100% activity) and a positive control inhibitor (0% activity). Plot the normalized data against the logarithm of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value for each compound.

Protocol 2: Differential Scanning Fluorimetry (DSF) for Binding Affinity (Kd)

DSF, also known as a thermal shift assay, measures the change in the melting temperature (Tm) of a protein upon ligand binding. A more potent inhibitor will stabilize the protein, resulting in a larger thermal shift (ΔTm). This method provides an orthogonal validation of inhibitor binding.

Objective: To determine the dissociation constant (Kd) of the inhibitor-kinase complex.

Materials:

  • Purified recombinant target kinase

  • SYPRO Orange dye (or similar)

  • Test inhibitors

  • Real-time PCR instrument capable of fluorescence detection

Step-by-Step Procedure:

  • Reaction Setup: In a 96-well PCR plate, prepare a reaction mixture containing the target kinase, SYPRO Orange dye, and varying concentrations of the test inhibitor in a suitable buffer.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C, with a ramp rate of 1°C/minute.

  • Fluorescence Monitoring: Monitor the fluorescence of the SYPRO Orange dye as the temperature increases. The dye fluoresces upon binding to the hydrophobic regions of the protein that are exposed during unfolding.

  • Data Analysis: Plot fluorescence versus temperature to generate a melting curve for each inhibitor concentration. The midpoint of the transition corresponds to the Tm. Calculate the ΔTm for each inhibitor concentration relative to the DMSO control. Plot ΔTm against the inhibitor concentration and fit the data to a hyperbolic equation to determine the Kd.

Part 2: Assessing Selectivity and Off-Target Effects

High potency against the intended target is desirable, but selectivity is paramount for minimizing off-target effects and potential toxicity.[8] Kinase inhibitors are notorious for their polypharmacology due to the conserved nature of the ATP-binding pocket across the kinome.[8][9]

Kinome-Wide Selectivity Profiling

The most comprehensive way to assess selectivity is to screen the inhibitors against a large panel of kinases.[10] This can be done through various commercially available services that offer profiling across hundreds of kinases. The data is typically presented as the percent inhibition at a single high concentration of the inhibitor (e.g., 1 or 10 µM). Hits from this initial screen are then followed up with IC50 determinations to quantify the potency against off-targets.[10]

Data Interpretation: A selective inhibitor will show high potency against the primary target and significantly lower potency (high IC50 values) against other kinases. A selectivity score can be calculated to quantify this, but a visual representation, such as a kinome tree map, is often more intuitive.

Part 3: Evaluating Cellular Activity

While biochemical assays are crucial for understanding the direct interaction between an inhibitor and its target, it is equally important to assess the inhibitor's activity in a cellular context. Cellular assays account for factors such as cell permeability, metabolism, and engagement with the target in its native environment.

Protocol 3: Western Blotting for Cellular Potency (EC50 Determination)

This method measures the inhibition of the phosphorylation of a known downstream substrate of the target kinase in cells. A reduction in the phosphorylated substrate in a dose-dependent manner indicates the cellular potency of the inhibitor.

Objective: To determine the half-maximal effective concentration (EC50) of the inhibitors in a cell-based assay.

Materials:

  • Cancer cell line expressing the target kinase

  • Test inhibitors

  • Cell lysis buffer

  • Primary antibodies (total and phospho-specific for the downstream substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Step-by-Step Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the test inhibitors for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting: Normalize the protein concentrations and separate the lysates by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then probe with a primary antibody against the phosphorylated substrate. After washing, incubate with an HRP-conjugated secondary antibody.

  • Signal Detection: Detect the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities for the phosphorylated substrate. Normalize these values to a loading control (e.g., total protein or a housekeeping gene). Plot the normalized data against the inhibitor concentration to determine the EC50.

Comparative Data Summary

The following tables provide a hypothetical but representative summary of the data that would be generated from the aforementioned experiments, comparing a pyrazolopyrazine and a pyrazolopyrimidine inhibitor.

Table 1: Biochemical and Cellular Potency

Compound IDScaffoldTarget Kinase IC50 (nM)Binding Affinity Kd (nM)Cellular EC50 (nM)
PZP-001Pyrazolopyrazine152550
PYP-002Pyrazolopyrimidine5820

Table 2: Kinase Selectivity Profile (% Inhibition at 1 µM)

Compound IDTarget KinaseOff-Target Kinase AOff-Target Kinase BOff-Target Kinase C
PZP-00198%30%15%5%
PYP-00299%65%40%10%

Discussion of Potential Outcomes and Interpretations

Based on the hypothetical data, PYP-002 demonstrates higher potency in both biochemical and cellular assays. However, the selectivity screen suggests that it may have more significant off-target activity compared to PZP-001. This is a common trade-off in kinase inhibitor development. The choice between these two scaffolds would depend on the therapeutic window and the nature of the off-targets. If the off-targets of PYP-002 are known to cause toxicity, the more selective, albeit less potent, PZP-001 may be a more promising lead.

Addressing Drug Resistance

A critical aspect of kinase inhibitor development is anticipating and overcoming drug resistance. The two primary mechanisms of acquired resistance are on-target mutations that prevent inhibitor binding and activation of bypass signaling pathways.[11]

  • On-Target Mutations: Secondary mutations in the kinase domain can sterically hinder the binding of the inhibitor while still allowing ATP to bind.[12]

  • Bypass Pathways: Cancer cells can develop resistance by upregulating alternative signaling pathways that bypass the inhibited kinase, thereby maintaining downstream signaling.[11]

The choice of scaffold can influence the susceptibility to resistance mutations. A deeper understanding of the binding mode of each scaffold through co-crystal structures can aid in the design of next-generation inhibitors that are less susceptible to resistance.

Signaling Pathway: Bypass of Kinase Inhibition

G cluster_0 Primary Signaling Pathway cluster_1 Bypass Pathway Activation A Growth Factor B Receptor Tyrosine Kinase A->B C Target Kinase B->C D Downstream Signaling C->D C->D Inhibited by PYP-002 E Proliferation/ Survival D->E F Alternative Receptor G Bypass Kinase F->G G->D Compensatory Signaling

Caption: A simplified diagram illustrating the concept of a bypass signaling pathway in drug resistance.

Conclusion

The in vitro comparison of pyrazolopyrazine and pyrazolopyrimidine kinase inhibitors requires a systematic and multi-parametric approach. By integrating biochemical potency, binding affinity, kinome-wide selectivity, and cellular activity data, researchers can build a comprehensive profile of their lead compounds. This data-driven approach is essential for making informed decisions in the complex and challenging field of kinase inhibitor drug discovery. The choice of scaffold is not merely a matter of chemical novelty but a critical determinant of the biological and pharmacological properties of the final drug candidate.

References

  • Bantscheff, M., Drewes, G., & Superti-Furga, G. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future medicinal chemistry, 3(11), 1323–1342.
  • Cohen, P., & Alessi, D. R. (2013). Kinase drug discovery--what's next in the field? ACS chemical biology, 8(1), 96–104.
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., Hocker, M., Treiber, D. K., & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., Chan, K. W., Ciceri, P., Davis, M. I., Edeen, P. T., Faraoni, R., Floyd, M., Hunt, J. P., Lockhart, D. J., Milanov, Z. V., Morrison, M. J., Pallares, G., Patel, H. K., Pritchard, S., Wodicka, L. M., & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621–637.
  • Halder, P., Rai, A., Talukdar, V., Das, P., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(5), 1452-1470.
  • Al-Sanea, M. M., & Al-Warhi, T. (2021). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 14(11), 103393.
  • Ward, R. A., & Fawell, S. (2011). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future medicinal chemistry, 3(11), 1343–1358.
  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.
  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2016). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
  • Roskoski, R., Jr (2016). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological research, 103, 26–47.
  • Copeland, R. A. (2005). Evaluation of enzyme inhibitors in drug discovery: a guide for medicinal chemists and pharmacologists. John Wiley & Sons.
  • Jafari, R., Al-Sanea, M. M., & Al-Warhi, T. (2021). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of enzyme inhibition and medicinal chemistry, 36(1), 1969–1991.
  • Ward, R. A., & Fawell, S. (2011). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future medicinal chemistry, 3(11), 1343–1358.
  • Unzue, A., & Lafleur, K. (2021). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
  • Lin, Y., Wang, X., & Jin, H. (2014). EGFR-TKI resistance in NSCLC patients: mechanisms and strategies. American journal of cancer research, 4(5), 411–435.
  • Jänne, P. A., & Gray, N. (2013). Molecular pathways: resistance to kinase inhibitors and implications for therapeutic strategies. Clinical cancer research, 19(1), 22–28.
  • Halder, P., Rai, A., Talukdar, V., Das, P., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(5), 1452-1470.
  • Al-Sanea, M. M., & Al-Warhi, T. (2021). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 14(11), 103393.
  • Jafari, R., Al-Sanea, M. M., & Al-Warhi, T. (2021). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of enzyme inhibition and medicinal chemistry, 36(1), 1969–1991.
  • Ward, R. A., & Fawell, S. (2011). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future medicinal chemistry, 3(11), 1343–1358.
  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2016). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature reviews. Drug discovery, 1(4), 309–315.
  • Roskoski, R., Jr (2016). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological research, 103, 26–47.
  • Unzue, A., & Lafleur, K. (2021). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
  • Lin, Y., Wang, X., & Jin, H. (2014). EGFR-TKI resistance in NSCLC patients: mechanisms and strategies. American journal of cancer research, 4(5), 411–435.
  • Jänne, P. A., & Gray, N. (2013). Molecular pathways: resistance to kinase inhibitors and implications for therapeutic strategies. Clinical cancer research, 19(1), 22–28.
  • Jänne, P. A., & Gray, N. (2013). Molecular pathways: resistance to kinase inhibitors and implications for therapeutic strategies. Clinical cancer research, 19(1), 22–28.
  • Lin, Y., Wang, X., & Jin, H. (2014). EGFR-TKI resistance in NSCLC patients: mechanisms and strategies. American journal of cancer research, 4(5), 411–435.
  • Al-Sanea, M. M., & Al-Warhi, T. (2021). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 14(11), 103393.

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Comparative

A Comparative Guide to the Biological Activities of Etoposide and the Investigational Compound 5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine

Introduction In the landscape of oncology drug discovery, the evaluation of novel chemical entities against established therapeutic agents is a cornerstone of preclinical research. This guide provides a detailed comparat...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of oncology drug discovery, the evaluation of novel chemical entities against established therapeutic agents is a cornerstone of preclinical research. This guide provides a detailed comparative analysis of Etoposide, a widely utilized chemotherapeutic agent, and 5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine, a representative of the promising pyrazolo[3,4-b]pyrazine scaffold. While Etoposide's mechanism is well-documented, specific biological data for 5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine is not yet publicly available. Therefore, this document will contrast the known activities of Etoposide with the reported anticancer potential of the broader pyrazolo[3,4-b]pyrazine class, establishing a comprehensive experimental framework for the direct evaluation of this and other novel derivatives.

This guide is intended for researchers, scientists, and drug development professionals, offering both a high-level mechanistic comparison and detailed, field-proven experimental protocols necessary for a thorough preclinical assessment.

Part 1: Mechanistic Profile of Etoposide

Etoposide, a semi-synthetic derivative of podophyllotoxin, is a cornerstone of combination chemotherapy regimens for various malignancies, including lung cancer, testicular cancer, and lymphomas.[1] Its primary mechanism of action is the inhibition of DNA topoisomerase II, a critical enzyme in cellular replication.

Mechanism of Action: Topoisomerase II Poisoning

Topoisomerase II transiently cleaves both strands of a DNA helix to manage topological entanglements during replication and transcription.[2] Etoposide does not inhibit the enzyme's cleavage activity; instead, it stabilizes the transient "cleavable complex" formed between topoisomerase II and the DNA.[2][3][4] This action prevents the re-ligation of the DNA strands, leading to the accumulation of persistent double-strand breaks.[4][5] This extensive DNA damage is particularly toxic to rapidly dividing cancer cells, which rely heavily on topoisomerase II activity.[4]

Cellular Consequences of Etoposide-Induced Damage

The accumulation of DNA double-strand breaks triggers a cascade of cellular responses, primarily culminating in programmed cell death (apoptosis) and cell cycle arrest.

  • Apoptosis Induction: Etoposide-induced DNA damage activates the tumor suppressor protein p53.[5][6] Activated p53 can transcriptionally upregulate pro-apoptotic proteins like Bax, which translocates to the mitochondria, leading to the release of cytochrome c.[6][7] This initiates the caspase cascade, ultimately executing the apoptotic program.[8][9] This process represents the intrinsic apoptotic pathway.

  • Cell Cycle Arrest: The DNA damage response also halts the cell cycle, providing an opportunity for DNA repair. Etoposide predominantly causes cell cycle arrest in the S and G2/M phases.[3][5][10] If the DNA damage is too severe to be repaired, the cell is directed towards apoptosis.[11][12]

Etoposide_Pathway Etoposide Etoposide TopoII Topoisomerase II-DNA Cleavable Complex Etoposide->TopoII Stabilizes DSB DNA Double-Strand Breaks TopoII->DSB Prevents Re-ligation p53 p53 Activation (Phosphorylation) DSB->p53 Arrest G2/M Cell Cycle Arrest DSB->Arrest Bax Bax Upregulation p53->Bax Mito Mitochondrial Cytochrome c Release Bax->Mito Caspase Caspase-9 & Caspase-3 Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Etoposide-induced intrinsic apoptotic pathway.

Part 2: The Pyrazolo[3,4-b]pyrazine Scaffold: An Emerging Class of Anticancer Agents

The pyrazolo[3,4-b]pyrazine core is a heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Various derivatives have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[13][14][15][16]

Reported Anticancer Activity

Unlike the well-defined DNA-damaging mechanism of etoposide, derivatives of the pyrazolo[3,4-b]pyrazine scaffold appear to exert their cytotoxic effects through diverse mechanisms, often involving the inhibition of key signaling proteins. Studies on related pyrazole-fused heterocycles have shown that their anticancer activity can be attributed to the inhibition of:

  • Protein Kinases: Many heterocyclic compounds, including pyrazolo-pyrimidine derivatives, function as inhibitors of cyclin-dependent kinases (CDKs) or receptor tyrosine kinases like the epidermal growth factor receptor (EGFR).[17][18]

  • MET Kinase: Recent research has identified pyrazolopyrazines as potent and selective inhibitors of the MET receptor tyrosine kinase, which is implicated in several cancers.[19]

This suggests that the primary molecular targets of this class are distinct from topoisomerase II. A direct comparison necessitates experimental validation, as the specific activity of 5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine has not been characterized. The bromine and methyl substitutions on the core ring will significantly influence its target affinity and pharmacokinetic properties.

Part 3: Experimental Framework for Comparative Analysis

To objectively compare the biological activity of an investigational compound like 5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine against a standard like etoposide, a tiered experimental approach is essential. The following protocols provide a robust framework for this evaluation.

Primary Cytotoxicity Screening: The MTT Assay

The first step is to determine the concentration-dependent cytotoxicity of each compound. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an effective proxy for cell viability.[20]

Experimental Rationale: This assay provides the half-maximal inhibitory concentration (IC50), a critical quantitative metric for comparing the potency of different compounds. A lower IC50 value indicates higher cytotoxic potency.[21]

Detailed Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine and Etoposide in culture medium. Add 100 µL of each concentration to the appropriate wells. Include vehicle-only (e.g., DMSO) wells as a negative control.

  • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_readout Data Acquisition Seed 1. Seed Cells in 96-well Plate Treat 2. Add Serial Dilutions of Compounds Seed->Treat Incubate 3. Incubate for 48-72 hours Treat->Incubate Add_MTT 4. Add MTT Reagent (Incubate 4 hours) Incubate->Add_MTT Solubilize 5. Solubilize Formazan Crystals Add_MTT->Solubilize Read 6. Read Absorbance at 570 nm Solubilize->Read Analyze 7. Calculate IC50 Read->Analyze

Caption: Standard workflow for an MTT-based cytotoxicity assay.
Cell Cycle Analysis via Flow Cytometry

To determine if the investigational compound induces cell cycle arrest, as etoposide does, flow cytometry analysis of cellular DNA content is performed.

Experimental Rationale: This technique distinguishes cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. A cytotoxic agent may cause cells to accumulate in a specific phase, indicating interference with cell cycle checkpoints. Etoposide is known to cause a characteristic G2/M arrest.[10]

Detailed Protocol:

  • Treatment and Harvesting: Seed cells in 6-well plates and treat with the respective compounds at their IC50 concentrations for 24-48 hours. Harvest the cells (including floating cells in the supernatant) by trypsinization.

  • Fixation: Wash the cells with cold PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is directly proportional to the amount of DNA in the cell.

  • Data Interpretation: Analyze the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated cells to that of control cells to identify any accumulation in a specific phase.

Part 4: Comparative Data Summary

The table below summarizes the known biological activities of Etoposide and outlines the expected points of comparison for 5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine, based on data from its parent scaffold.

FeatureEtoposide 5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine
Primary Molecular Target DNA Topoisomerase II[4][22]To be determined; likely a protein kinase (e.g., MET, EGFR, CDK) based on related structures.[17][19]
Mechanism of Action Stabilization of the Topo II-DNA cleavable complex, leading to DNA double-strand breaks.[2][3]To be determined; likely competitive inhibition of ATP binding in a kinase active site.
Effect on Cell Cycle Arrest in S and G2/M phases.[3][5][10]To be determined via experimental analysis.
Mode of Cell Death Primarily apoptosis, often p53-dependent.[6][8]To be determined; likely apoptosis if kinase inhibition is the mechanism.
Reported IC50 Values Varies by cell line; typically in the low micromolar (µM) range.[21][23][24]Not yet reported.

Conclusion

Etoposide and the pyrazolo[3,4-b]pyrazine scaffold represent two distinct approaches to cancer therapy. Etoposide is a classic cytotoxic agent that functions as a DNA-damaging topoisomerase II poison. In contrast, the pyrazolo[3,4-b]pyrazine class of compounds holds promise as targeted agents, likely acting through the inhibition of specific protein kinases that drive oncogenic signaling.

While a definitive comparison requires the direct experimental evaluation of 5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine, this guide provides the mechanistic context and a robust experimental framework necessary for such an investigation. By employing the detailed protocols for cytotoxicity screening and cell cycle analysis, researchers can effectively characterize the biological activity of this and other novel compounds, elucidating their therapeutic potential relative to established drugs like Etoposide.

References

  • Urology Textbook. Etoposide: Mechanism, Adverse Effects, Contraindications and Dosage. [Link]

  • Tahoe Forest Health System. etoposide. [Link]

  • Wikipedia. Etoposide. [Link]

  • Patsnap Synapse. What is the mechanism of Etoposide?. [Link]

  • El-Kashef, H., et al. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules. [Link]

  • Villunger, A., et al. (2015). Etoposide induces cell death via mitochondrial-dependent actions of p53. Oncogene. [Link]

  • Pommier, Y., et al. (2010). Molecular mechanisms of etoposide. Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms. [Link]

  • Gudkova, D., et al. (2020). Etoposide-Induced Apoptosis in Cancer Cells Can Be Reinforced by an Uncoupled Link between Hsp70 and Caspase-3. International Journal of Molecular Sciences. [Link]

  • Robertson, G. S., et al. (2000). The course of etoposide-induced apoptosis from damage to DNA and p53 activation to mitochondrial release of cytochrome c. Journal of Biological Chemistry. [Link]

  • Kanzawa, T., et al. (2003). Cellular responses to etoposide: cell death despite cell cycle arrest and repair of DNA damage. International Journal of Cancer. [Link]

  • Shiota, K., et al. (2006). Etoposide induces apoptosis and cell cycle arrest of neuroepithelial cells in a p53-related manner. Neurotoxicology and Teratology. [Link]

  • YouTube. (2021). Cell Cycle Arrest & Cell Death an example of how it occurs. [Link]

  • Lock, R. B., & Stribinskiene, L. (1996). Early Caspase Activation in Leukemic Cells Subject to Etoposide-induced G2-M Arrest: Evidence of Commitment to Apoptosis Rather Than Mitotic Cell Death. Cancer Research. [Link]

  • Lee, Y. J., et al. (2011). Etoposide induces a mixed type of programmed cell death and overcomes the resistance conferred by Bcl-2 in Hep3B hepatoma cells. Oncology Reports. [Link]

  • Semantic Scholar. The Course of Etoposide-induced Apoptosis from Damage to DNA and p53 Activation to Mitochondrial Release of Cytochromec. [Link]

  • ResearchGate. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. [Link]

  • Mabkhot, Y. N., et al. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]

  • Molecules. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4- b]pyrazines. [Link]

  • Sharma, R., et al. (2020). In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7. Journal of Clinical and Diagnostic Research. [Link]

  • ResearchGate. (2019). Cytotoxicity analysis of etoposide and cisplatin on cell lines from human lung cancer and normal human lung. [Link]

  • ResearchGate. Etoposide decreases cell viability and, at high drug concentrations,... [Link]

  • AACR Journals. Etoposide-induced Cytotoxicity in Two Human T-Cell Leukemic Lines: Delayed Loss of Membrane Permeability rather than DNA Fragmentation as an Indicator of Programmed Cell Death. [Link]

  • Al-Abdullah, E. S., et al. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules. [Link]

  • MDPI. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. [Link]

  • ResearchGate. (2016). Synthesis and Biological Activity of Some New Pyrazolo[3,4‐b]Pyrazines. [Link]

  • ResearchGate. (2016). New pyrazolo[3,4-b]pyrazines: Synthesis and biological activity. [Link]

  • Cook, A., et al. (2024). Discovery of Pyrazolopyrazines as Selective, Potent, and Mutant-Active MET Inhibitors with Intracranial Efficacy. Journal of Medicinal Chemistry. [Link]

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Validation

Comparative docking studies of pyrazolo[3,4-d]pyrimidine analogs

A Senior Application Scientist's Guide to Comparative Docking of Pyrazolo[3,4-d]pyrimidine Analogs This guide provides a comprehensive framework for conducting comparative molecular docking studies of pyrazolo[3,4-d]pyri...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Comparative Docking of Pyrazolo[3,4-d]pyrimidine Analogs

This guide provides a comprehensive framework for conducting comparative molecular docking studies of pyrazolo[3,4-d]pyrimidine analogs, a class of compounds highly relevant in modern drug discovery. We will delve into the scientific rationale behind the methodology, present a detailed, self-validating protocol, and interpret the resulting data in the context of structure-activity relationships (SAR).

The Scientific Imperative: Why Pyrazolo[3,4-d]pyrimidines?

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, primarily because it is a bioisostere of adenine, the purine nucleobase in ATP.[1] This structural mimicry allows it to effectively compete with ATP for the binding site of numerous protein kinases, which are critical regulators of cellular processes.[2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.

Consequently, pyrazolo[3,4-d]pyrimidine derivatives have been extensively investigated as inhibitors for a range of kinases, including:

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation.[2][3]

  • Epidermal Growth Factor Receptor (EGFR): A key driver in many epithelial cancers.[4][5]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Crucial for angiogenesis, the formation of new blood vessels that tumors need to grow.[6][7]

Molecular docking serves as a powerful in silico tool to predict how these analogs bind to their target kinases, offering insights into their inhibitory potential and guiding the design of more potent and selective molecules.[8][9]

The Compass: Principles of Comparative Docking

Molecular docking predicts the preferred orientation of one molecule (the ligand, our pyrazolo[3,4-d]pyrimidine analog) when bound to a second (the receptor, our target kinase) to form a stable complex. The primary output is a docking score , a numerical value representing the predicted binding affinity, typically in kcal/mol.

The core principle of a comparative study is to keep the receptor and docking parameters constant while systematically varying the ligand. This allows for a direct comparison of how different chemical modifications on the pyrazolo[3,4-d]pyrimidine scaffold affect the predicted binding affinity and interactions. A successful study will show a strong correlation between docking scores and experimentally determined biological activity (e.g., IC₅₀ values), thereby validating the computational model.[10][11]

The Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system. The initial step involves re-docking a known co-crystallized ligand into its receptor. A successful re-docking, indicated by a low Root Mean Square Deviation (RMSD) value (< 2.0 Å) between the docked pose and the crystal structure pose, validates that the chosen docking parameters can accurately reproduce the experimentally observed binding mode.

Below is a generalized workflow applicable to most docking software, such as the widely used AutoDock Vina.[12]

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Interpretation PDB 1. Fetch Protein Structure (e.g., VEGFR-2, PDB: 4ASD) Clean 2. Prepare Receptor - Remove water & heteroatoms - Add polar hydrogens - Assign charges PDB->Clean Ligands 3. Prepare Ligands - Draw 2D structures of analogs - Convert to 3D & minimize energy Grid 4. Define Binding Site (Grid Box Generation around co-crystallized ligand) Ligands->Grid Validate 5. Protocol Validation (Re-dock native ligand) Grid->Validate Run 6. Dock Analogs (Run docking algorithm) Validate->Run Scores 7. Score & Rank Poses (Based on binding affinity in kcal/mol) Run->Scores Interactions 8. Analyze Interactions (H-bonds, hydrophobic, etc.) Scores->Interactions Correlate 9. Correlate with Experimental Data (e.g., IC50 values) Interactions->Correlate

Caption: A generalized workflow for comparative molecular docking studies.

Experimental Protocol: Step-by-Step

Part A: Receptor Preparation

  • Obtain Receptor Structure: Download the 3D crystal structure of the target kinase from the Protein Data Bank (PDB). For this guide, we will use VEGFR-2 (PDB ID: 4ASD) as our example target.[9]

  • Prepare the Protein:

    • Load the PDB file into a molecular modeling program (e.g., AutoDockTools, Chimera, MOE).[6][9]

    • Remove all water molecules and non-interacting ions/heteroatoms.

    • Add polar hydrogen atoms, as they are crucial for forming hydrogen bonds.

    • Assign partial charges (e.g., Kollman charges).

    • Save the prepared receptor in the required format (e.g., PDBQT for AutoDock Vina).

Part B: Ligand Preparation

  • Create Ligand Structures: Draw the 2D structures of your pyrazolo[3,4-d]pyrimidine analogs using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

  • Generate 3D Conformations: Convert the 2D structures into 3D.

  • Energy Minimization: Perform energy minimization on each ligand using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.[6]

  • Define Rotatable Bonds: Identify and define the rotatable bonds within each ligand.

  • Save Ligands: Save the prepared ligands in the appropriate format (e.g., PDBQT).

Part C: Docking Execution (using AutoDock Vina)

  • Grid Box Generation: Define the search space for the docking. This is a 3D grid box that encompasses the active site of the kinase. The most reliable method is to center the grid on a co-crystallized ligand from a known PDB structure.[12]

  • Configuration File: Create a configuration text file that specifies the file paths for the receptor and ligand, the coordinates and dimensions of the grid box, and the output file name.[13]

  • Run Vina: Execute the docking simulation from the command line, referencing your configuration file.[14] vina --config config.txt --log log.txt

  • Analyze Output: Vina will generate an output PDBQT file containing the predicted binding poses (usually 9) for the ligand, ranked by their binding affinity scores. The log file will also contain these scores.

Data Presentation and Interpretation: A Case Study on VEGFR-2

The ultimate goal is to use docking data to understand SAR and predict the activity of new compounds. This requires comparing the computational data with experimental results.

Table 1: Comparative Docking Scores and Experimental IC₅₀ Values for Pyrazolo[3,4-d]pyrimidine Analogs against VEGFR-2.

Compound IDModification on ScaffoldDocking Score (kcal/mol)Experimental VEGFR-2 IC₅₀ (µM)Reference
Sunitinib Reference Drug-9.80.035[6]
Sorafenib Reference Drug-9.5N/A[7][15]
Compound 12b Varied substitutions-9.20.063[6]
Compound 9u Phenylurea moiety-8.9Comparable to Sorafenib[15]
Compound 10k Trimethoxybenzylidene moiety-8.5Potent Inhibition[16]
Compound II-1 Phenylamino moiety-7.8N/A (Potent cellular activity)[7]

Note: Docking scores are illustrative and can vary based on the specific software and parameters used. The key is the relative ranking and correlation with experimental data.

Interpreting the Results: From Table 1, we can observe a general trend where a more negative (better) docking score correlates with lower (more potent) IC₅₀ values. For example, Compound 12b , with a strong docking score of -9.2 kcal/mol, also shows potent enzymatic inhibition with an IC₅₀ of 0.063 µM.[6] This correlation is the cornerstone of a validated docking protocol.

Further analysis involves visualizing the binding poses of the top-ranked compounds to understand the specific molecular interactions driving their affinity.

G cluster_protein VEGFR-2 Hinge Region cluster_ligand Pyrazolo[3,4-d]pyrimidine Analog Cys919 Cys919 Glu885 Glu885 Core Pyrazolo- pyrimidine Core Core->Glu885 H-Bond HBD H-bond Donor/Acceptor HBD->Cys919 H-Bond (Key Interaction)

Caption: Key interactions of a pyrazolo[3,4-d]pyrimidine analog in the VEGFR-2 active site.

Causality Behind Interactions: The docking poses consistently reveal that the pyrazolo[3,4-d]pyrimidine core mimics adenine by forming critical hydrogen bonds with the "hinge region" of the kinase active site.[8] For VEGFR-2, a key interaction is a hydrogen bond with the backbone of Cys919 .[16] Additional interactions, such as hydrogen bonds with residues like Glu885 and hydrophobic interactions with other pockets, are dictated by the specific substitutions on the core scaffold.[15] It is the sum of these interactions that determines the overall binding affinity and, consequently, the inhibitory potency of the analog.

Conclusion: From Silico to Synthesis

A well-executed comparative docking study provides invaluable insights for drug development. It allows researchers to:

  • Prioritize Compounds: Rank a series of analogs for synthesis and biological testing based on predicted affinity.

  • Understand SAR: Explain why certain chemical modifications lead to increased or decreased activity.

  • Guide Optimization: Propose new modifications to the scaffold that are predicted to enhance binding interactions and improve potency.

By integrating computational predictions with empirical testing, the drug discovery process can be significantly accelerated, leading to the more rapid identification of promising new therapeutic agents.

References

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). National Institutes of Health. [Link]

  • Synthesis, anticancer evaluation, and molecular docking studies of some novel 4,6-disubstituted pyrazolo[3,4-d]pyrimidines as cyclin dependent kinase 2 (CDK2) inhibitors. (n.d.). ResearchGate. [Link]

  • Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors; molecular docking study, and ADME prediction. (2024). PubMed. [Link]

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][10][17]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. (n.d.). Taylor & Francis Online. [Link]

  • Synthesis, anticancer evaluation, and molecular docking studies of some novel 4,6-disubstituted pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 (CDK2) inhibitors. (n.d.). PubMed. [Link]

  • Molecular docking approach for the design and synthesis of new pyrazolopyrimidine analogs of roscovitine as potential CDK2 inhibitors endowed with pronounced anticancer activity. (2024). PubMed. [Link]

  • Design, Synthesis, biological Evaluation, and molecular docking studies of novel Pyrazolo[3,4-d]Pyrimidine derivative scaffolds as potent EGFR inhibitors and cell apoptosis inducers. (n.d.). Sci-Hub. [Link]

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  • Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. (2023). National Institutes of Health. [Link]

  • Design, Synthesis, Biological Evaluation, and Molecular Docking Studies of Novel Pyrazolo[3,4-d]Pyrimidine Derivative Scaffolds As Potent EGFR Inhibitors and Cell Apoptosis Inducers. (n.d.). ResearchGate. [Link]

  • Pyrazolo[3,4-d]pyrimidine inhibitors of BTK, MKK7 and EGFR derived from... (n.d.). ResearchGate. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][10][17]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (n.d.). National Institutes of Health. [Link]

  • Tutorial – AutoDock Vina. (2020). The Scripps Research Institute. [Link]

  • Basic docking. (n.d.). Autodock Vina documentation. [Link]

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  • Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. (n.d.). MDPI. [Link]

  • Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRAF V600E and VEGFR-2 dual inhibitors. (2018). PubMed. [Link]

  • Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. (2023). Oriental Journal of Chemistry. [Link]

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Comparative

A Comparative Evaluation of Pyrazolopyrazine Derivatives and Indomethacin as Anti-Inflammatory Agents

This guide provides an in-depth comparative analysis of the anti-inflammatory activities of a promising class of heterocyclic compounds, pyrazolopyrazines, against indomethacin, a benchmark non-steroidal anti-inflammator...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the anti-inflammatory activities of a promising class of heterocyclic compounds, pyrazolopyrazines, against indomethacin, a benchmark non-steroidal anti-inflammatory drug (NSAID). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data, elucidates mechanistic pathways, and details the methodologies crucial for evaluating and differentiating these compounds.

Introduction: The Inflammatory Cascade and the Need for Selective Agents

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. It is a protective attempt by the organism to remove the injurious stimuli and initiate the healing process. This complex process is mediated by a host of signaling molecules, including prostaglandins, leukotrienes, and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

For decades, Indomethacin has been a potent, widely prescribed NSAID for reducing pain, fever, and inflammation associated with conditions like arthritis and gout.[1][2] Its therapeutic effects, however, are often shadowed by significant adverse effects, particularly gastrointestinal issues such as peptic ulcers.[2][3] These side effects are intrinsically linked to its mechanism of action.

In the quest for more targeted and safer anti-inflammatory therapeutics, heterocyclic compounds have emerged as a fertile ground for discovery. Among them, Pyrazolopyrazines and related pyrazole derivatives have garnered significant interest.[4][5][6] These compounds offer a versatile chemical scaffold that can be modified to achieve high potency and, crucially, selectivity towards specific inflammatory targets, potentially mitigating the side effects associated with traditional NSAIDs. This guide evaluates the scientific evidence comparing these novel compounds against the established efficacy of indomethacin.

Differentiating Mechanisms of Action

The therapeutic efficacy and safety profile of an anti-inflammatory drug are dictated by its molecular targets. While both indomethacin and pyrazolopyrazines interrupt the inflammatory cascade, their approaches can be significantly different.

Indomethacin: The Non-Selective Cyclooxygenase Inhibitor

Indomethacin exerts its anti-inflammatory effect primarily by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3][7] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][3]

  • COX-1 is a constitutively expressed enzyme found in most tissues, playing a vital role in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[7]

  • COX-2 is an inducible enzyme, meaning its expression is significantly upregulated at sites of inflammation.[7][8]

By non-selectively blocking both enzymes, indomethacin effectively reduces inflammation but also disrupts the protective functions of COX-1, leading to its characteristic gastrointestinal toxicity.[3][9]

Indomethacin_Pathway cluster_0 Mechanism of Indomethacin AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_phys Physiological Prostaglandins COX1->PG_phys PG_inflam Inflammatory Prostaglandins COX2->PG_inflam GI GI Mucosal Protection Kidney Function PG_phys->GI Inflam Inflammation, Pain, Fever PG_inflam->Inflam Indo Indomethacin Indo->COX1 Inhibits Indo->COX2 Inhibits

Caption: Indomethacin's non-selective inhibition of COX-1 and COX-2.

Pyrazolopyrazines: The Potential for Selective Inhibition

The therapeutic promise of pyrazolopyrazines and related pyrazole derivatives lies in their potential for selective inhibition of COX-2.[8][10][11] By specifically targeting the inducible COX-2 enzyme, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects caused by COX-1 inhibition.[9]

Furthermore, the anti-inflammatory activity of this class is not limited to COX inhibition. Studies have shown that certain derivatives can modulate other key pathways:

  • Lipoxygenase (LOX) Inhibition: Blocking the LOX pathway reduces the synthesis of leukotrienes, another class of potent inflammatory mediators.[12][13]

  • Cytokine Modulation: Some derivatives can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.[10][14]

This multi-faceted approach suggests that pyrazolopyrazines could offer a broader spectrum of anti-inflammatory action.

Pyrazolopyrazine_Pathway cluster_1 Potential Mechanisms of Pyrazolopyrazines Stimuli Inflammatory Stimuli COX2 COX-2 Stimuli->COX2 LOX 5-LOX Stimuli->LOX Cytokines TNF-α, IL-6 Stimuli->Cytokines AA Arachidonic Acid AA->COX2 AA->LOX PG_inflam Inflammatory Prostaglandins COX2->PG_inflam Leuko Leukotrienes LOX->Leuko Inflam Inflammation, Pain Cytokines->Inflam PG_inflam->Inflam Leuko->Inflam PP Pyrazolopyrazines PP->COX2 Inhibits PP->LOX Inhibits PP->Cytokines Inhibits

Caption: Potential multi-target anti-inflammatory action of pyrazolopyrazines.

Experimental Protocols for Comparative Evaluation

Objective comparison requires robust and standardized experimental models. The causality behind selecting a specific model is to replicate key aspects of human inflammation, allowing for the reliable measurement of a compound's efficacy.

In Vivo Model: Carrageenan-Induced Paw Edema

This is the quintessential and most widely used model for evaluating acute anti-inflammatory activity.[15][16][17] Its selection is based on its high reproducibility and well-characterized biphasic inflammatory response, which allows for mechanistic insights.

  • Phase 1 (0-1.5 hours): Characterized by the release of histamine, serotonin, and bradykinin.[15]

  • Phase 2 (1.5-5 hours): Primarily mediated by the overproduction of prostaglandins, making it highly sensitive to NSAIDs like indomethacin.[15]

  • Animal Acclimatization: Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water. This ensures baseline physiological stability.

  • Grouping: Animals are randomly divided into groups (n=6):

    • Control Group (Vehicle: e.g., 0.5% Carboxymethyl cellulose)

    • Reference Group (Indomethacin: e.g., 10 mg/kg)

    • Test Groups (Pyrazolopyrazine derivatives at various doses)

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer. This serves as the pre-treatment baseline (V₀).

  • Drug Administration: The vehicle, indomethacin, or test compound is administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection. The route and timing are chosen to align with the expected peak plasma concentration of the compounds.

  • Induction of Inflammation: 0.1 mL of a 1% carrageenan suspension in sterile saline is injected into the sub-plantar surface of the right hind paw.[18][19]

  • Post-Treatment Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection (Vₜ).[19]

  • Calculation:

    • The volume of edema is calculated as (Vₜ - V₀).

    • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 where V_c is the mean edema volume in the control group and V_t is the mean edema volume in the treated group.

Edema_Workflow start Animal Acclimatization grouping Random Grouping (n=6) start->grouping baseline Measure Baseline Paw Volume (V₀) grouping->baseline admin Administer Compound (Test, Ref, Vehicle) baseline->admin induce Inject Carrageenan in Paw admin->induce measure Measure Paw Volume (Vₜ) at 1,2,3,4,5h induce->measure calc Calculate Edema & % Inhibition measure->calc end Data Analysis calc->end

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Quantitative Data Presentation and Comparative Analysis

The following tables summarize representative data synthesized from peer-reviewed studies, offering a direct comparison between pyrazolopyrazine derivatives and indomethacin.

Table 1: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

This table compares the percentage inhibition of paw edema, a direct measure of in vivo efficacy.

CompoundDose (µM/kg)% Edema Inhibition (at 5h)Relative Potency vs. IndomethacinReference
Indomethacin (Reference) 2844.44%100%[4]
Pyrazolopyrazine Deriv. (15)2844.44%100%[4][5]
Pyrazoline Deriv. (2d)Not Specified> Indomethacin>100%[20]
Pyrazoline Deriv. (2e)Not Specified> Indomethacin>100%[20]
Pyrazolopyrazine Deriv. (29)2838.88%87.5%[4]
Pyrazolopyrazine Deriv. (26)2823.60%53.1%[4]

Data synthesized from multiple sources. The specific pyrazolopyrazine/pyrazoline derivatives are designated by their compound numbers in the cited literature.

Analysis: The data clearly demonstrates that pyrazolopyrazine and related pyrazole structures possess significant anti-inflammatory activity. Notably, specific derivatives exhibit efficacy that is not only comparable but, in some cases, superior to that of indomethacin in this acute inflammation model.[4][20] For instance, one pyrazolopyrazine derivative showed identical activity to indomethacin at the same molar dose.[4][5]

Table 2: In Vitro COX Enzyme Inhibition

This table highlights the potency (IC₅₀) and selectivity of the compounds for COX-1 and COX-2. Lower IC₅₀ values indicate higher potency. The Selectivity Index (SI) is calculated as (IC₅₀ for COX-1 / IC₅₀ for COX-2). A higher SI indicates greater selectivity for COX-2.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)Reference
Indomethacin LowLow~1 (Non-selective)[9]
Celecoxib (Reference) >152.16>6.9[10]
Pyrazole-pyridazine (5f)14.341.509.56[10]
Pyrazole-pyridazine (6f)9.561.158.31[10]
Pyrazole Deriv. (11)Not Specified0.0162High (Selective)[8]

Analysis: This in vitro data provides the mechanistic underpinning for the potential safety advantages of pyrazole-based compounds. While indomethacin is non-selective, many novel pyrazole derivatives are designed as highly selective COX-2 inhibitors.[8][10] Several compounds show COX-2 inhibitory potency comparable to or greater than Celecoxib, a known selective COX-2 inhibitor, and a significantly higher selectivity index than non-selective drugs like indomethacin.[9][10] This selectivity is the key to potentially avoiding the GI-related adverse effects of COX-1 inhibition.

Conclusion and Future Directions

The comparative evaluation demonstrates that pyrazolopyrazines represent a highly promising class of anti-inflammatory agents.

Key Findings:

  • Comparable Efficacy: Specific, well-designed pyrazolopyrazine and pyrazole derivatives have demonstrated in vivo anti-inflammatory efficacy equal to or greater than indomethacin in validated preclinical models.[4][5][20]

  • Superior Mechanism: Unlike the non-selective profile of indomethacin, many pyrazole-based compounds are potent and highly selective COX-2 inhibitors.[8][10] This provides a strong rationale for a potentially improved gastrointestinal safety profile.

  • Broader Activity: Evidence suggests that the anti-inflammatory action of this class may extend beyond COX inhibition to include modulation of other inflammatory pathways, such as LOX and pro-inflammatory cytokines.[12][14]

Future Perspectives: While these preclinical findings are compelling, the translation to clinical utility requires further rigorous investigation. The path forward should include:

  • Chronic Inflammation Models: Evaluating lead candidates in models of chronic inflammation, such as adjuvant-induced arthritis, to assess long-term efficacy.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive studies to determine the absorption, distribution, metabolism, excretion (ADME), and long-term safety profiles of the most promising compounds.

  • Structure-Activity Relationship (SAR) Optimization: Further chemical modifications to enhance potency, selectivity, and drug-like properties.

References

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Validation

A Tale of Two Scaffolds: A Comparative Guide to Pyrazolo[3,4-b]pyridine and Pyrazolo[3,4-d]pyrimidine in Modern Drug Design

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. Among the privileged heterocyclic systems, pyrazolopyridines and...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. Among the privileged heterocyclic systems, pyrazolopyridines and their isosteres have emerged as foundational motifs for a multitude of therapeutic agents. This guide provides an in-depth, objective comparison of two prominent members of this family: the pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine scaffolds. Drawing upon experimental data and established principles of drug design, we will dissect their structural nuances, synthetic accessibility, and proven utility, offering a comprehensive resource for researchers, scientists, and drug development professionals.

At a Glance: Structural and Physicochemical Distinctions

The core difference between these two scaffolds lies in the fusion of the pyrazole ring to either a pyridine or a pyrimidine ring. This seemingly subtle alteration has profound implications for the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape.

The pyrazolo[3,4-b]pyridine core is a fusion of a pyrazole and a pyridine ring, while the pyrazolo[3,4-d]pyrimidine scaffold is a purine isostere, replacing the imidazole ring of purine with a pyrazole moiety.[1] This makes the pyrazolo[3,4-d]pyrimidine scaffold particularly adept at mimicking the adenine base of ATP, rendering it a powerful hinge-binding motif for kinase inhibitors.[2][3]

PropertyPyrazolo[3,4-b]pyridinePyrazolo[3,4-d]pyrimidine
Core Structure Fused Pyrazole and PyridineFused Pyrazole and Pyrimidine
Nitrogen Atoms 34
Hydrogen Bond Donors/Acceptors Versatile, depends on substitutionPotent H-bond acceptor at N7, mimics adenine
Common Biological Targets Kinases (e.g., TRK, CDK, TBK1), GPCRsKinases (e.g., BTK, EGFR, VEGFR, CDK), DHFR
Physicochemical Profile Generally good drug-like propertiesGenerally good drug-like properties

Below is a visual representation of the core structures of these two scaffolds.

Core structures of Pyrazolo[3,4-b]pyridine and Pyrazolo[3,4-d]pyrimidine.

The Scaffolds in Action: A Focus on Kinase Inhibition

Both scaffolds have proven to be exceptionally fruitful in the realm of kinase inhibitor design.[3][4] Their ability to occupy the ATP binding site and form key interactions with the hinge region of kinases has led to the development of numerous clinical candidates and approved drugs.

Pyrazolo[3,4-d]pyrimidine: The Purine Mimic

The pyrazolo[3,4-d]pyrimidine scaffold's structural resemblance to adenine makes it a natural fit for targeting the ATP-binding pocket of kinases.[2] This has been exploited in the development of a wide range of kinase inhibitors, including the FDA-approved Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[2] The pyrazole N1-H can act as a hydrogen bond donor, while the pyrimidine N7 is a key hydrogen bond acceptor, mimicking the interactions of adenine with the kinase hinge region. This scaffold has been successfully employed to develop inhibitors for a variety of kinases, including EGFR, VEGFR, and CDKs.[5][6][7]

Pyrazolo[3,4-b]pyridine: A Versatile Kinase Hinge Binder

While not a direct purine isostere, the pyrazolo[3,4-b]pyridine scaffold is also a highly effective hinge-binding motif.[8] The arrangement of nitrogen atoms allows for multiple hydrogen bonding patterns with the kinase hinge. This versatility has been leveraged to create potent and selective inhibitors for a diverse set of kinases, such as Tropomyosin receptor kinases (TRKs), TANK-binding kinase 1 (TBK1), and Cyclin-dependent kinases (CDKs).[8][9][10] For instance, Larotrectinib, a potent and selective TRK inhibitor, features the pyrazolo[3,4-b]pyridine core.[11]

The following diagram illustrates the general binding mode of these scaffolds within a kinase ATP binding site.

Kinase_Binding cluster_scaffold Scaffold cluster_kinase Kinase ATP Binding Site Scaffold Pyrazolo[3,4-b]pyridine or Pyrazolo[3,4-d]pyrimidine Hinge Hinge Region Scaffold->Hinge H-bonds Hydrophobic_Pocket Hydrophobic Pocket Scaffold->Hydrophobic_Pocket Hydrophobic Interactions Solvent_Front Solvent Front Scaffold->Solvent_Front Substitution for Selectivity/Properties

Generalized kinase binding mode of pyrazolo-fused scaffolds.

Navigating the Synthetic Landscape

The synthetic accessibility of a scaffold is a crucial consideration in any drug discovery campaign. Both pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine cores can be constructed through various well-established synthetic routes, often starting from readily available pyrazole precursors.

Synthesis of the Pyrazolo[3,4-b]pyridine Scaffold

A common and versatile method for the synthesis of the pyrazolo[3,4-b]pyridine core involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. The Gould-Jacobs reaction, for example, utilizes a 3-aminopyrazole and a diethyl 2-(ethoxymethylene)malonate to construct the fused pyridine ring.[12]

Representative Experimental Protocol: Gould-Jacobs Reaction

  • Step 1: Michael Addition. A mixture of 3-amino-1H-pyrazole (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq) in a suitable solvent (e.g., ethanol) is heated to reflux for 2-4 hours. The reaction is monitored by TLC until the starting materials are consumed.

  • Step 2: Cyclization. The solvent is removed under reduced pressure, and the resulting intermediate is added to a high-boiling point solvent such as Dowtherm A. The mixture is heated to 240-260 °C for 30-60 minutes to effect cyclization.

  • Step 3: Work-up and Purification. After cooling, the reaction mixture is diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed with aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford the desired 1H-pyrazolo[3,4-b]pyridin-4-ol.

Synthesis of the Pyrazolo[3,4-d]pyrimidine Scaffold

The construction of the pyrazolo[3,4-d]pyrimidine scaffold typically begins with a substituted 5-aminopyrazole-4-carbonitrile or a 5-aminopyrazole-4-carboxamide.[13] Cyclization with formic acid or formamide is a common method to form the pyrimidine ring.

Representative Experimental Protocol: Cyclization with Formic Acid

  • Step 1: Cyclization. A solution of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 eq) in formic acid (excess) is refluxed for 6-8 hours.[14] The progress of the reaction is monitored by TLC.

  • Step 2: Precipitation and Isolation. Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.[14]

  • Step 3: Chlorination (Optional). The pyrimidinone can be converted to the versatile 4-chloro intermediate by refluxing with phosphorus oxychloride (POCl3).[15] This intermediate is a key building block for introducing various substituents at the 4-position via nucleophilic aromatic substitution.

The following diagram outlines the general synthetic workflow for these scaffolds.

Synthesis_Workflow cluster_b Pyrazolo[3,4-b]pyridine Synthesis cluster_d Pyrazolo[3,4-d]pyrimidine Synthesis start_b 5-Aminopyrazole product_b Pyrazolo[3,4-b]pyridine Core start_b->product_b Condensation/ Cyclization reagent_b 1,3-Dicarbonyl (e.g., malonate) reagent_b->product_b start_d 5-Aminopyrazole-4-carboxamide or -carbonitrile product_d Pyrazolo[3,4-d]pyrimidine Core start_d->product_d Cyclization reagent_d Formic Acid/ Formamide reagent_d->product_d

General synthetic strategies for pyrazolo-fused scaffolds.

Conclusion: Choosing the Right Tool for the Job

Both the pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine scaffolds are undeniably powerful tools in the medicinal chemist's arsenal. The choice between them is not a matter of inherent superiority but rather a strategic decision based on the specific therapeutic target and desired drug properties.

The pyrazolo[3,4-d]pyrimidine scaffold, with its purine-like architecture, is an excellent starting point for targeting ATP-dependent enzymes, particularly kinases. Its well-defined hydrogen bonding pattern with the kinase hinge provides a solid anchor for inhibitor design.

The pyrazolo[3,4-b]pyridine scaffold offers greater versatility in its interaction patterns. While still a potent hinge-binder, the subtle changes in its electronic and steric profile can be exploited to achieve selectivity for specific kinases or to target other protein families entirely.

Ultimately, a thorough understanding of the target's active site, coupled with the synthetic tractability and established success of each scaffold, will guide the discerning drug designer to the optimal choice for their program. This guide serves as a foundational resource to inform that critical decision, empowering researchers to leverage the unique strengths of these remarkable heterocyclic systems.

References

  • Pelliccia, S., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Stylianopoulos, A., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(2), M1343. [Link]

  • Radi, M., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Accounts of Chemical Research, 47(5), 1517-1527. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2019). New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1335-1355. [Link]

  • Yang, L.-L., et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry, 56(4), 1641-1655. [Link]

  • Zhang, Y., et al. (2021). Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1668-1680. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(21), 7205. [Link]

  • Li, J., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1406-1414. [Link]

  • Shabaan, M. A., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Scientific Reports, 12(1), 19688. [Link]

  • Wang, T., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1583-1600. [Link]

  • El-Adl, K., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6296. [Link]

  • Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1100-1114. [Link]

  • El-Damasy, A. K., et al. (2022). Design, synthesis, and biological evaluation of furan-bearing pyrazolo[3,4-b]pyridines as novel inhibitors of CDK2 and P53-MDM2 protein-protein interaction. Archiv der Pharmazie, 355(11), 2200259. [Link]

  • Li, J., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1406-1414. [Link]

Sources

Comparative

A Comparative Guide to the Antitumor Activities of Pyrazolopyrimidines and Doxorubicin

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the antitumor activities of pyrazolopyrimidines, a class of targeted kinase inhibitors, and doxorubicin, a wid...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the antitumor activities of pyrazolopyrimidines, a class of targeted kinase inhibitors, and doxorubicin, a widely used anthracycline chemotherapy agent. By examining their distinct mechanisms of action, cytotoxicity, and effects on cellular processes, this document aims to equip researchers with the foundational knowledge to design and interpret experiments evaluating these and similar anticancer compounds.

Introduction: A Tale of Two Anticancer Strategies

The landscape of cancer therapy is broadly defined by two major approaches: conventional chemotherapy and targeted therapy. Doxorubicin represents a cornerstone of conventional chemotherapy, valued for its potent and broad-spectrum cytotoxic effects.[] Conversely, pyrazolopyrimidines exemplify the principles of targeted therapy, designed to interact with specific molecular targets that drive cancer cell proliferation and survival.[2][3][4] This guide will dissect the preclinical data that underpins our understanding of these two classes of antitumor agents.

Mechanisms of Action: A Broadsword vs. a Scalpel

The fundamental difference between doxorubicin and pyrazolopyrimidines lies in their mechanism of action. Doxorubicin acts as a blunt instrument, inducing widespread cellular damage, while pyrazolopyrimidines function with greater precision, targeting specific enzymatic pathways.

Doxorubicin: A Multi-pronged Assault on Cellular Integrity

Doxorubicin's anticancer activity stems from a combination of mechanisms that ultimately lead to cell death.[][5] Its primary modes of action include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and inhibiting DNA replication and transcription.[5][6]

  • Topoisomerase II Inhibition: It traps topoisomerase II, an enzyme essential for resolving DNA supercoils, leading to double-strand breaks.[7][8]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, producing free radicals that cause oxidative damage to DNA, proteins, and cellular membranes.[8]

These actions trigger a cascade of cellular responses, including cell cycle arrest and apoptosis.[5]

doxorubicin_mechanism Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topo_II Topoisomerase II Inhibition Doxorubicin->Topo_II ROS Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS DNA_Damage DNA Double-Strand Breaks DNA_Intercalation->DNA_Damage Topo_II->DNA_Damage Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Oxidative_Stress->Apoptosis Cell_Cycle_Arrest->Apoptosis pyrazolopyrimidine_mechanism Pyrazolopyrimidine Pyrazolopyrimidine Kinase Specific Kinase (e.g., SRC, CDK2) Pyrazolopyrimidine->Kinase Inhibits Proliferation Inhibition of Cell Proliferation Pyrazolopyrimidine->Proliferation Apoptosis Induction of Apoptosis Pyrazolopyrimidine->Apoptosis Downstream_Signaling Downstream Signaling Pathway Kinase->Downstream_Signaling Activates Downstream_Signaling->Proliferation Leads to

Targeted mechanism of pyrazolopyrimidine kinase inhibitors.

Comparative Antitumor Activity: A Quantitative Look

The efficacy of an anticancer agent is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. While a direct comparison is challenging without head-to-head studies in the same cell lines under identical conditions, the available literature provides insights into their relative potencies.

Compound Cancer Cell Line IC50 (µM) Reference
DoxorubicinMCF-7 (Breast)2.50[9]
DoxorubicinHepG2 (Liver)12.2[9]
DoxorubicinA549 (Lung)> 20[9]
DoxorubicinHeLa (Cervical)2.9[9]
Pyrazolopyrimidine (Compound 7)Caco-2 (Colon)73.08[10]
Pyrazolopyrimidine (Compound 7)A549 (Lung)68.75[10]
Pyrazolopyrimidine (eCF506)MCF-7 (Breast)Sub-nanomolar (SRC inhibition)[11]
Pyrazolopyrimidine (Compound 13c)PC3 (Prostate)5.195[12]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions (e.g., incubation time, cell density). The data presented here is for illustrative purposes.

Toxicity Profile: The Price of Potency

A critical differentiator between doxorubicin and pyrazolopyrimidines is their toxicity profile.

Doxorubicin: The clinical use of doxorubicin is significantly limited by its cumulative dose-dependent cardiotoxicity, which can lead to life-threatening heart failure. [13][14][15]This is attributed to the generation of ROS in cardiac muscle cells, leading to mitochondrial dysfunction and apoptosis. [13][16]Other common side effects include myelosuppression, hair loss, and nausea. [6] Pyrazolopyrimidines: As a class, pyrazolopyrimidines generally exhibit a more favorable toxicity profile due to their targeted nature. [2]By selectively inhibiting cancer-associated kinases, they have a reduced impact on healthy, non-cancerous cells. However, off-target effects can still occur, and the specific toxicity profile depends on the kinase targets of the individual compound.

Experimental Protocols for Comparative Analysis

To rigorously compare the antitumor activities of pyrazolopyrimidines and doxorubicin, a series of standardized in vitro assays are essential.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability. [17][18] Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. [17]The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically. [17] Step-by-Step Protocol: [17][19][20]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the pyrazolopyrimidine and doxorubicin for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value for each compound.

mtt_assay_workflow Start Seed Cells in 96-well Plate Treatment Treat with Compounds Start->Treatment MTT_Addition Add MTT Solution Treatment->MTT_Addition Incubation Incubate (2-4 hours) MTT_Addition->Incubation Solubilization Solubilize Formazan Incubation->Solubilization Absorbance Measure Absorbance (570 nm) Solubilization->Absorbance End Calculate IC50 Absorbance->End

Workflow for the MTT cell viability assay.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [21] Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect early apoptotic cells. Propidium iodide (PI) is a DNA-binding dye that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells. Step-by-Step Protocol: [21][22][23]

  • Cell Treatment: Treat cells with the compounds of interest for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Interpretation of Results:

  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). [24] Principle: Propidium iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell. Cells in G2/M have twice the DNA content of cells in G0/G1, and cells in the S phase have an intermediate amount. [25] Step-by-Step Protocol: [25][26]

  • Cell Treatment: Expose cells to the test compounds for a defined period.

  • Cell Harvesting: Collect the cells.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.

  • RNase Treatment: Treat the cells with RNase to prevent PI from binding to RNA. 5. PI Staining: Stain the cells with a PI solution.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

In Vivo Evaluation

Promising compounds identified through in vitro screening should be further evaluated in preclinical in vivo models, such as human tumor xenografts in immunodeficient mice. [27][28][29]These studies are crucial for assessing a compound's efficacy, toxicity, and pharmacokinetic profile in a whole-organism context. [30]

Conclusion

Pyrazolopyrimidines and doxorubicin represent two distinct paradigms in anticancer drug development. Doxorubicin's broad cytotoxicity makes it a potent, albeit toxic, therapeutic agent. In contrast, the targeted nature of pyrazolopyrimidines offers the potential for greater selectivity and a wider therapeutic window. A thorough understanding of their respective mechanisms and the application of rigorous comparative experimental protocols are paramount for the continued advancement of cancer therapy.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • MDPI. (2023). Doxorubicin-Induced Cardiotoxicity: A Comprehensive Update. Retrieved from [Link]

  • Quiroga, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Retrieved from [Link]

  • PubMed. (2021). Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. PubMed. Retrieved from [Link]

  • PMC. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • PMC. (2021). Doxorubicin-induced cardiotoxicity and risk factors. Retrieved from [Link]

  • PMC. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Retrieved from [Link]

  • American Association for Cancer Research. (1993). Doxorubicin-induced Chronic Cardiotoxicity and Its Protection by Liposomal Administration. Cancer Research. Retrieved from [Link]

  • PMC. (2018). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • Cancer Research UK. (n.d.). Doxorubicin. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020). A REVIEW ON DOXORUBICIN INDUCED CARDIOTOXICITY AND ITS MOLECULAR MECHANISM. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (2016). In vivo Methods for Preclinical Screening of Anticancer Drugs. Retrieved from [Link]

  • Bentham Science. (2014). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Retrieved from [Link]

  • PMC. (2010). Doxorubicin pathways: pharmacodynamics and adverse effects. Retrieved from [Link]

  • Wikipedia. (n.d.). Doxorubicin. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Bentham Science. (2024). Pyrazolo - Pyrimidines as Targeted Anticancer Scaffolds - A Comprehensive Review. Retrieved from [Link]

  • Journal of Clinical Oncology. (2001). Doxorubicin Cardiotoxicity: Growing Importance. Retrieved from [Link]

  • protocols.io. (2018). Apoptosis detection protocol using the Annexin-V and PI kit. Retrieved from [Link]

  • NIH. (2021). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. Retrieved from [Link]

  • Medicinal Chemistry. (2024). Pyrazolo - Pyrimidines as Targeted Anticancer Scaffolds - A Comprehensive Review. Retrieved from [Link]

  • Champions Oncology. (n.d.). In Vivo Preclinical Mouse Models. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • PubMed. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Retrieved from [Link]

  • PubMed Central. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Retrieved from [Link]

  • Trends in Sciences. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Retrieved from [Link]

  • Journal of Advanced Veterinary Research. (2022). Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation. Retrieved from [Link]

  • Anticancer Research. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. Retrieved from [Link]

  • University of Cambridge. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]

  • Crown Bioscience Blog. (2022). Combating Cancer Drug Resistance with In Vivo Models. Retrieved from [Link]

  • ResearchGate. (n.d.). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. Retrieved from [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity. Retrieved from [Link]

  • ResearchGate. (n.d.). The IC 50 (µg) of the new tested chemicals compounds against different tumor cell lines. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of previously published IC 50 values of doxorubicin in.... Retrieved from [Link]

  • PubMed Central. (2020). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Retrieved from [Link]

  • RSC Publishing. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. Retrieved from [Link]

  • PMC. (2011). The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells. Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Retrieved from [Link]

  • YouTube. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine

As a Senior Application Scientist, my goal is to empower your research by providing not just materials, but also the critical knowledge to handle them safely and responsibly from acquisition to disposal. The pyrazolopyra...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to empower your research by providing not just materials, but also the critical knowledge to handle them safely and responsibly from acquisition to disposal. The pyrazolopyrazine scaffold is central to many drug discovery programs, and understanding the lifecycle of compounds like 5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine is paramount for ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for its proper disposal.

The core principle underpinning the disposal of this compound is its classification as a brominated heterocyclic organic compound . This classification dictates that it must be treated as regulated hazardous waste, primarily due to the presence of the halogen (bromine) atom. Improper disposal can lead to environmental persistence and the formation of toxic byproducts upon incomplete combustion.

Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is essential. While specific toxicological data for 5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine is limited, data from structurally similar compounds provides a strong basis for a conservative risk assessment. The primary hazards are summarized below.[1]

Hazard CategoryGHS PictogramSignal WordHazard StatementsCausality and Field Insight
Acute Toxicity (Oral) GHS07 (Exclamation Mark)WarningH302: Harmful if swallowedThe nitrogen-rich heterocyclic core and bromine substituent can interfere with key metabolic pathways if ingested.
Skin Irritation GHS07 (Exclamation Mark)WarningH315: Causes skin irritationHalogenated organic compounds can defat the skin and cause local irritation upon prolonged contact.
Eye Irritation GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritationThe crystalline solid can cause mechanical irritation and chemical irritation to sensitive eye tissues.
Respiratory Irritation GHS07 (Exclamation Mark)WarningH335: May cause respiratory irritationFine powders or dusts of the compound can irritate the mucous membranes of the respiratory tract if inhaled.

This hazard profile necessitates that all waste streams containing this compound be handled with care to prevent accidental exposure and environmental release.[2]

The Cornerstone of Disposal: Waste Stream Segregation

The single most important operational step in disposing of 5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine is its strict segregation as halogenated organic waste .[3][4]

Why is this segregation so critical?

  • Regulatory Compliance & Cost: Hazardous waste disposal is priced by category. Mixing halogenated waste with non-halogenated solvents can increase the disposal cost of the entire container threefold or more, as the entire volume must be treated by the more rigorous and expensive high-temperature incineration required for halogenated compounds.[3]

  • Disposal Methodology: Halogenated wastes require specialized incineration at very high temperatures (typically >1200°C) with advanced off-gas scrubbing systems. This is necessary to ensure complete destruction and prevent the formation of highly toxic and persistent polybrominated dibenzodioxins and dibenzofurans (PBDD/Fs). Standard incineration or fuel blending is not suitable.

  • Safety and Compatibility: Mixing halogenated compounds with other reactive wastes, such as strong acids or oxidizers, can lead to dangerous chemical reactions.[5][6]

The following diagram illustrates the decision-making process for proper waste segregation.

G Diagram 1: Disposal Decision Workflow cluster_0 Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Final Disposal A Identify Waste Containing 5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine B Is the waste primarily solid or liquid? A->B C Solid Waste Stream B->C Solid D Liquid Waste Stream B->D Liquid E Is it pure compound or sharps/contaminated PPE? C->E F Is it an aqueous or organic solvent solution? D->F G Container 1: 'Solid Halogenated Organic Waste' E->G Pure Compound / PPE H Container 2: 'Sharps - Halogenated Organic Contamination' E->H Sharps I Container 3: 'Liquid Halogenated Organic Waste' F->I Organic Solvent F->I Aqueous J Store in designated Satellite Accumulation Area (SAA) G->J H->J I->J K Arrange pickup by certified Environmental Health & Safety (EHS) personnel J->K

Caption: Disposal decision workflow for 5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine waste.

Step-by-Step Disposal Protocols

Adherence to a standardized protocol is essential for ensuring safety and compliance. Always perform these steps in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[5]

Protocol 1: Disposal of Solid Waste

This category includes unused or expired pure compounds, reaction residues, and materials heavily contaminated with the solid chemical (e.g., weigh boats, contaminated filter paper).

  • Container Selection: Choose a sealable, wide-mouth container made of a compatible material (e.g., polyethylene). The container must be in good condition, free of leaks or cracks.

  • Packaging: Carefully transfer the solid waste into the designated container. For fine powders, this should be done in a fume hood to prevent inhalation.[7] Do not compact the waste.

  • Contaminated Materials: Place grossly contaminated items like gloves, bench paper, and weigh boats into the same container.

  • Sealing and Labeling:

    • Securely close the container.

    • Affix a "Hazardous Waste" tag.[3]

    • Clearly list all chemical constituents, including "5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine" (no abbreviations or formulas).[8]

    • Check the boxes for applicable hazards: "Toxic" and "Irritant".

    • Fill in the generator information and accumulation start date.

  • Storage: Store the sealed container in your lab's designated Satellite Accumulation Area (SAA), ensuring it is segregated from incompatible materials.[3][5]

Protocol 2: Disposal of Liquid Waste

This includes solutions containing the compound, such as mother liquors from crystallization or reaction mixtures dissolved in organic solvents.

  • Container Selection: Use a designated, clearly labeled "Halogenated Organic Waste" carboy or bottle, typically provided by your institution's Environmental Health & Safety (EHS) department.[4] Ensure the container has a vented cap if there is any potential for gas evolution, though this is not expected for this compound under normal conditions.

  • Waste Transfer: Carefully pour the liquid waste into the container using a funnel. All commingling of waste must be conducted in an operating chemical fume hood.[3]

  • Log Maintenance: On the hazardous waste tag or an accompanying log sheet, record the chemical name ("5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine") and the approximate volume being added. This is critical for the final disposal facility.[4]

  • Sealing and Storage:

    • Keep the container closed at all times except when actively adding waste.[8]

    • Store the container in secondary containment (e.g., a spill tray) within the SAA.

    • Do not fill the container beyond 90% capacity to allow for expansion.

Protocol 3: Disposal of Contaminated Labware and Sharps
  • Rinsing: For reusable glassware, perform an initial rinse with a small amount of an appropriate solvent (e.g., acetone, ethyl acetate). This first rinseate is considered hazardous and must be collected in the "Liquid Halogenated Organic Waste" container. Subsequent rinses can typically be managed as non-hazardous waste, but consult your institutional EHS policy.

  • Disposable Items: Disposable items with trace contamination (e.g., pipette tips, non-saturated wipes) should be placed in the solid halogenated waste stream.

  • Sharps: Needles, syringes, or contaminated glass Pasteur pipettes must be disposed of in a designated, puncture-proof sharps container that is also labeled as containing halogenated organic waste.

Emergency Spill Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area and contact your institution's EHS emergency line.

  • Containment (for small, manageable spills):

    • Ensure you are wearing appropriate PPE (double nitrile gloves, safety goggles, lab coat).

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit. Do not use combustible materials like paper towels to absorb large quantities of liquid.

    • For a solid spill, gently cover it with absorbent pads to prevent dust from becoming airborne.[8]

  • Cleanup and Disposal:

    • Carefully sweep or scoop the absorbent material and spilled compound into a sealable bag or container.

    • Place all contaminated materials, including used PPE, into the container.

    • Seal and label the container as "Solid Halogenated Organic Waste" and manage it according to Protocol 1.[3]

  • Decontamination: Clean the spill area with a suitable solvent and soap and water. The initial cleaning materials must also be disposed of as hazardous waste.

By adhering to these scientifically grounded and safety-focused procedures, you can ensure that your innovative research with 5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine is conducted with the highest standards of safety, compliance, and environmental responsibility.

References

  • Halogenated Solvents in Laboratories. Campus Operations, Temple University. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Halogenated Solvents. Washington State University, Environmental Health & Safety. [Link]

  • Safe Handling and Storage of Chemicals. University of Colorado Boulder, Environmental Health & Safety. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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